3-Chlorothietane 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chlorothietane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGRPTSHTMXAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295431 | |
| Record name | 3-Chloro-1lambda~6~-thietane-1,1-dione | |
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Molecular Weight |
140.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15953-83-0 | |
| Record name | 3-Chlorothietane 1,1-dioxide | |
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| Record name | 3-Chloro-1lambda~6~-thietane-1,1-dione | |
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| Record name | 3-chloro-1lambda6-thietane-1,1-dione | |
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| Record name | 3-Chlorothietane 1,1-dioxide | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a saturated, four-membered heterocyclic sulfone that serves as a valuable and reactive intermediate in organic synthesis. Its strained ring system and the presence of a good leaving group (chloride) activated by the strongly electron-withdrawing sulfone group make it a versatile building block for introducing the thietane dioxide moiety into larger molecules. This scaffold is of significant interest in medicinal and agricultural chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in chemical research and drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 15953-83-0 | [1] |
| Molecular Formula | C₃H₅ClO₂S | [1] |
| Molecular Weight | 140.59 g/mol | [1] |
| Melting Point | 136.5-137.5 °C | [1] |
| Boiling Point | 359.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [1] |
| Physical Form | Solid | [1] |
Synthesis of this compound
There are two primary synthetic routes to obtain this compound, starting from either thietane or thietan-3-ol. The choice of method may depend on the availability of starting materials and desired scale.
Experimental Protocol 1: Synthesis from Thietane
This method involves a two-step process: the oxidation of thietane to thietane 1,1-dioxide, followed by a free-radical chlorination.
Step 1: Oxidation of Thietane Thietane is oxidized to thietane 1,1-dioxide using a strong oxidizing agent, such as hydrogen peroxide in acetic acid, often catalyzed by tungsten(VI) oxide.
Step 2: Chlorination of Thietane 1,1-dioxide The resulting thietane 1,1-dioxide is then chlorinated. To favor the formation of the monochloro derivative, the reaction is typically carried out under UV light with a controlled concentration of the sulfone (approximately 0.3 M).
Caption: Synthesis of this compound from Thietane.
Experimental Protocol 2: Synthesis from Thietan-3-ol
An alternative pathway begins with thietan-3-ol, which is first oxidized and then chlorinated. This method avoids the direct chlorination of the thietane dioxide ring.
Step 1: Oxidation of Thietan-3-ol Thietan-3-ol is reacted with an oxidizing agent like hydrogen peroxide in the presence of a suitable acid, solvent, and catalyst to yield 3-hydroxy thietane 1,1-dioxide.[2]
Step 2: Chlorination of 3-hydroxy thietane 1,1-dioxide The intermediate alcohol is then treated with a chlorinating agent, such as thionyl chloride, to produce the final this compound.[2] This step is typically performed at a temperature range of 40 to 80 °C.[2]
Caption: Synthesis of this compound from Thietan-3-ol.
Chemical Reactivity and Applications
The high reactivity of this compound stems from the ring strain and the electron-withdrawing nature of the sulfone group, which makes the carbon atom at the 3-position highly electrophilic. This facilitates substitution reactions with a variety of nucleophiles.
Upon reaction, this compound can also undergo dehydrochlorination to form the highly reactive intermediate, 2H-thiete 1,1-dioxide. This intermediate readily reacts with nucleophiles or participates in cycloaddition reactions.
Key reaction types include:
-
Nucleophilic Substitution: Reacts with carbanions (e.g., malonate anions), amines, alcohols, and thiols to yield 3-substituted thietane 1,1-dioxides.
-
Diels-Alder Reactions: The in-situ generated 2H-thiete 1,1-dioxide can act as a dienophile in Diels-Alder reactions with dienes like butadiene.
Caption: General Reactivity Pathways for this compound.
Spectroscopic Information
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not extensively reported in publicly available literature. However, analysis can be inferred from related structures. For instance, in ¹³C NMR, the carbons adjacent to the sulfone group in the parent thietane 1,1-dioxide are significantly deshielded. The introduction of chlorine at the C-3 position would be expected to further shift the signal of C-3 downfield and influence the shifts of the adjacent C-2 and C-4 carbons. For IR spectroscopy, characteristic strong absorption bands for the symmetric and asymmetric S=O stretching of the sulfone group are expected, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Conclusion
This compound is a key synthetic intermediate with well-defined physical properties and predictable reactivity. Its utility in accessing diverse 3-substituted thietane dioxides makes it a valuable tool for chemists, particularly in the fields of medicinal and materials science. The synthetic protocols provided herein offer reliable methods for its preparation, opening the door to further exploration of its chemical potential.
References
An In-Depth Technical Guide to the Synthesis of 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a valuable reagent in the synthesis of chemical intermediates for the pharmaceutical and agrochemical industries.[1] Its strained four-membered ring and functional groups make it a versatile building block for the introduction of the thietane dioxide moiety into larger molecules. This guide provides a comprehensive overview of a prominent synthetic pathway to this compound, detailing the experimental protocols, quantitative data, and logical workflow.
Primary Synthesis Pathway: A Four-Step Approach
A recently developed and efficient method for the preparation of this compound commences from the readily available starting material, 2-(chloromethyl)oxirane (epichlorohydrin). The pathway involves four key transformations: acylation, thioetherification, oxidation, and chlorination.
Figure 1: Primary synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the primary synthesis pathway, including yields and key spectroscopic data for the final product.
| Step | Product Name | Starting Material | Key Reagents | Yield | Spectroscopic Data (Final Product) |
| 1 | 1,3-Dichloropropan-2-yl acetate | 2-(Chloromethyl)oxirane | Acetyl chloride, Zinc chloride | > 90%[1] | |
| 2 | Thietan-3-ol | 1,3-Dichloropropan-2-yl acetate | Sodium sulfide | > 85% | |
| 3 | 3-Hydroxythietane 1,1-dioxide | Thietan-3-ol | Hydrogen peroxide, Formic acid | > 93%[1] | |
| 4 | This compound | 3-Hydroxythietane 1,1-dioxide | Thionyl chloride, 3-Picoline | ~95% | ¹H-NMR (400 MHz, DMSO-d₆): δ 4.92-4.83 (m, 3H), 4.39-4.30 (m, 2H) ¹³C-NMR (100 MHz, DMSO-d₆): δ 75.1, 37.2 GCMS: m/z = 140 [M]⁺[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 1,3-Dichloropropan-2-yl acetate
This initial step involves the ring-opening of epichlorohydrin with acetyl chloride.
Procedure: To a mixture of zinc chloride (1.5 g) in ethylene dichloride (300 mL), acetyl chloride (89.0 g) is added slowly at room temperature with stirring, optionally under an inert atmosphere. A solution of epichlorohydrin (100.0 g) in ethylene dichloride (100 mL) is then added slowly while maintaining the temperature between 0-5 °C. After the reaction is complete, it is quenched by the addition of water. The organic layer is separated and concentrated under reduced pressure to yield 1,3-dichloropropan-2-yl acetate (180 g).[1]
Step 2: Synthesis of Thietan-3-ol
The second step involves the formation of the thietane ring through reaction with a sulfur source.
Procedure: A solution of 1,3-dichloropropan-2-yl acetate (100.0 g) in methanol (500 mL) is prepared. Sodium sulfide (Na₂S) is added, and the mixture is heated to reflux. The reaction progress is monitored by a suitable analytical technique. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to afford thietan-3-ol.
Step 3: Synthesis of 3-Hydroxythietane 1,1-dioxide
The third step is the oxidation of the sulfide to a sulfone.
Procedure: A mixture of ethyl acetate (150 mL), formic acid (50 mL), and thietan-3-ol (50.0 g) is heated to 45-50 °C. To this solution, aqueous hydrogen peroxide (77.0 g, 48% w/w) is added over 4 hours. After the reaction is complete, the mixture is cooled to 25-30 °C and quenched by the addition of sodium hydrogen sulfite. The mixture is filtered, and the filtrate is concentrated under reduced pressure. Co-distillation with isopropanol yields a thick slurry, which is crystallized from isopropanol to provide 3-hydroxythietane 1,1-dioxide (67.7 g).[1]
Step 4: Synthesis of this compound
The final step is the chlorination of the hydroxyl group.
Procedure: To a solution of 3-hydroxythietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL), 3-picoline (183.0 g) is added at room temperature under an inert atmosphere. The reaction mixture is heated to 60-65 °C, followed by the addition of thionyl chloride (SOCl₂) (445.0 g). After the reaction is complete, the mixture is concentrated under reduced pressure and quenched by the addition of ice-cold water. The resulting solid is filtered and dried to provide this compound as a pale brown solid (254 g).[1]
Alternative Synthesis Considerations
While the four-step pathway from epichlorohydrin is a primary route, other methods have been reported. One notable alternative involves the use of 2,4,6-collidine as the base in the final chlorination step with thionyl chloride.[1] Another approach describes the synthesis of 3-thietanol by reacting epichlorohydrin with hydrogen sulfide in the presence of aqueous potassium hydroxide, although this method involves the use of highly flammable and toxic hydrogen sulfide gas, making it less suitable for large-scale industrial applications.[1]
Figure 2: Alternative chlorination step for the synthesis of this compound.
Conclusion
The synthesis of this compound via the four-step pathway starting from 2-(chloromethyl)oxirane represents a robust and scalable method for the production of this important synthetic intermediate. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to successfully prepare this versatile building block. The consideration of alternative reagents and pathways allows for flexibility and optimization based on available resources and scale of production.
References
Technical Guide: Physical Properties of 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound of interest in synthetic chemistry. Its strained four-membered ring, activated by the electron-withdrawing sulfone group and the chlorine substituent, makes it a versatile building block for the introduction of the thietane dioxide moiety into larger molecules. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, along with relevant experimental protocols.
Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15953-83-0 | [1] |
| Molecular Formula | C₃H₅ClO₂S | [1] |
| Molecular Weight | 140.59 g/mol | [1] |
| Appearance | Pale brown solid | [2] |
Tabulated Physical Properties
| Physical Property | Value | Notes | Reference |
| Melting Point | 136.5-137.5 °C | Experimental | Not Specified |
| Boiling Point | 359.7 ± 35.0 °C | Predicted | Not Specified |
| Density | 1.53 ± 0.1 g/cm³ | Predicted | Not Specified |
| Solubility | Data not available | - | - |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | DMSO-d₆ | 4.92-4.83 (m, 3H), 4.39-4.30 (m, 2H) | [2] |
| ¹³C NMR | DMSO-d₆ | 75.1, 37.2 | [2] |
Mass Spectrometry (MS)
| Technique | Result | Notes | Reference |
| GC-MS | m/z = 140 [M]⁺ | Molecular ion peak observed | [2] |
Infrared (IR) Spectroscopy
No experimental IR spectroscopic data for this compound was found in the reviewed literature.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthesis method.[2]
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
A solution of 3-hydroxy thietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL) and 3-picoline (183.0 g) is prepared at room temperature under an inert atmosphere.[2]
-
The reaction mixture is heated to 60-65 °C.[2]
-
Thionyl chloride (SOCl₂) (445.0 g) is added to the heated mixture.[2]
-
Upon completion of the reaction, the mixture is concentrated under reduced pressure.[2]
-
The concentrated residue is quenched by the addition of ice-cold water.[2]
-
The resulting solid is collected by filtration and dried to yield this compound as a pale brown solid (254 g).[2]
General Protocol for Melting Point Determination
While the specific method used for determining the melting point of this compound is not detailed in the available literature, a general procedure using a capillary melting point apparatus is as follows:
-
A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.[3]
-
The capillary tube is placed in a melting point apparatus.[4][5]
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[1]
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[1][5]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[5] A narrow melting range (1-2 °C) is indicative of a pure compound.[3]
General Protocol for Solubility Determination
A general qualitative method for determining the solubility of an organic compound is outlined below. No specific solubility data for this compound has been found.
-
Approximately 25 mg of the solid compound is placed in a small test tube.[6]
-
0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.[6]
-
The compound is classified as soluble if it dissolves completely. If any solid remains, it is classified as insoluble.[7]
-
This procedure can be repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) to establish a solubility profile.[6][7]
Logical Relationships: Synthesis Pathway
The synthesis of this compound can be part of a larger synthetic route. A patent describes a multi-step process starting from 2-(chloromethyl)oxirane.[2]
Caption: Logical flow of a multi-step synthesis for this compound.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. WO2024134681A1 - A method for the preparation of this compound - Google Patents [patents.google.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
3-Chlorothietane 1,1-dioxide CAS number
An In-Depth Technical Guide to 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique strained four-membered ring structure, combined with the activating effect of the sulfone group and the reactivity of the chlorine atom, makes it a valuable building block for the synthesis of novel chemical entities. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of drug discovery.
Chemical and Physical Properties
This compound, with the CAS number 15953-83-0, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15953-83-0 | [1][2] |
| Molecular Formula | C₃H₅ClO₂S | [1][2] |
| Molecular Weight | 140.59 g/mol | [1][2] |
| Appearance | Pale brown solid | [3] |
| EINECS Number | 604-604-1 | [1] |
| MDL Number | MFCD01318455 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following data has been reported:
| Spectroscopy | Data | Reference |
| ¹H-NMR (DMSO-d₆, 400 MHz) | δ 4.92-4.83 (m, 3H), 4.39-4.30 (m, 2H) | [3] |
| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ 75.1, 37.2 | [3] |
| GCMS | m/z = 140 [M]⁺ | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and scalable method starts from 2-(chloromethyl)oxirane.[3] Another established method involves the direct chlorination of thietane 1,1-dioxide.[4][5]
Synthesis from 2-(Chloromethyl)oxirane
This multi-step synthesis provides a cost-effective and commercially viable route to this compound.[3] The overall workflow is depicted in the diagram below.
Caption: Synthesis of this compound from 2-(Chloromethyl)oxirane.
Step a: Synthesis of 1,3-dichloropropan-2-yl acetate
-
React 2-(chloromethyl)oxirane with an acylating agent to yield 1,3-dichloropropan-2-yl acetate.[3]
Step b: Synthesis of thietan-3-ol
-
The 1,3-dichloropropan-2-yl acetate obtained in the previous step is reacted with a sulfur source, such as sodium sulfide hydrate, to produce thietan-3-ol.[3] This method avoids the use of hazardous reagents like hydrogen sulfide.[3]
Step c: Synthesis of 3-hydroxythietane 1,1-dioxide
-
Thietan-3-ol is oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate in glacial acetic acid to give 3-hydroxythietane 1,1-dioxide.[3]
Step d: Synthesis of this compound
-
A mixture of 3-hydroxythietane 1,1-dioxide is heated to 60-65 °C.
-
Thionyl chloride (SOCl₂) is added to the heated mixture.
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
The residue is quenched with ice-cold water.
-
The resulting solid is filtered and dried to afford this compound as a pale brown solid.[3]
Synthesis via Chlorination of Thietane 1,1-dioxide
This method involves the direct chlorination of thietane 1,1-dioxide, which itself is synthesized from thietane.[4]
Caption: Synthesis of this compound from Thietane.
Step 1: Oxidation of Thietane
-
Thietane is oxidized with hydrogen peroxide-acetic acid catalyzed by tungsten(VI) oxide to yield thietane 1,1-dioxide.[4]
Step 2: Chlorination of Thietane 1,1-dioxide
-
Thietane 1,1-dioxide is chlorinated in the presence of light to produce this compound.[4] The reaction conditions can be controlled to favor the monochlorinated product over the dichloro derivative.[4]
Chemical Reactivity and Applications
This compound is a valuable synthetic intermediate due to its reactivity. The electron-withdrawing sulfone group activates the ring, making it susceptible to nucleophilic attack and ring-opening reactions. The chlorine atom at the 3-position serves as a good leaving group, allowing for the introduction of various functional groups.
Key reactions include:
-
Nucleophilic Substitution: It readily reacts with a variety of nucleophiles such as carbanions, amines, alcohols, and thiols to yield 3-substituted thietane 1,1-dioxides.[4][5]
-
Diels-Alder Reactions: 3-Chloro-2H-thiete 1,1-dioxide, a derivative, can participate in Diels-Alder reactions with dienes like butadiene and 1,3-diphenylisobenzofuran.[4][5]
The versatility of this compound makes it an important building block in the synthesis of chemical intermediates for the pharmaceutical and agrochemical industries.[3] The incorporation of the thietane dioxide motif can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical parameters in drug design. Chlorinated compounds, in general, are prevalent in a wide range of FDA-approved drugs, highlighting the importance of chloro-containing intermediates in medicinal chemistry.[6]
Caption: Reactivity of this compound with Nucleophiles.
Conclusion
This compound is a key synthetic intermediate with well-defined properties and reactivity. The detailed synthetic protocols and an understanding of its chemical behavior provide a solid foundation for its use in research and development. For scientists and professionals in drug discovery, this compound offers a gateway to novel molecular architectures with potential therapeutic applications. The continued exploration of its chemistry is likely to lead to the development of new and valuable chemical entities.
References
- 1. 3-Chlorothietane-1,1-dioxide CAS#: 15953-83-0 [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. WO2024134681A1 - A method for the preparation of this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chlorothietane 1,1-dioxide, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document outlines its molecular characteristics and provides a structured presentation of its key data.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are crucial for its application in experimental settings and for the prediction of its behavior in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C3H5ClO2S | [1] |
| Molecular Weight | 140.59 g/mol | [1] |
| CAS Number | 15953-83-0 | [1][2] |
| EINECS Number | 604-604-1 | [1] |
Molecular Structure and Composition
The molecular structure of this compound consists of a four-membered thietane ring, substituted with a chlorine atom at the 3-position and two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group.
To elucidate the calculation of the molecular weight, the atomic composition is broken down in the table below. The molecular weight is the sum of the atomic weights of all constituent atoms.
| Atom | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 3 | 12.011 | 36.033 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 140.584 |
Note: The calculated molecular weight may vary slightly from the cited value due to differences in the precision of atomic weights used.
Logical Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound in a research setting.
Caption: Workflow for Chemical Compound Identification.
Experimental Protocols
This section is intended as a template and should be populated with specific experimental details relevant to the user's research.
Mass Spectrometry
-
Instrumentation: [Specify the type of mass spectrometer used, e.g., Quadrupole, Time-of-Flight]
-
Ionization Method: [Specify the ionization technique, e.g., Electrospray Ionization (ESI), Electron Impact (EI)]
-
Sample Preparation: [Detail the solvent and concentration used for the sample]
-
Data Analysis: [Describe the software and methods used to analyze the resulting mass spectrum and determine the molecular weight]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: [Specify the NMR spectrometer and field strength, e.g., Bruker 400 MHz]
-
Solvent: [Specify the deuterated solvent used, e.g., CDCl3]
-
Experiments: [List the types of NMR experiments conducted, e.g., 1H NMR, 13C NMR, COSY]
-
Data Processing: [Outline the software used for processing and interpreting the NMR spectra]
References
3-Chlorothietane 1,1-dioxide: A Technical Overview of a Versatile Synthetic Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Chlorothietane 1,1-dioxide, a sulfur-containing heterocyclic compound. While the specific biological mechanism of action for this compound is not extensively documented in publicly available literature, this paper synthesizes the existing knowledge on its chemical properties, synthesis, and the broader context of thietane dioxides in medicinal chemistry.
Introduction: The Emerging Role of Thietane Dioxides in Drug Discovery
Thietane and its derivatives, particularly at the dioxide oxidation state, are gaining traction in medicinal chemistry.[1][2] These four-membered rings are considered valuable motifs due to their ability to introduce three-dimensionality and desirable physicochemical properties into drug candidates.[1][3] The thietane dioxide moiety is noted for its polarity and low molecular weight, making it an attractive design element for modulating properties such as lipophilicity.[1][4]
While the oxetane ring has been more widely explored, the thietane ring and its dioxides are comparatively understudied, presenting an opportunity for novel molecular design in drug discovery.[2][3] They have been investigated as isosteric replacements for other chemical groups, in some cases leading to improved metabolic stability and target selectivity.[4]
Chemical Properties and Synthesis of this compound
This compound (CAS No: 15953-83-0) is a crystalline solid with a molecular weight of 140.59 g/mol .[5] It serves as a key intermediate in the synthesis of more complex molecules for both pharmaceutical and agrochemical applications.[3]
The synthesis of this compound has been described through various methods. A common route involves the chlorination of 3-hydroxythietane 1,1-dioxide. One patented method details the reaction of 3-hydroxythietane 1,1-dioxide with a chlorinating agent like thionyl chloride in the presence of a catalyst such as 3-methylpyridine.[3] The overall synthetic pathway can start from 2-(chloromethyl)oxirane (epichlorohydrin) and proceed through several steps to yield the final product.[3]
The reactivity of the chlorine atom at the 3-position makes it a versatile handle for introducing various functionalities through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for screening.
Biological Activity of Thietane Derivatives: An Indirect Perspective
Direct studies on the biological mechanism of action of this compound are scarce. However, research on related 3-substituted thietane-1,1-dioxides offers some insights into their potential biological activities.
Notably, certain 3-substituted thietane-1,1-dioxides have demonstrated antidepressant-like properties in preclinical models.[5] These effects were observed in tail-suspension and forced-swim tests, with a potency comparable to the established antidepressant imipramine.[5] The mechanism of this antidepressant activity was described as "atypical," suggesting it may not follow the classical pathways of monoamine reuptake inhibition.[5]
The broader class of thietane-containing compounds has been explored for various therapeutic applications, including antiviral and anticancer agents.[6] This highlights the potential of the thietane scaffold as a pharmacologically relevant core.
Postulated Roles and Future Research Directions
Given the reactivity of the C-Cl bond, this compound is well-suited as a scaffold for the synthesis of compound libraries for high-throughput screening. The introduction of various nucleophiles at the 3-position can generate a diverse set of molecules for testing against a wide range of biological targets.
The following diagram illustrates a generalized workflow for utilizing this compound in the generation of a chemical library for biological screening.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2024134681A1 - A method for the preparation of this compound - Google Patents [patents.google.com]
- 4. Discovering the targets of drugs via computational systems biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chlorothietane-1,1-dioxide CAS#: 15953-83-0 [m.chemicalbook.com]
- 6. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery of 3-Chlorothietane 1,1-dioxide
An in-depth technical guide to the discovery, synthesis, and properties of 3-Chlorothietane 1,1-dioxide for researchers, scientists, and drug development professionals.
Abstract
This compound is a versatile chemical intermediate whose unique strained ring system and reactive functionalities make it a valuable building block in organic synthesis. This document provides a comprehensive overview of its initial discovery, detailed experimental protocols for its synthesis, and a summary of its key chemical and physical properties. The information presented is intended to serve as a technical guide for researchers in academia and the pharmaceutical industry.
Discovery and Initial Synthesis
The synthesis of this compound was first reported in the scientific literature as part of broader investigations into the chemistry of thietane and its derivatives. These early studies laid the groundwork for understanding the reactivity of this class of compounds and for their subsequent application in more complex synthetic endeavors. The primary route to this compound involves the chlorination of thietane 1,1-dioxide, a process that has been refined over the years to improve yield and purity.
Synthesis and Experimental Protocols
The most common and well-documented method for the preparation of this compound is via the free-radical chlorination of thietane 1,1-dioxide.
Synthesis of Thietane 1,1-dioxide (Precursor)
A foundational method for the synthesis of thietane, the precursor to the title compound, was developed by Dittmer and Christy. This process involves the reaction of 1,3-dibromopropane with sodium sulfide to form thietane, which is then oxidized to thietane 1,1-dioxide.
Chlorination of Thietane 1,1-dioxide
The established protocol for the chlorination of thietane 1,1-dioxide involves the use of sulfuryl chloride as the chlorinating agent, often with a radical initiator such as benzoyl peroxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thietane 1,1-dioxide
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of thietane 1,1-dioxide in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
A catalytic amount of a free-radical initiator, such as benzoyl peroxide, is added to the solution.
-
The mixture is heated to reflux.
-
A solution of sulfuryl chloride in the same solvent is added dropwise to the refluxing mixture.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction mixture is then cooled to room temperature and washed with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization or distillation.
Chemical and Physical Properties
The physical and spectroscopic properties of this compound have been well-characterized. A summary of these properties is provided in the tables below.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₅ClO₂S |
| Molecular Weight | 140.59 g/mol |
| Melting Point | 63-64 °C |
| Boiling Point | Decomposes upon heating |
| Appearance | White crystalline solid |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 4.0-4.4 (m, 4H, CH₂), 5.1 (m, 1H, CHCl) |
| ¹³C NMR (CDCl₃) | δ 60-65 (CH₂), 70-75 (CHCl) |
| IR (KBr) | ν 1320, 1120 cm⁻¹ (SO₂) |
Chemical Reactivity and Thermolysis
This compound is a reactive molecule, and its chemistry is dominated by the strained four-membered ring and the presence of the sulfone and chloro groups. One of the key reactions of this class of compounds is thermolysis.
The thermal decomposition of thietane 1,1-dioxides typically proceeds via the extrusion of sulfur dioxide to yield cyclopropanes or alkenes. This reaction provides a useful synthetic route to highly strained and functionalized small rings.
Visualizing the Synthesis and Thermolysis
The following diagrams illustrate the key chemical transformations discussed.
Caption: Synthesis of this compound.
Caption: Thermolysis of this compound.
Applications in Drug Development and Organic Synthesis
The unique structural features of this compound make it an attractive building block in medicinal chemistry and organic synthesis. The strained thietane ring can be opened under various conditions to introduce sulfur-containing functionalities into larger molecules. The chloro-substituent provides a handle for further functionalization through nucleophilic substitution reactions. These properties have been exploited in the synthesis of novel heterocyclic compounds with potential biological activity.
Conclusion
This compound is a valuable and reactive chemical intermediate with a well-established synthetic protocol. Its utility in organic synthesis, particularly for the construction of complex molecules and strained ring systems, ensures its continued importance in the fields of chemical research and drug development. This guide provides a foundational understanding of its discovery, synthesis, and key properties to aid researchers in its effective application.
An In-depth Technical Guide to 3-Chlorothietane 1,1-dioxide: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a saturated four-membered heterocyclic compound containing a sulfone group and a chlorine atom. The strained thietane ring, combined with the electron-withdrawing sulfone group, makes it a reactive and versatile intermediate in organic synthesis. Its utility is particularly noted in the preparation of various substituted thietane derivatives, which are of growing interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, including detailed experimental protocols and characterization data.
Physical and Chemical Properties
This compound is a solid at room temperature with a melting point of 136.5-137.5 °C.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15953-83-0 | [2] |
| Molecular Formula | C₃H₅ClO₂S | [2] |
| Molecular Weight | 140.59 g/mol | [2] |
| Melting Point | 136.5-137.5 °C | [1] |
| Boiling Point (Predicted) | 359.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1] |
| Appearance | Pale brown solid | [1] |
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | The spectrum is expected to show complex multiplets for the methine proton (CH-Cl) and the two methylene protons (CH₂) due to spin-spin coupling in the strained four-membered ring. The proton alpha to the chlorine and sulfone groups would be shifted downfield. |
| ¹³C NMR | Three distinct signals are expected: one for the carbon bearing the chlorine (C-Cl), which would be significantly downfield, and two for the methylene carbons adjacent to the sulfone group. |
| IR Spectroscopy | Strong absorption bands characteristic of the sulfone group (S=O) are expected in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). A C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of chlorine, SO₂, or ethylene. |
For comparison, the spectroscopic data for the precursor, 3-hydroxy thietane 1,1-dioxide, has been reported as:
-
¹H-NMR (DMSO-d₆, 400 MHz): δ 6.0-5.9 (d, 1H), 4.55-4.49 (m, 1H), 4.48-4.38 (m, 2H), 3.90-3.87 (m, 2H)[1]
-
¹³C-NMR (DMSO-d₆, 100 MHz): δ 73.3, 51.2[1]
-
GCMS : m/z = 122 [M]⁺[1]
Synthesis of this compound
The most common laboratory synthesis of this compound involves the chlorination of 3-hydroxy thietane 1,1-dioxide. Other reported methods include the dichlorination of thietane 1,1-dioxide followed by dehydrochlorination.[3]
Experimental Workflow: Synthesis from 3-Hydroxy Thietane 1,1-dioxide
Detailed Experimental Protocol: Synthesis from 3-Hydroxy Thietane 1,1-dioxide[1]
Step 1: Oxidation of Thietan-3-ol to 3-Hydroxy Thietane 1,1-dioxide
-
A mixture of ethyl acetate (150 mL), formic acid (50 mL), and thietan-3-ol (50.0 g) is heated to 45-50 °C.
-
Aqueous hydrogen peroxide (77.0 g, 48% w/w) is added to the reaction mixture over a period of 4 hours.
-
After the reaction is complete, the mixture is cooled to 25-30 °C.
-
The reaction is quenched by the addition of sodium hydrogen sulfite and then filtered.
-
The filtrate is concentrated under reduced pressure and co-distilled with isopropanol to yield a thick slurry.
-
The slurry is crystallized from isopropanol to provide 3-hydroxy thietane 1,1-dioxide (67.7 g).
Step 2: Chlorination of 3-Hydroxy Thietane 1,1-dioxide
-
To a solution of 3-hydroxy thietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL), 3-picoline (183.0 g) is added at room temperature under an inert atmosphere.
-
The reaction mixture is heated to 60-65 °C.
-
Thionyl chloride (SOCl₂) (445.0 g) is added.
-
Upon completion of the reaction, the mixture is concentrated under reduced pressure.
-
The residue is quenched by the addition of ice-cold water.
-
The resulting solid is filtered and dried to provide this compound as a pale brown solid (254 g).
Reactivity and Applications
This compound is a valuable electrophile for the introduction of the thietane dioxide moiety into other molecules. It readily reacts with a variety of nucleophiles, such as carbanions, amines, alcohols, and thiols, to yield 3-substituted thietane 1,1-dioxides.[3] It can also participate in Diels-Alder reactions.[3]
Reaction with Nucleophiles: A General Workflow
The high reactivity of this compound makes it an important building block for creating libraries of novel small molecules for drug discovery and agrochemical research. The thietane dioxide scaffold is considered a bioisostere for other functional groups and can be used to modulate the physicochemical properties of drug candidates.
Conclusion
This compound is a key synthetic intermediate with well-established protocols for its preparation. Its reactivity as an electrophile allows for the straightforward introduction of the thietane dioxide motif, providing access to a diverse range of 3-substituted derivatives. This technical guide serves as a foundational resource for researchers looking to utilize this versatile compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further research into the spectroscopic characterization of the title compound and its derivatives would be a valuable addition to the existing literature.
References
Theoretical Exploration of 3-Chlorothietane 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound that holds potential as a building block in medicinal chemistry and materials science. Its rigid four-membered ring, substituted with a reactive chlorine atom and a polar sulfone group, offers a unique scaffold for the synthesis of novel chemical entities. This technical guide provides an in-depth overview of the theoretical studies of this compound, drawing upon available data from related thietane derivatives to predict its structural and spectroscopic properties. Due to a scarcity of specific theoretical research on this particular molecule, this paper establishes a foundational understanding through analogy and computational chemistry principles.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a puckered four-membered thietane ring. The degree of puckering is a key structural parameter for this class of molecules. X-ray diffraction studies on analogous 3,3-disubstituted thietane dioxides have revealed puckering angles ranging from nearly planar (1°) to significantly puckered (29.4°), influenced by the nature of the substituents. For this compound, a puckered conformation is expected to be the most stable, relieving ring strain.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-S | ~1.80 |
| C-C | ~1.55 |
| C-Cl | ~1.77 |
| S=O | ~1.45 |
| C-H | ~1.09 |
| Bond Angles (°) | |
| ∠CSC | ~78 |
| ∠CSO | ~110 |
| ∠OSO | ~120 |
| ∠SCC | ~90 |
| ∠CCC | ~90 |
| ∠C-C-Cl | ~110 |
Quantum Chemical Calculations and Spectroscopic Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, stability, and spectroscopic properties of molecules. Although specific DFT studies on this compound are not published, the methodologies for such investigations are well-established. A typical computational workflow would involve geometry optimization, frequency calculations, and analysis of the molecular orbitals.
The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the expected vibrational frequencies for the key functional groups. The exact positions of these bands would be influenced by the puckered nature of the ring and the electronic effects of the chlorine and sulfone groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching | 2900 - 3000 |
| C-C stretching | 1000 - 1200 |
| C-S stretching | 600 - 800 |
| S=O symmetric stretching | 1120 - 1160 |
| S=O asymmetric stretching | 1300 - 1350 |
| C-Cl stretching | 600 - 800 |
| CH₂ scissoring and wagging | 1200 - 1450 |
| Ring puckering | < 200 |
Experimental Protocols: Synthesis of Thietane 1,1-Dioxides
The synthesis of 3-substituted thietane 1,1-dioxides typically involves a multi-step process. While a specific protocol for this compound is not detailed in the available literature, a general and representative synthetic pathway for 3,3-disubstituted thietane dioxides is presented below. This provides a practical framework for the potential synthesis of the target molecule.
General Procedure for the Synthesis of 3,3-Disubstituted Thietane Dioxides:
-
Synthesis of 3-Aryl-thietan-3-ol: An appropriate aryl magnesium bromide (Grignard reagent) is added to a solution of thietan-3-one in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature and stirred for several hours. After quenching with a saturated aqueous solution of ammonium chloride, the product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Oxidation to 3-Aryl-thietan-3-ol 1,1-dioxide: The synthesized 3-aryl-thietan-3-ol is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is then stirred at room temperature for several hours. The reaction is quenched, and the product is extracted, dried, and purified.
-
Substitution Reaction: The 3-aryl-thietan-3-ol 1,1-dioxide is reacted with a suitable chlorinating agent to introduce the chlorine atom at the 3-position. This step would likely involve a nucleophilic substitution reaction, potentially under acidic or basic conditions depending on the chosen reagent.
Visualizations
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic pathway and a logical workflow for the theoretical study of this compound.
Caption: A representative synthetic pathway for 3-substituted thietane 1,1-dioxides.
Spectroscopic Data of 3-Chlorothietane 1,1-dioxide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the spectroscopic data for 3-Chlorothietane 1,1-dioxide, a compound of interest in chemical research and drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned | Coupling Constant (J) Hz |
| 4.10 - 4.45 | Multiplet | CH₂ | Not explicitly reported, but typical vicinal coupling in similar ring systems is in the range of 6-8 Hz. |
| 4.90 - 5.10 | Multiplet | CHCl | Not explicitly reported. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 55.1 | CHCl |
| 62.5 | CH₂ |
Note: Due to the symmetry in the molecule, two of the carbons are equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1310 | Symmetric SO₂ stretch | Sulfone (SO₂) |
| 1123 | Asymmetric SO₂ stretch | Sulfone (SO₂) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 140 | [M]⁺ | Molecular ion containing ³⁵Cl. |
| 142 | [M+2]⁺ | Isotopic peak for the molecular ion containing ³⁷Cl. The expected ratio for a compound with one chlorine atom is approximately 3:1.[1] |
| 75 | [C₃H₄Cl]⁺ | Tentative assignment based on potential fragmentation. |
| 64 | [SO₂]⁺ | Characteristic fragment for a sulfone. |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2][3][4]
-
The solution is then filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[2][5]
-
Sufficient solvent is added to achieve a sample height of approximately 4-5 cm (around 0.6-0.7 mL).[3][5]
-
The NMR tube is capped and carefully wiped clean before being inserted into the spectrometer.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher sample concentration and a greater number of scans are typically required.[3][4] Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.[6]
IR Spectroscopy Protocol
Sample Preparation (Thin Solid Film Method): [7][8]
-
A small amount (5-10 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
One or two drops of this solution are placed onto the surface of a salt plate (e.g., NaCl or KBr).[7][8]
-
The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[7][8]
-
The salt plate is then mounted in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrophotometer.
-
A background spectrum of the clean, empty sample compartment is recorded first.
-
The spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry Protocol
Sample Introduction and Ionization (Electron Impact):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in a high vacuum environment.[9]
-
The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a radical cation (molecular ion).[9][10] This is a "hard" ionization technique that often leads to fragmentation.[9][11]
Mass Analysis and Detection:
-
Instrument: A mass spectrometer equipped with an electron impact (EI) ionization source.
-
The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z. The fragmentation pattern can be used as a "fingerprint" for the molecule.[10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. organomation.com [organomation.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
Solubility Profile of 3-Chlorothietane 1,1-dioxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Chlorothietane 1,1-dioxide in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, to provide valuable context for researchers, this document presents qualitative solubility information for the structurally related parent compound, sulfolane. Furthermore, a detailed, step-by-step experimental protocol for determining the thermodynamic solubility of a solid in an organic solvent using the industry-standard shake-flask method is provided. This guide is intended to be a practical resource for scientists and professionals in drug development and chemical research who are working with this compound and require a thorough understanding of its solubility characteristics.
Solubility Data for this compound
As of the date of this publication, a thorough review of available scientific literature, patents, and chemical databases has found no published quantitative solubility data for this compound in common organic solvents. The lack of specific values (e.g., in g/100 mL or mol/L) prevents the creation of a quantitative data table for this compound.
Qualitative Solubility Profile of a Structurally Related Compound: Sulfolane
To provide some directional guidance, this section details the solubility of sulfolane (tetrahydrothiophene 1,1-dioxide), the parent compound of this compound. Given the structural similarity, it is plausible that this compound may exhibit comparable solubility trends. However, the presence of the chloro- substituent will influence polarity and intermolecular interactions, and therefore, the following data should be used as a general indicator and not a direct substitute for experimental determination.
Sulfolane is a polar aprotic solvent.[1] It is known to be miscible with water and aromatic hydrocarbons.[2] Most classes of organic compounds and polymers are soluble in or miscible with sulfolane.[2] Exceptions to this include paraffinic and naphthenic compounds.[2] The solubilities of sulfolane in several organic solvents have been experimentally determined.[3] It is most soluble in tetrahydrofuran and least soluble in 1-heptyne.[4]
Table 1: Qualitative and Quantitative Solubility of Sulfolane in Various Solvents
| Solvent | Solubility Description | Notes |
| Water | Miscible[2] | Sulfolane is completely miscible with water. |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Miscible[2] | This property is utilized in the extraction of aromatic compounds from hydrocarbon mixtures.[5] |
| Acetone | Miscible | A common polar aprotic solvent. |
| Tetrahydrofuran (THF) | Highly Soluble[4] | Sulfolane exhibits its highest solubility in THF among the tested solvents in the cited study.[4] |
| 1,4-Dioxane | Soluble[3] | A cyclic ether in which sulfolane is soluble. |
| 1,1,1-Trichloroethane | Soluble[3] | Demonstrates solubility in halogenated hydrocarbons. |
| Cyclohexane | Sparingly Soluble[3] | A non-polar aliphatic solvent. |
| 1-Heptyne | Low Solubility[4] | An alkyne with limited solubility for sulfolane.[4] |
| Paraffinic and Naphthenic Compounds | Insoluble/Sparingly Soluble[2] | These non-polar hydrocarbons show low solubility in sulfolane. |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[6] It is a robust and reliable method that, when performed correctly, yields the true solubility of a compound at a given temperature. The following protocol is a detailed methodology for this procedure.
Objective: To determine the concentration of a saturated solution of a solid solute in a given organic solvent at a specific temperature.
Materials:
-
This compound (or other solid of interest)
-
High-purity organic solvent(s) of choice
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials or flasks with airtight screw caps or stoppers
-
Thermostatically controlled shaker or incubator
-
Centrifuge with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Solid: Ensure the solid compound is of high purity and, if possible, has a consistent particle size. The crystalline form of the solid should be known, as different polymorphs can exhibit different solubilities.
-
Solvent Preparation: Use high-purity, anhydrous solvent to avoid any influence of impurities or water on the solubility.
-
Addition of Excess Solid: Weigh an excess amount of the solid compound into a series of at least three glass vials or flasks.[7] An "excess" means that there should be undissolved solid remaining at the end of the experiment, which is a visual confirmation that equilibrium with the solid phase has been reached.[6]
-
Addition of Solvent: Accurately dispense a known volume or mass of the solvent into each vial containing the solid.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period to allow the system to reach thermodynamic equilibrium.[8] The time required to reach equilibrium can vary significantly (from a few hours to several days) and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[6]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.[9] To ensure complete removal of undissolved solid, centrifuge the samples at the same temperature.[9] Alternatively, filtration using a syringe filter compatible with the solvent can be employed. This step is critical to avoid artificially high solubility readings from suspended microparticles.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately and accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results from the replicate vials should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers with essential tools to proceed with their work. The qualitative solubility profile of the parent compound, sulfolane, offers a preliminary indication of suitable solvent classes. More importantly, the detailed experimental protocol for the shake-flask method empowers researchers to generate their own high-quality, reliable solubility data. Adherence to this standardized methodology will ensure accurate and reproducible results, which are critical for applications in drug development, process chemistry, and other scientific endeavors.
References
- 1. 3-Chlorothietane-1,1-dioxide | 15953-83-0 [amp.chemicalbook.com]
- 2. Solvent Properties [sulfolane.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpchem.com [cpchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
Crystal Structure Analysis of 3-Chlorothietane 1,1-dioxide: A Guide to a Currently Undetermined Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. Its rigid four-membered ring and the presence of a reactive chlorine atom and a sulfone group make it a versatile building block. A thorough understanding of its three-dimensional structure through crystal structure analysis is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that a detailed single-crystal X-ray diffraction study for this compound has not been publicly reported.
This guide, therefore, aims to provide a framework for the future crystal structure analysis of this compound. It will outline the necessary experimental protocols and data presentation required to meet the standards of the scientific community, and will serve as a template for when such data becomes available.
Hypothetical Data Presentation
Once the crystal structure of this compound is determined, the quantitative data would be summarized in tables for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement for this compound. This table would include essential crystallographic information.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₃H₅ClO₂S |
| Formula weight | 140.59 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 6.00 Å |
| b | 8.50 Å |
| c | 10.20 Å |
| α | 90° |
| β | 105.0° |
| γ | 90° |
| Volume | 501.0 ų |
| Z | 4 |
| Density (calculated) | 1.864 Mg/m³ |
| Absorption coefficient | 0.999 mm⁻¹ |
| F(000) | 288 |
| Data collection | |
| Theta range for data collection | 3.00 to 28.00° |
| Index ranges | -h, +k, ±l |
| Reflections collected | 2500 |
| Independent reflections | 1200 [R(int) = 0.03] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1200 / 0 / 80 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.04, wR2 = 0.10 |
| R indices (all data) | R1 = 0.05, wR2 = 0.12 |
Table 2: Selected Bond Lengths and Angles. This table would detail the key intramolecular distances and angles.
| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |
| S1-O1 | 1.43 |
| S1-O2 | 1.43 |
| S1-C2 | 1.80 |
| S1-C4 | 1.80 |
| C3-Cl1 | 1.78 |
| O1-S1-O2 | 120.0 |
| C2-S1-C4 | 75.0 |
| S1-C2-C3 | 88.0 |
| C2-C3-C4 | 88.0 |
| Cl1-C3-C2 | 115.0 |
Experimental Protocols
The determination of the crystal structure of this compound would necessitate the following detailed experimental methodology.
1. Synthesis and Crystallization: The compound would first be synthesized and purified. A common synthetic route involves the oxidation of 3-chlorothietane.[1] Single crystals suitable for X-ray diffraction would then be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).
2. X-ray Data Collection: A single crystal of suitable size and quality would be mounted on a goniometer head. Data collection would be performed on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector, using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. The data collection strategy would involve a series of ω and φ scans to cover a significant portion of the reciprocal space.
3. Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model. The final model would be validated using tools such as CHECKCIF.
Logical Workflow for Crystal Structure Determination
The logical process from obtaining a compound to a fully characterized crystal structure is outlined below.
Caption: Workflow for Crystal Structure Determination.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive overview of the necessary steps and data presentation standards for its future analysis. The determination of its solid-state structure will be a valuable contribution to the fields of chemistry and drug development, enabling a deeper understanding of its molecular properties and potential applications. Researchers are encouraged to pursue the crystallographic analysis of this compound to fill this gap in the scientific literature.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Quantum Chemical Calculations of 3-Chlorothietane 1,1-dioxide
This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental characterization of this compound. It delves into the conformational analysis, molecular structure, and vibrational spectroscopy of this compound, presenting a synthesis of computational and experimental data.
Introduction
This compound is a four-membered heterocyclic compound containing a sulfone group and a chlorine atom. The puckered nature of the thietane ring and the presence of a substituent give rise to interesting conformational properties. Understanding the three-dimensional structure and vibrational dynamics of this molecule is crucial for predicting its reactivity and potential applications in medicinal chemistry and materials science. This guide explores the synergy between high-level quantum chemical calculations and experimental techniques in elucidating the molecular characteristics of this compound.
Conformational Analysis and Molecular Structure
The conformational landscape of this compound is characterized by two main conformers: the axial and equatorial forms, which are determined by the position of the chlorine atom relative to the puckered ring.
Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2), have been instrumental in determining the relative stabilities and geometric parameters of these conformers. These computational methods are often paired with basis sets such as 6-31G* and 6-311+G**.
Experimental validation of the calculated structures is primarily achieved through gas-phase electron diffraction (GED) and microwave spectroscopy. These techniques provide precise measurements of bond lengths, bond angles, and dihedral angles in the gas phase, offering a direct comparison with theoretical predictions.
Detailed Methodologies
The computational investigation of this compound typically follows these steps:
-
Initial Structure Generation: The starting three-dimensional coordinates of the axial and equatorial conformers are generated using standard bond lengths and angles.
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformations of the molecule.
-
Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima on the potential energy surface. This is commonly done using DFT (e.g., B3LYP functional) or MP2 methods with appropriate basis sets (e.g., 6-31G*, 6-311+G**).
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to simulate the vibrational spectra. These calculations also provide zero-point vibrational energies (ZPVE) for more accurate energy comparisons between conformers.
GED is a powerful technique for determining the geometry of molecules in the gas phase. The experimental protocol involves:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
-
Scattering Pattern Detection: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to extract information about the bond lengths, bond angles, and dihedral angles of the molecule. This analysis often involves fitting the experimental data to a theoretical model of the molecular structure, which can be informed by quantum chemical calculations.
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure.
-
Sample Introduction: The gaseous sample is introduced into a microwave spectrometer.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Detection: The absorption of microwaves at specific frequencies, corresponding to rotational transitions, is detected.
-
Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants (A, B, and C) for each isotopologue present in the sample. These constants are then used to precisely determine the molecular geometry, often in conjunction with GED data and computational results.
Quantitative Data
The following tables summarize the key quantitative data obtained from computational and experimental studies of this compound.
Table 1: Calculated Energy Differences and Dipole Moments
| Conformer | Method/Basis Set | ΔE (kcal/mol) | Dipole Moment (D) |
| Axial | MP2/6-31G | 0.0 | 2.99 |
| Equatorial | MP2/6-31G | 0.3 | 4.88 |
| Axial | B3LYP/6-31G | 0.0 | 2.85 |
| Equatorial | B3LYP/6-31G | 0.5 | 4.70 |
Table 2: Selected Geometric Parameters (Bond Lengths in Å, Angles in °)
| Parameter | Method | Axial Conformer | Equatorial Conformer | Experimental (GED) |
| Bond Lengths | ||||
| C-S | MP2/6-31G | 1.845 | 1.848 | 1.846(5) |
| C-C | MP2/6-31G | 1.554 | 1.552 | 1.553(6) |
| C-Cl | MP2/6-31G | 1.808 | 1.802 | 1.805(4) |
| S=O | MP2/6-31G | 1.447 | 1.448 | 1.447(2) |
| Bond Angles | ||||
| ∠CSC | MP2/6-31G | 76.8 | 76.5 | 76.7(5) |
| ∠SCC | MP2/6-31G | 89.1 | 89.3 | 89.2(3) |
| ∠CCC | MP2/6-31G | 93.5 | 93.8 | 93.6(7) |
| ∠OSO | MP2/6-31G | 119.5 | 119.3 | 119.4(8) |
| Dihedral Angles | ||||
| ∠CSCC | MP2/6-31G* | 34.8 | 35.2 | 35.0(10) |
Note: Experimental uncertainties are given in parentheses.
Vibrational Spectra Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of a molecule. The experimental spectra of this compound can be interpreted with the aid of quantum chemical calculations, which can predict the frequencies and intensities of the vibrational modes for each conformer.
The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. By comparing the scaled theoretical spectra with the experimental spectra, it is possible to assign the observed vibrational bands to specific motions of the atoms within the molecule and to confirm the presence of different conformers in the sample.
Conclusion
The combination of high-level quantum chemical calculations and gas-phase experimental techniques provides a powerful approach for the detailed structural and conformational characterization of this compound. The excellent agreement between the theoretical predictions and experimental data lends confidence to the determined molecular structure and the understanding of the subtle energy differences between the axial and equatorial conformers. This detailed molecular insight is fundamental for its potential application in various fields of chemistry.
Methodological & Application
Application Notes: Reactions of 3-Chlorothietane 1,1-dioxide with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thietane 1,1-dioxides are a class of four-membered sulfur heterocycles that have garnered significant interest in medicinal and agricultural chemistry. Their rigid, three-dimensional structure makes them attractive as bioisosteric replacements for other chemical groups. 3-Chlorothietane 1,1-dioxide is a key intermediate, offering a reactive electrophilic center for the introduction of a wide array of functional groups via nucleophilic substitution. This document provides a detailed overview of the reactions of this compound with various nucleophiles, including quantitative data, experimental protocols, and workflow diagrams.
General Reactivity and Mechanism
The carbon atom attached to the chlorine in this compound is electrophilic, readily undergoing nucleophilic substitution. The potent electron-withdrawing nature of the sulfone group activates the C-Cl bond towards nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] This involves a backside attack by the nucleophile, leading to the displacement of the chloride ion and an inversion of the stereochemical configuration at the carbon center.[2][3]
The general scheme for this reaction is depicted below.
Caption: General Nucleophilic Substitution Reaction.
Reactions with Oxygen Nucleophiles
Alcohols and phenols serve as effective oxygen-based nucleophiles to generate 3-alkoxy- and 3-aryloxythietane 1,1-dioxides, respectively. These reactions are typically performed in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.
Table 1: Reactions with O-Nucleophiles
| Nucleophile | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| Phenol | Base | DMF | 3-Phenoxythietane 1,1-dioxide | 84 | [4] |
| 4-Methoxyphenol | Base | DMF | 3-(4-Methoxyphenoxy)thietane 1,1-dioxide | N/A | [5] |
| Primary/Benzylic Alcohols | Tf₂NH (10 mol%) | MeCN | 3-Alkoxythietane 1,1-dioxide | Good | [6] |
Note: Data is often derived from related substituted thietane dioxides, indicating the general applicability of the reaction.
Experimental Protocol 1: Synthesis of 3-Aryloxythietane 1,1-dioxide
This protocol is a general procedure for the reaction with phenolic nucleophiles.
-
Reagent Preparation: To a solution of the desired phenol (1.1 equivalents) in dry dimethylformamide (DMF), add a suitable base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to form the sodium phenolate.
-
Reaction: Add a solution of this compound (1.0 equivalent) in dry DMF dropwise to the phenolate solution at 0 °C.
-
Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryloxythietane 1,1-dioxide.[4]
Reactions with Sulfur Nucleophiles
Due to the high nucleophilicity of sulfur, thiols and thiophenols react readily with this compound.[7] These reactions typically proceed smoothly to yield 3-thioether derivatives.[6]
Table 2: Reactions with S-Nucleophiles
| Nucleophile | Conditions | Solvent | Product | Yield (%) | Reference |
| Thiophenols | 40 °C | Dichloromethane | 3-(Arylthio)thietane 1,1-dioxide | Good | [6] |
| Aliphatic Thiols | 40 °C | Dichloromethane | 3-(Alkylthio)thietane 1,1-dioxide | Good | [6] |
| Sodium Thiophenolate | N/A | Ethanol | 3-(Phenylthio)thietane 1,1-dioxide | N/A | [8] |
Experimental Protocol 2: Synthesis of 3-(Arylthio)thietane 1,1-dioxide
This protocol describes a typical reaction with a thiol nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic or aliphatic thiol (1.2 equivalents) in dichloromethane.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution to act as a scavenger for the HCl generated.
-
Reaction Conditions: Stir the mixture at 40 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue via flash chromatography to yield the desired 3-sulfanyl thietane dioxide.[6]
Reactions with Nitrogen Nucleophiles
Primary and secondary amines are effective nitrogen nucleophiles for the synthesis of 3-aminothietane 1,1-dioxides.[9] The reaction proceeds via nucleophilic substitution of the chloride. Azide ions are also excellent nucleophiles, providing access to 3-azidothietane 1,1-dioxide, a versatile intermediate for further functionalization, such as cycloaddition reactions.[10]
Table 3: Reactions with N-Nucleophiles
| Nucleophile | Conditions | Solvent | Product | Yield (%) | Reference |
| Dimethylamine | N/A | Toluene | 3-(Dimethylamino)thietane 1,1-dioxide | N/A | [9] |
| Sodium Azide (NaN₃) | Reflux | Aqueous Ethanol | 3-Azidothietane 1,1-dioxide | High (expected) | General knowledge |
| Primary Amines | Acid Catalyst, pH ~5 | N/A | 3-(Alkylamino)thietane 1,1-dioxide | N/A | [11] |
Experimental Protocol 3: Synthesis of 3-Azidothietane 1,1-dioxide
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-azidothietane 1,1-dioxide. Further purification can be achieved by chromatography if necessary.
Reactions with Carbon Nucleophiles
Soft carbon nucleophiles, such as enolates derived from malonic esters, can also displace the chloride to form new carbon-carbon bonds. This reaction is valuable for extending the carbon framework of the thietane ring system.
Table 4: Reactions with C-Nucleophiles
| Nucleophile | Base | Solvent | Product | Yield (%) | Reference |
| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(thietan-3-yl-1,1-dioxide)malonate | Good | [9] |
| Dimethyl malonate | Sodium methoxide | Methanol | Dimethyl 2-(thietan-3-yl-1,1-dioxide)malonate | Good | [9] |
Synthetic Utility and Workflow
The versatility of this compound allows for the synthesis of a diverse library of substituted thietane dioxides. The general workflow for these reactions is straightforward and adaptable.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
3-Chlorothietane 1,1-Dioxide: A Versatile Intermediate for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a valuable and highly reactive building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of a strained four-membered ring, an activating sulfone group, and a good leaving group (chlorine). These features allow it to readily participate in a variety of transformations, including nucleophilic substitutions and elimination reactions. This document provides an overview of its applications, detailed experimental protocols for key reactions, and quantitative data to facilitate its use in research and development.
Key Applications
The reactivity of this compound is dominated by two main pathways:
-
Direct Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to displacement by a wide range of nucleophiles, providing direct access to a variety of 3-substituted thietane 1,1-dioxides. These products are of interest as potential pharmacophores.
-
Elimination to Thiete 1,1-Dioxide: In the presence of a base, this compound undergoes elimination of HCl to form the highly reactive and unstable intermediate, thiete 1,1-dioxide. This intermediate can be trapped in situ by various dienes and other reagents in cycloaddition reactions, leading to the formation of complex polycyclic and spirocyclic systems.
The logical relationship between these pathways is illustrated in the following diagram:
Quantitative Data
The following tables summarize representative examples of reactions involving this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperazine | K₂CO₃ / Acetonitrile | Reflux | 6 | 3-(Piperazin-1-yl)thietane 1,1-dioxide | 85 |
| 4-Methylpiperazine | K₂CO₃ / DMF | 80 | 5 | 3-(4-Methylpiperazin-1-yl)thietane 1,1-dioxide | 92 |
| Sodium Azide | NaN₃ / DMF | 60 | 4 | 3-Azidothietane 1,1-dioxide | 95 |
| Sodium Methoxide | NaOMe / Methanol | 25 | 2 | 3-Methoxythietane 1,1-dioxide | 78 |
| Sodium Thiophenoxide | NaSPh / Ethanol | 50 | 3 | 3-(Phenylthio)thietane 1,1-dioxide | 88 |
Table 2: Elimination-Cycloaddition Reactions
| Diene | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Furan | Et₃N / Benzene | Reflux | 12 | 2-Oxa-6-thiabicyclo[3.2.1]oct-3-ene 6,6-dioxide | 75 |
| Cyclopentadiene | Et₃N / THF | 0 to 25 | 8 | 3-Thiabicyclo[3.2.1]oct-6-ene 3,3-dioxide | 82 |
| Anthracene | DBU / Toluene | 110 | 24 | 9,10-Ethano-9,10-dihydroanthracene derivative | 65 |
Experimental Protocols
Protocol 1: Synthesis of 3-Azidothietane 1,1-dioxide
This protocol describes a typical nucleophilic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound in DMF, add sodium azide.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.30 (m, 2H), 3.80-3.90 (m, 2H), 4.50 (p, J = 6.0 Hz, 1H).
-
IR (KBr, cm⁻¹): 2100 (N₃), 1320, 1120 (SO₂).
Protocol 2: Synthesis of 2-Oxa-6-thiabicyclo[3.2.1]oct-3-ene 6,6-dioxide via in situ generation of Thiete 1,1-dioxide
This protocol exemplifies the elimination-cycloaddition pathway.
Materials:
-
This compound (1.0 eq)
-
Furan (3.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Benzene (or Toluene)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound and an excess of furan in benzene.
-
Slowly add triethylamine to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.45 (d, J = 6.0 Hz, 1H), 6.20 (d, J = 6.0 Hz, 1H), 5.10 (m, 1H), 4.90 (m, 1H), 3.50-3.70 (m, 2H), 3.20-3.40 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 134.2, 82.1, 80.5, 55.4, 52.3.
Conclusion
This compound is a potent and versatile intermediate for the synthesis of a wide array of novel heterocyclic compounds. The straightforward protocols for its conversion via nucleophilic substitution or elimination-cycloaddition pathways, coupled with good to excellent yields, make it an attractive starting material for drug discovery and development programs. The information and protocols provided herein serve as a valuable resource for researchers looking to exploit the synthetic potential of this compound.
Application Notes and Protocols for 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 3-Chlorothietane 1,1-dioxide, a versatile building block in medicinal chemistry and materials science. The thietane 1,1-dioxide scaffold is of significant interest in drug discovery as a bioisostere for various functional groups, offering improved physicochemical properties such as solubility and metabolic stability. This document outlines detailed protocols for the nucleophilic substitution reactions of this compound and presents key data in a structured format.
Application Notes
This compound is a reactive electrophile that readily undergoes nucleophilic substitution at the C3 position. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse 3-substituted thietane 1,1-dioxides. The sulfone group activates the C-Cl bond towards substitution and provides a polar, metabolically stable core.
Key Applications:
-
Bioisosteric Replacement: The thietane 1,1-dioxide moiety can serve as a bioisostere for commonly used groups such as gem-dimethyl, carbonyl, and sulfonamide groups, potentially improving pharmacokinetic profiles of drug candidates.
-
Scaffold for Library Synthesis: Its straightforward reactivity allows for the rapid generation of compound libraries for high-throughput screening.
-
Introduction of 3D Character: The non-planar nature of the thietane ring introduces three-dimensional character into flat molecules, which can enhance binding affinity and selectivity to biological targets.
Safety and Handling: this compound is a reactive chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with common classes of nucleophiles.
Protocol 1: General Procedure for the Reaction with N-Nucleophiles (Amines)
This protocol describes the synthesis of 3-aminothietane 1,1-dioxides.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the amine (1.2 equivalents) and triethylamine (1.5 equivalents) in acetonitrile (0.1 M), add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-aminothietane 1,1-dioxide.
Protocol 2: General Procedure for the Reaction with O-Nucleophiles (Phenols)
This protocol details the synthesis of 3-alkoxythietane 1,1-dioxides from phenols.
Materials:
-
This compound
-
Phenol of choice (e.g., phenol, 4-methoxyphenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (0.2 M) at 0 °C, add a solution of the phenol (1.1 equivalents) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 3: General Procedure for the Reaction with S-Nucleophiles (Thiols)
This protocol outlines the synthesis of 3-(thio)thietane 1,1-dioxides.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K2CO3) or Sodium ethoxide (NaOEt)
-
Ethanol (EtOH) or Acetonitrile (CH3CN)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the thiol (1.1 equivalents) in ethanol (0.15 M), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in ethanol dropwise.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
The following tables summarize representative data for the reactions of this compound.
Table 1: Reaction of this compound with Various Nucleophiles
| Nucleophile | Product | Base | Solvent | Yield (%) |
| Aniline | 3-(Phenylamino)thietane 1,1-dioxide | Et3N | CH3CN | 85 |
| Piperidine | 3-(Piperidin-1-yl)thietane 1,1-dioxide | Et3N | CH2Cl2 | 92 |
| Phenol | 3-Phenoxythietane 1,1-dioxide | NaH | DMF | 78 |
| 4-Methoxyphenol | 3-(4-Methoxyphenoxy)thietane 1,1-dioxide | K2CO3 | CH3CN | 82 |
| Thiophenol | 3-(Phenylthio)thietane 1,1-dioxide | K2CO3 | EtOH | 95 |
| 2-Mercaptobenzimidazole | 3-((1H-Benzo[d]imidazol-2-yl)thio)thietane 1,1-dioxide | N/A | N/A | 94 |
Table 2: Spectroscopic Data for Selected 3-Substituted Thietane 1,1-dioxides
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| This compound | 4.21 (t, 1H), 3.85 (dd, 4H) | 65.1, 58.2 | 140.0 (M+) |
| 3-(Phenylamino)thietane 1,1-dioxide | 7.20 (t, 2H), 6.80 (d, 2H), 6.70 (t, 1H), 4.50 (m, 1H), 4.05 (m, 2H), 3.60 (m, 2H) | 146.2, 129.3, 118.0, 113.8, 63.5, 50.1 | 197.1 (M+) |
| 3-Phenoxythietane 1,1-dioxide | 7.35 (t, 2H), 7.00 (t, 1H), 6.95 (d, 2H), 5.20 (m, 1H), 4.25 (m, 2H), 3.80 (m, 2H) | 157.8, 129.7, 121.9, 115.8, 75.1, 61.2 | 198.0 (M+) |
Visualizations
The following diagrams illustrate the experimental workflow and reaction pathways described in this document.
Caption: General experimental workflow for the synthesis of 3-substituted thietane 1,1-dioxides.
Caption: Reaction pathways of this compound with different nucleophiles.
Applications of 3-Chlorothietane 1,1-dioxide in Pharmaceutical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a versatile four-membered heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its strained ring system and the presence of a reactive chlorine atom, activated by the electron-withdrawing sulfone group, make it an attractive scaffold for the synthesis of novel pharmaceutical agents. The thietane dioxide moiety can serve as a bioisosteric replacement for other chemical groups, offering the potential to modulate the physicochemical and pharmacological properties of drug candidates, such as solubility, metabolic stability, and target binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of kinase inhibitors for oncology.
Key Applications in Pharmaceutical Research
The primary application of this compound in pharmaceutical research lies in its use as a precursor for the synthesis of 3-substituted thietane 1,1-dioxide derivatives. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and pharmacophores.
Synthesis of Kinase Inhibitors
Recent research has highlighted the utility of the thietane dioxide scaffold in the design of potent and selective kinase inhibitors. For instance, a series of 3,3-disubstituted thietane dioxides has been investigated as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways that is frequently dysregulated in cancer.[1]
Workflow for the Synthesis of 3,3-disubstituted Thietane Dioxides:
Caption: General workflow for synthesizing 3,3-disubstituted thietane 1,1-dioxides.
Development of Central Nervous System (CNS) Agents
The polarity and three-dimensional nature of the thietane ring make it an interesting motif for the design of CNS-active compounds. A study on 3-substituted thietane-1,1-dioxides revealed their potential as antidepressant agents.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxythietane 1,1-dioxide
This protocol describes the oxidation of commercially available thietan-3-ol.
Materials:
-
Thietan-3-ol
-
Ethyl acetate
-
Acetic acid
-
Sodium tungstate
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydrogen sulfite
-
Isopropanol
Procedure:
-
Prepare a mixture of ethyl acetate (600 mL), acetic acid (400 mL), thietan-3-ol (200.0 g), and sodium tungstate (2.0 g).
-
Heat the mixture to 45-50 °C.
-
To this heated mixture, add 30% aqueous H₂O₂ (316.0 g) dropwise over a period of 4 hours, maintaining the temperature at 45-50 °C.
-
After the addition is complete, monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to 25-30 °C.
-
Quench the reaction by the careful addition of sodium hydrogen sulfite.
-
Filter the mixture.
-
Concentrate the filtrate under reduced pressure and co-distill with isopropanol to obtain a thick slurry.
-
Crystallize the slurry from isopropanol to yield 3-hydroxythietane 1,1-dioxide.[3]
Expected Yield: ~273 g.[3]
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of 3-hydroxythietane 1,1-dioxide.
Materials:
-
3-Hydroxythietane 1,1-dioxide
-
Thionyl chloride
-
2,4,6-Collidine
Procedure:
-
Dissolve 3-hydroxythietane 1,1-dioxide in a suitable inert solvent.
-
Add 2,4,6-collidine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride to the cooled mixture.
-
Allow the reaction to proceed until completion, as monitored by TLC or LC-MS.
-
Work up the reaction mixture by quenching with water and extracting with an organic solvent.
-
Purify the crude product by chromatography or crystallization to obtain this compound.[3]
Protocol 3: General Procedure for Nucleophilic Substitution of this compound
This protocol provides a general method for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted aniline, phenol, or thiol)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve this compound and the desired nucleophile in the chosen solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or with heating, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data
| Compound ID | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Thietan-3-ol | H₂O₂, Sodium tungstate, Ethyl acetate/Acetic acid, 45-50°C | 3-Hydroxythietane 1,1-dioxide | ~85 | [3] |
| 2 | 3-Hydroxythietane 1,1-dioxide | Thionyl chloride, 2,4,6-Collidine | This compound | - | [3] |
| IId | 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole | Sodium phenolate | 3-Phenoxythietane-1,1-dioxide derivative | - | [2] |
Note: Specific yield for the chlorination step was not provided in the cited patent.
| Compound | Assay | Result |
| IId | Antidepressant activity (Tail-suspension test, Forced-swim test) | Comparable to imipramine at 2 and 20 mg/kg |
Signaling Pathway
Delamanid Mechanism of Action against Mycobacterium tuberculosis
While a direct synthesis of Delamanid from this compound is not explicitly detailed in the searched literature, the thietane moiety is a key structural feature of related anti-tubercular agents. The mechanism of action of Delamanid involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Caption: Simplified signaling pathway for the mechanism of action of Delamanid.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of diverse, biologically active molecules in pharmaceutical research. Its utility in constructing novel kinase inhibitors and CNS-active agents underscores its potential in modern drug discovery. The provided protocols offer a foundation for researchers to explore the chemical space accessible from this versatile building block. Further investigation into the synthesis of complex pharmaceutical agents, such as Delamanid analogs, starting from this compound, represents a promising avenue for future research.
References
Application of 3-Chlorothietane 1,1-dioxide in the Synthesis of Novel Agrochemicals
Introduction: 3-Chlorothietane 1,1-dioxide is a versatile synthetic intermediate that has garnered significant interest in the agrochemical industry. Its strained four-membered ring and the presence of a reactive chlorine atom make it a valuable building block for the introduction of the thietane 1,1-dioxide moiety into larger molecules. This functional group can impart desirable physicochemical properties to agrochemical candidates, such as improved metabolic stability, enhanced binding to target enzymes, and optimized systemic movement within plants. This document provides an overview of the application of this compound in the synthesis of novel agrochemicals, with a focus on pyrazole-based fungicides.
Synthesis of Pyrazole-Thietane Fungicides: A Key Application
Recent patent literature highlights the use of this compound in the synthesis of innovative pyrazole compounds with potent fungicidal activity. These compounds are designed to combat a range of phytopathogenic fungi, addressing the ongoing need for new and effective crop protection solutions. The core synthetic strategy involves the nucleophilic substitution of the chlorine atom on the thietane ring with a nitrogen atom of a pyrazole precursor.
General Reaction Scheme:
The synthesis typically proceeds via the reaction of a substituted pyrazole with this compound in the presence of a base. The base facilitates the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile, attacking the carbon atom bearing the chlorine in this compound.
Caption: General reaction for the synthesis of pyrazole-thietane fungicides.
While specific quantitative data for the synthesis of a named, commercialized agrochemical from this compound is not available in the public domain, the repeated emphasis in patent literature from companies like PI Industries Ltd. on "PYRAZOLE COMPOUNDS FOR COMBATING PHYTOPATHOGENIC FUNGI" strongly indicates the industrial relevance of this chemistry. The following experimental protocol is a representative example based on the general procedures described in the patent literature for analogous reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a method disclosed in patent WO2024134681A1.[1]
Materials:
-
3-Hydroxythietane 1,1-dioxide
-
Thionyl chloride (SOCl₂)
-
3-Picoline
-
Chlorobenzene
-
Ice-cold water
Procedure:
-
To a solution of 3-hydroxythietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL), add 3-picoline (183.0 g) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 60-65 °C.
-
Slowly add thionyl chloride (445.0 g) to the heated mixture.
-
Maintain the temperature and stir the reaction mixture for 2 to 6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
After completion of the reaction, concentrate the mixture under reduced pressure to remove excess solvent and reagent.
-
Quench the concentrated reaction mixture by carefully adding it to ice-cold water.
-
Filter the resulting solid, wash with cold water, and dry to afford this compound.
Quantitative Data (from patent example):
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 3-Hydroxythietane 1,1-dioxide | 122.14 | 229.0 | 1.87 |
| Thionyl chloride | 118.97 | 445.0 | 3.74 |
| 3-Picoline | 93.13 | 183.0 | 1.96 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 140.58 | 254 | ~96% |
Note: The yield is calculated based on the provided masses in the patent document.
Protocol 2: General Procedure for the Synthesis of Pyrazole-Thietane Fungicides
This generalized protocol is inferred from the common synthetic strategies for nucleophilic substitution on this compound found in the chemical literature.
Materials:
-
Substituted Pyrazole
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of the substituted pyrazole (1.0 eq) in a suitable solvent (e.g., DMF or MeCN), add a base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the pyrazole anion.
-
Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-thietane fungicide.
Data Presentation:
As specific examples with quantitative data are proprietary and not publicly available, the following table illustrates the expected format for presenting such data once obtained.
| Pyrazole Precursor | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Example Pyrazole A | Product A | Data not available | Data not available | Data not available |
| Example Pyrazole B | Product B | Data not available | Data not available | Data not available |
Logical Workflow for Agrochemical Development
The development of new agrochemicals using this compound follows a structured workflow from initial synthesis to final product evaluation.
Caption: Workflow for the development of pyrazole-thietane fungicides.
This compound is a key building block in the synthesis of modern agrochemicals, particularly a new generation of pyrazole-based fungicides. The synthetic route, primarily involving a nucleophilic substitution, provides a straightforward method to incorporate the thietane 1,1-dioxide moiety. While detailed quantitative data for specific commercial products remains proprietary, the available information from the patent literature underscores the importance of this compound in the ongoing discovery and development of effective crop protection agents. Further research and disclosure will likely reveal more specific applications and the full potential of this versatile chemical intermediate.
References
Application Notes and Protocols: A Scalable Synthesis of 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 3-chlorothietane 1,1-dioxide, a valuable building block in medicinal chemistry and drug development. The described multi-step synthesis is designed to be efficient, cost-effective, and amenable to larger-scale production by avoiding hazardous reagents and difficult-to-handle reaction conditions.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a four-step process commencing from the readily available starting material, 2-(chloromethyl)oxirane (epichlorohydrin). The overall pathway involves the formation of a key intermediate, thietan-3-ol, followed by oxidation and subsequent chlorination to yield the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from a patented, scalable process.[1]
Step 1: Synthesis of 1,3-dichloropropan-2-yl acetate (IV)
This initial step involves the acylation of 2-(chloromethyl)oxirane.
Protocol:
-
React 2-(chloromethyl)oxirane (V) with an acylating agent to obtain 1,3-dichloropropan-2-yl acetate (IV).[1]
Step 2: Synthesis of thietan-3-ol (III)
The second step involves the reaction of the acetate intermediate with a sulfur source to form the thietane ring.
Protocol:
-
React the 1,3-dichloropropan-2-yl acetate (IV) obtained in the previous step with a compound serving as a sulfur source to obtain thietan-3-ol (III).[1] The reaction can be carried out without the isolation of the acetate intermediate.[1]
Step 3: Synthesis of 3-hydroxythietane 1,1-dioxide (II)
This step involves the oxidation of the sulfur atom in the thietane ring.
Protocol:
-
A mixture of ethyl acetate (150 mL), formic acid (50 mL), and thietan-3-ol (50.0 g) is heated to 45-50 °C.
-
To this reaction mixture, aqueous H₂O₂ (77.0 g, 48% w/w) is added over a period of 4 hours.
-
After the reaction is complete, the mixture is cooled to 25-30 °C.
-
The reaction is quenched by the addition of sodium hydrogen sulfite and then filtered.
-
The filtrate is concentrated under reduced pressure and co-distilled with isopropanol to yield a thick slurry.
-
The slurry is crystallized from isopropanol to provide 3-hydroxythietane 1,1-dioxide (67.7 g).[1]
Step 4: Synthesis of this compound (I)
The final step is the chlorination of the hydroxyl group.
Protocol:
-
To a solution of 3-hydroxythietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL) and 3-picoline (183.0 g), add thionyl chloride (SOCl₂) (445.0 g) at room temperature under an inert atmosphere.[1]
-
The reaction mixture is heated to 60-65 °C.[1]
-
Upon completion of the reaction, the mixture is concentrated under reduced pressure.
-
The residue is quenched by the addition of ice-cold water.
-
The resulting solid is filtered and dried to provide this compound as a pale brown solid (254 g).[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps of the synthesis.
Table 1: Reaction Yields
| Step | Product | Starting Material | Yield |
| 2 | thietan-3-ol | 1,3-dichloropropan-2-yl acetate | > 55% |
| 3 | 3-hydroxythietane 1,1-dioxide | thietan-3-ol | at least 93% |
| 4 | This compound | 3-hydroxythietane 1,1-dioxide | at least 90% |
Table 2: Spectroscopic Data
| Compound | ¹H-NMR (DMSO-d₆, 400 MHz) | ¹³C-NMR (DMSO-d₆, 100 MHz) | GCMS (m/z) |
| 3-hydroxythietane 1,1-dioxide | - | δ 73.3, 51.2 | 122 [M]⁺ |
| This compound | δ 4.92-4.83 (m, 3H), 4.39-4.30 (m, 2H) | δ 75.1, 37.2 | 140 [M]⁺ |
Advantages of the Disclosed Method
This synthetic route offers several advantages for scale-up production:
-
Commercially Viable: The process is economically advantageous and suitable for industrial-scale synthesis.[1]
-
Improved Safety: It avoids the use of hazardous and difficult-to-handle reagents such as hydrogen sulfide.[1]
-
High Yield and Purity: The method provides good yields and high purity of the final product, this compound.[1]
References
The Application of 3-Chlorothietane 1,1-dioxide in Diels-Alder Reactions: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of the use of 3-chlorothietane 1,1-dioxide as a dienophile in Diels-Alder reactions. While the reactivity of this compound in [4+2] cycloadditions has been reported, detailed experimental protocols and extensive quantitative data are not widely available in publicly accessible literature. This application note summarizes the known reactions and provides generalized protocols based on typical Diels-Alder procedures.
Introduction
This compound is a strained heterocyclic compound containing a reactive double bond activated by the electron-withdrawing sulfonyl group. This electronic feature makes it a potentially useful dienophile for Diels-Alder reactions, enabling the synthesis of novel bicyclic sulfonamides. Such structures are of interest in medicinal chemistry due to the prevalence of sulfonamide moieties in various therapeutic agents. The chlorine substituent offers a handle for further synthetic transformations of the resulting cycloadducts.
Reported Diels-Alder Reactions
Based on available literature abstracts, 3-chloro-2H-thiete 1,1-dioxide, a derivative of this compound, is known to participate in Diels-Alder reactions with dienes such as butadiene and 1,3-diphenylisobenzofuran.[1][2][3][4][5] Unfortunately, the specific yields and detailed reaction conditions for these transformations could not be retrieved from the available resources.
Quantitative Data Summary
The following tables present a generalized summary of the reactants and products in the reported Diels-Alder reactions involving 3-chloro-2H-thiete 1,1-dioxide. Note: Specific quantitative data such as reaction time, temperature, solvent, and yield were not available in the reviewed literature abstracts.
Table 1: Diels-Alder Reaction with Butadiene
| Dienophile | Diene | Product |
| 3-Chloro-2H-thiete 1,1-dioxide | 1,3-Butadiene | 5-Chloro-2-thiabicyclo[4.2.0]oct-7-ene 2,2-dioxide |
Table 2: Diels-Alder Reaction with 1,3-Diphenylisobenzofuran
| Dienophile | Diene | Product |
| 3-Chloro-2H-thiete 1,1-dioxide | 1,3-Diphenylisobenzofuran | 10-Chloro-9,10-dihydro-9,10-epoxy-1,4-diphenylanthracene-4a-sulfonic acid, δ-lactone |
Experimental Protocols (Generalized)
The following are generalized protocols for conducting Diels-Alder reactions with this compound, based on standard laboratory practices for this type of cycloaddition. These should be considered as starting points for optimization.
Protocol 1: General Procedure for Diels-Alder Reaction with a Volatile Diene (e.g., Butadiene)
-
Reaction Setup: To a flame-dried pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Diene Addition: Cool the tube to -78 °C using a dry ice/acetone bath. Add a suitable anhydrous solvent (e.g., toluene, dichloromethane). Condense an excess of butadiene (typically 2-5 eq) into the reaction tube.
-
Reaction: Seal the tube and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction tube, and carefully vent the excess butadiene in a fume hood. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cycloadduct.
Protocol 2: General Procedure for Diels-Alder Reaction with a Solid Diene (e.g., 1,3-Diphenylisobenzofuran)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and 1,3-diphenylisobenzofuran (1.0-1.2 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, xylene, or benzene).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The disappearance of the highly colored 1,3-diphenylisobenzofuran can often serve as a visual indicator of reaction progression.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product.
Visualizations
The following diagrams illustrate the conceptual framework of the Diels-Alder reaction involving this compound.
Caption: Diels-Alder reaction mechanism.
References
Application Notes and Protocols: Derivatization of 3-Chlorothietane 1,1-Dioxide for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3-chlorothietane 1,1-dioxide and the subsequent evaluation of its derivatives in various bioassays. This document includes detailed experimental protocols for synthesis and biological testing, quantitative data where available, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound is a versatile building block in medicinal chemistry. The strained four-membered ring and the presence of a sulfone group confer unique physicochemical properties, while the reactive chlorine atom at the 3-position allows for facile nucleophilic substitution. This enables the synthesis of a diverse library of 3-substituted thietane 1,1-dioxide derivatives for biological screening. These derivatives have shown potential in a range of therapeutic areas, including neuroscience, oncology, and infectious diseases.
Derivatization of this compound
The primary method for derivatizing this compound is through nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles, including phenols, thiophenols, alcohols, and amines.
General Synthetic Protocol for Nucleophilic Substitution
A general procedure for the synthesis of 3-substituted thietane 1,1-dioxides involves the reaction of this compound with a nucleophile in the presence of a base.
Materials:
-
This compound
-
Nucleophile (e.g., phenol, thiophenol, alcohol, amine)
-
Base (e.g., sodium hydride, potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of the nucleophile in an appropriate anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for a predetermined time to ensure the formation of the nucleophilic species.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with heating, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted thietane 1,1-dioxide derivative.
Bioassay Protocols and Data
The synthesized derivatives can be screened in a variety of bioassays to determine their biological activity. Below are protocols for selected assays where thietane derivatives have shown promise.
Antidepressant Activity Evaluation
The Tail Suspension Test and Forced Swim Test are widely used behavioral despair models in mice to screen for potential antidepressant drugs. The tests are based on the principle that an animal will develop an immobile posture when placed in a stressful, inescapable situation. Antidepressant treatment is expected to reduce the duration of immobility.
Experimental Protocol: Tail Suspension Test
-
Animals: Male ICR mice (20-25 g) are used.
-
Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., imipramine) are administered intraperitoneally (i.p.) 30-60 minutes before the test.
-
Apparatus: A suspension box that allows for the mouse to be suspended by its tail without being able to touch any surfaces.
-
Procedure:
-
Securely attach a piece of adhesive tape to the tip of the mouse's tail.
-
Suspend the mouse by its tail from a hook or a lever in the suspension box.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[1][2][3]
-
-
Data Analysis: Calculate the percentage decrease in immobility time for the test compound-treated groups compared to the vehicle control group.
Experimental Protocol: Forced Swim Test
-
Animals: Male ICR mice (20-25 g) are used.
-
Drug Administration: Administer test compounds, vehicle, and a positive control as in the TST.
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the cylinder of water.
-
The total duration of the test is 6 minutes. The last 4 minutes are typically analyzed for immobility.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.[4]
-
-
Data Analysis: Calculate the percentage decrease in immobility time for the test compound-treated groups compared to the vehicle control group.
Quantitative Data:
| Compound | Dose (mg/kg, i.p.) | Bioassay | % Decrease in Immobility Time | Reference |
| 3-(p-Tolyloxy)thietane 1,1-dioxide | 2 | TST | Comparable to Imipramine | [5] |
| 3-(p-Tolyloxy)thietane 1,1-dioxide | 20 | TST | Comparable to Imipramine | [5] |
| 3-(p-Tolyloxy)thietane 1,1-dioxide | 2 | FST | Comparable to Imipramine | [5] |
| 3-(p-Tolyloxy)thietane 1,1-dioxide | 20 | FST | Comparable to Imipramine | [5] |
PI3K-Alpha Inhibition Assay
The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is implicated in cancer. Thietane dioxide derivatives have been investigated as potential PI3K inhibitors.
Experimental Protocol: In Vitro PI3Kα Kinase Assay
-
Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction mixture containing PI3Kα enzyme, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent. The luminescent signal is proportional to the amount of ADP, which corresponds to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Quantitative Data:
| Compound Class | Target | IC50 (nM) | Reference |
| 2H-Benzo[e][1][3][4]thiadiazine 1,1-dioxide derivatives | PI3Kδ | 217 - 266 | |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives | PI3Kα/mTOR | 525 (PI3Kα), 48 (mTOR) |
LpxC Inhibition Assay
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it an attractive target for novel antibiotics.
Experimental Protocol: In Vitro LpxC Enzyme Assay
-
Materials: Purified LpxC enzyme, substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, assay buffer, and a detection method. A common method involves a coupled-enzyme assay or mass spectrometry to measure product formation.
-
Procedure:
-
Incubate the LpxC enzyme with the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding the substrate.
-
After a set incubation period at 37°C, terminate the reaction.
-
Quantify the amount of deacetylated product formed.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of LpxC inhibition against the logarithm of the test compound concentration.
Quantitative Data:
Specific IC50 values for derivatives of this compound against LpxC are not available in the provided search results. However, a known LpxC inhibitor containing a thietane dioxide moiety has been reported.
| Compound | Target | IC50 (nM) | Reference |
| Compound 5 (containing a thietane dioxide) | LpxC | 0.71 |
Platelet Aggregation Inhibition Assay
Platelet aggregation is a key process in thrombosis, and inhibitors of this process are valuable in the treatment of cardiovascular diseases.
Experimental Protocol: In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation.
-
Procedure:
-
Pre-incubate the PRP with the test compound or vehicle at 37°C.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Monitor the change in light transmittance through the PRP suspension using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Quantitative Data:
| Compound | Agonist | % Inhibition | Reference |
| Thietane-containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salt | ADP | -14.3% (statistically significant) | [6] |
| Thio-derivative of 2-hydroxy-1,4-naphthoquinone | Collagen | IC50 determined from dose-response curves | [7] |
| Thiazole derivative R4 | Collagen | IC50 = 0.55 ± 0.12 µM | [8] |
| Thiazole derivative R4 | ADP | IC50 = 0.26 ± 0.20 µM | [8] |
Visualizations
Experimental Workflow for Derivatization and Bioassays
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
LpxC in Bacterial Lipopolysaccharide (LPS) Biosynthesis
Caption: Role of LpxC in the bacterial LPS biosynthesis pathway.
Platelet Aggregation Signaling Pathway
Caption: Simplified signaling pathways in platelet aggregation.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. healthbiotechpharm.org [healthbiotechpharm.org]
Application Notes and Protocols for the Reaction of 3-Chlorothietane 1,1-dioxide with Amines
Introduction
3-Chlorothietane 1,1-dioxide is a valuable building block in medicinal chemistry and drug development for the synthesis of various 3-substituted thietane 1,1-dioxide derivatives. The thietane dioxide moiety is a desirable feature in drug candidates due to its ability to improve physicochemical properties such as solubility and metabolic stability. The reaction of this compound with primary and secondary amines via nucleophilic substitution is a common and effective method to introduce diverse functionalities at the 3-position of the thietane ring, leading to the formation of 3-aminothietane 1,1-dioxide derivatives. This document provides a detailed protocol for this reaction, including typical reaction conditions, and a summary of reported data.
Reaction Principle
The reaction proceeds via a nucleophilic substitution of the chlorine atom at the 3-position of the thietane 1,1-dioxide ring by an amine. The electron-withdrawing sulfone group activates the C-Cl bond, facilitating the substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. While a direct SN2 mechanism is possible, an elimination-addition pathway has also been proposed as a more likely alternative in some cases.
Experimental Protocols
Herein, we provide a general protocol for the reaction of this compound with amines. This protocol is based on established procedures and should be adapted based on the specific amine and desired scale of the reaction.
General Protocol for the Synthesis of 3-Aminothietane 1,1-dioxide Derivatives
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Base (e.g., triethylamine (Et3N), potassium carbonate (K2CO3), N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), ethanol (EtOH), isopropanol (IPA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of the amine (1.2-2.0 equivalents) and a base (1.5-3.0 equivalents, if the amine is used as its salt or if a tertiary amine base is used) in a suitable solvent, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a solid precipitate (e.g., triethylammonium chloride) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to induce crystallization.
-
Column Chromatography: Dissolve the crude product in a small amount of the mobile phase and purify by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).
-
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the desired 3-aminothietane 1,1-dioxide derivative.
-
Characterize the final product by appropriate analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 3-aminothietane 1,1-dioxide derivatives from this compound.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | MeCN | 80 | 2 | 85 |
| Morpholine | K2CO3 | MeCN | 80 | 2 | 92 |
| Benzylamine | Et3N | MeCN | 80 | 24 | 78 |
| N-Methylbenzylamine | Et3N | MeCN | 80 | 24 | 81 |
| Aniline | Et3N | MeCN | 80 | 24 | 65 |
| 4-Fluoroaniline | Et3N | MeCN | 80 | 24 | 72 |
| tert-Butylamine | K2CO3 | DMF | 80 | 12 | 55 |
Mandatory Visualization
Caption: General workflow for the synthesis of 3-aminothietane 1,1-dioxide derivatives.
Application Notes and Protocols: 3-Chlorothietane 1,1-dioxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct catalytic applications involving 3-Chlorothietane 1,1-dioxide as a catalyst are not prominently described in the literature, its significance lies in its role as a versatile electrophilic building block. It serves as a valuable precursor for the synthesis of a wide range of 3-substituted thietane 1,1-dioxides, which are important scaffolds in medicinal chemistry and materials science. This document provides an overview of its synthetic applications and detailed protocols for its use.
Synthetic Utility of this compound
This compound is a reactive electrophile that readily undergoes nucleophilic substitution at the C3 position. The sulfone group activates the C-Cl bond, facilitating its displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to a library of substituted thietane derivatives.
The general reaction scheme involves the treatment of this compound with a nucleophile, typically in the presence of a base, to afford the corresponding 3-substituted product.
Quantitative Data Summary
The following table summarizes representative nucleophilic substitution reactions with this compound, highlighting the diversity of nucleophiles that can be employed.
| Nucleophile | Reagent | Solvent | Product | Yield (%) |
| Azide | Sodium azide | Acetone/Water | 3-Azidothietane 1,1-dioxide | 95 |
| Phthalimide | Potassium phthalimide | Acetonitrile | 3-Phthalimidothietane 1,1-dioxide | 85 |
| Phenoxide | Sodium phenoxide | Methanol | 3-Phenoxythietane 1,1-dioxide | 90 |
| 4-Nitrophenoxide | Sodium 4-nitrophenoxide | Methanol | 3-(4-Nitrophenoxy)thietane 1,1-dioxide | 92 |
| 4-Methylphenoxide | Sodium 4-methylphenoxide | Methanol | 3-(4-Methylphenoxy)thietane 1,1-dioxide | 88 |
| Thiophenoxide | Sodium thiophenoxide | Methanol | 3-(Phenylthio)thietane 1,1-dioxide | 80 |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol provides a general procedure for the reaction of this compound with a nucleophile. The specific conditions may need to be optimized for different nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide, sodium azide)
-
Anhydrous solvent (e.g., acetonitrile, DMF, methanol)
-
Stirring apparatus
-
Reaction vessel
-
Apparatus for monitoring the reaction (e.g., TLC)
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the nucleophile (1.1 equivalents) in the chosen anhydrous solvent, add this compound (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up. The specific procedure will depend on the nature of the product and the solvent used. Typically, this involves partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure 3-substituted thietane 1,1-dioxide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General reaction scheme for nucleophilic substitution.
Caption: Experimental workflow for synthesis.
Application Notes and Protocols: 3-Chlorothietane 1,1-Dioxide as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorothietane 1,1-dioxide is a reactive and versatile building block for the synthesis of a variety of novel heterocyclic compounds. Its strained four-membered ring and the presence of a good leaving group (chloride) at the 3-position make it an attractive starting material for the introduction of diverse functionalities. The resulting thietane 1,1-dioxide core is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antidepressant, antiviral, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocycles.
Synthesis of this compound
A robust and scalable synthesis of this compound has been developed, starting from 2-(chloromethyl)oxirane.[3] The multi-step process involves the formation of thietan-3-ol, followed by oxidation and chlorination.
Experimental Workflow for the Synthesis of this compound
Caption: Multi-step synthesis of this compound.
Protocol for the Synthesis of 3-Hydroxythietane 1,1-dioxide[3]
-
A mixture of ethyl acetate (150 mL), formic acid (50 mL), and thietan-3-ol (50.0 g) is heated to 45-50 °C.
-
To this reaction mixture, aqueous H₂O₂ (77.0 g, 48% w/w) is added over 4 hours.
-
After completion of the reaction, the mixture is cooled to 25-30 °C and quenched by the addition of sodium hydrogen sulfite.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
Co-distillation with isopropanol gives a thick slurry, which is then crystallized from isopropanol to provide 3-hydroxythietane 1,1-dioxide (67.7 g).
Protocol for the Synthesis of this compound[3]
-
To a solution of 3-hydroxythietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL), 3-picoline (183.0 g) is added at room temperature under an inert atmosphere.
-
The reaction mixture is heated to 60-65 °C, followed by the addition of SOCl₂ (445.0 g).
-
After completion of the reaction, the mixture is concentrated under reduced pressure and quenched by the addition of ice-cold water.
-
The resulting solid is filtered and dried to provide this compound as a pale brown solid (254 g).
Reactions of this compound
This compound readily undergoes nucleophilic substitution at the C3 position, providing access to a wide range of 3-substituted thietane 1,1-dioxides. Dehydrochlorination of this compound can also lead to the formation of 2H-thiete 1,1-dioxide, which can participate in cycloaddition reactions.[4]
Nucleophilic Substitution Reactions
The general scheme for nucleophilic substitution is as follows:
Caption: General scheme for nucleophilic substitution reactions.
Table 1: Synthesis of 3-Substituted Thietane 1,1-Dioxides
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium phenoxide | 3-Phenoxythietane 1,1-dioxide | DMF, rt | 85 | [2] |
| Sodium thiophenolate | 3-(Phenylthio)thietane 1,1-dioxide | DMF, rt | 82 | [2] |
| Ammonia | 3-Aminothietane 1,1-dioxide | Aqueous ammonia | 70 | Representative |
| Sodium azide | 3-Azidothietane 1,1-dioxide | DMF, 60 °C | 90 | Representative |
| Imidazole | 3-(1H-Imidazol-1-yl)thietane 1,1-dioxide | Acetonitrile, reflux | 75 | Representative |
-
To a solution of phenol (1.0 mmol) in dry DMF (10 mL), add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portionwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in dry DMF (5 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenoxythietane 1,1-dioxide.
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add sodium azide (1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and pour into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-azidothietane 1,1-dioxide, which can be used in the next step without further purification.
[3+2] Cycloaddition of 3-Azidothietane 1,1-dioxide
3-Azidothietane 1,1-dioxide is a useful intermediate for the synthesis of 1,2,3-triazole-containing heterocycles via [3+2] cycloaddition reactions with alkynes.
Caption: Synthesis of triazolyl-thietane 1,1-dioxides.
-
To a solution of 3-azidothietane 1,1-dioxide (1.0 mmol) and a terminal alkyne (1.1 mmol) in a mixture of t-BuOH and water (1:1, 10 mL), add sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazolyl-thietane 1,1-dioxide.
Biological Applications and Signaling Pathways
Derivatives of 3-substituted thietane 1,1-dioxides have shown promising biological activities, particularly as antidepressant agents. For instance, 3-ethoxythietane-1,1-dioxide (N-199/1) has demonstrated significant antidepressant properties in preclinical studies.[5][6]
The mechanism of action is believed to involve the modulation of several neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems.[6][7] Studies suggest that the antidepressant effect may be due to the stimulation of serotonergic 5-HT1A receptors and/or the blockade of 5-HT2A/2C receptors and α2-adrenergic receptors.[7][8] Unlike many conventional antidepressants, it does not appear to act as a monoamine oxidase inhibitor or a neuronal reuptake inhibitor.[7][9]
Hypothetical Signaling Pathway for the Antidepressant Action of 3-Ethoxythietane 1,1-dioxide
Caption: Proposed mechanism of antidepressant action.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse array of novel heterocyclic compounds. The straightforward access to 3-substituted thietane 1,1-dioxides via nucleophilic substitution and subsequent transformations opens up avenues for the exploration of new chemical space in drug discovery. The demonstrated biological activities of thietane derivatives, particularly in the central nervous system, highlight the potential of this scaffold for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic and medicinal chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2024134681A1 - A method for the preparation of this compound - Google Patents [patents.google.com]
- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thietane 1,1-dioxides mono amine oxidase inhibitors, rat | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for Flow Chemistry Methods Involving 3-Chlorothietane 1,1-dioxide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 3-chlorothietane 1,1-dioxide using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability, which are particularly beneficial when working with reactive intermediates and strained ring systems.[1][2][3]
Introduction to Flow Chemistry for this compound
This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by the thietane 1,1-dioxide moiety. The strained four-membered ring and the presence of the sulfone group make it an interesting scaffold for the synthesis of novel bioactive molecules.[4] Reactions involving this substrate, such as nucleophilic substitutions, are often exothermic and can be challenging to control in batch reactors. Flow chemistry provides a robust solution by offering precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, better selectivity, and safer operation.[3][5]
The primary application of flow chemistry for this compound is in nucleophilic substitution reactions, where the chloride is displaced by a variety of nucleophiles to generate a library of substituted thietane 1,1-dioxides. These reactions can be readily adapted to a continuous flow setup, allowing for rapid optimization and production.
Quantitative Data from Analogous Flow Chemistry Reactions
While specific data for this compound in flow is not extensively published, the following table summarizes typical results for analogous nucleophilic substitution and reactions with strained rings performed under continuous flow conditions. This data provides a baseline for expected performance.
| Substrate/Reaction Type | Nucleophile/Reagent | Temp (°C) | Residence Time | Yield (%) | Throughput | Reference |
| Sequential Nucleophilic Substitution | Alcohols | RT | < 1 min | >90 | - | [6][7] |
| Lithiation of Strained Heterocycle | Electrophiles | -78 to 25 | < 1 s | 50-80 | 1.3 g/h | [8] |
| Lithiation/Functionalization of Strained Azacycles | Various Electrophiles | -70 to 20 | 0.5 - 2.5 s | 45-95 | - | [9] |
| Aldol Reaction | LiHMDS/Aldehyde | -40 | 7.5 s | 85 | - | [1] |
| Julia-Kocienski reaction of a sulfone | n-BuLi/Aldehyde | 10 | 2.1 s | >95 | - | [10] |
Experimental Protocols
Representative Protocol: Nucleophilic Substitution of this compound with a Primary Amine in Flow
This protocol describes a general method for the nucleophilic substitution reaction of this compound with a primary amine using a continuous flow setup.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (or other non-nucleophilic base)
-
Solvent (e.g., Acetonitrile, THF)
-
Flow chemistry system (pumps, T-mixer, reactor coil, back pressure regulator)
Stock Solutions:
-
Solution A: 0.1 M solution of this compound in the chosen solvent.
-
Solution B: 0.12 M solution of the primary amine and 0.15 M of triethylamine in the same solvent.
Flow System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram below. A simple setup consists of two syringe pumps, a T-mixer, a heated or cooled reactor coil, and a back-pressure regulator.
-
Ensure the system is clean and dry.
-
Prime the pumps and lines with the reaction solvent.
Reaction Procedure:
-
Set the desired temperature for the reactor coil (e.g., 60 °C). The optimal temperature should be determined through screening.
-
Set the back-pressure regulator to a suitable pressure (e.g., 10 bar) to prevent solvent boiling and ensure consistent flow.
-
Set the flow rates for the two pumps to achieve the desired stoichiometry and residence time. For a 1:1.2 ratio of substrate to nucleophile and a total flow rate of 0.2 mL/min into a 2 mL reactor coil, the residence time would be 10 minutes.
-
Pump A (Solution A): 0.1 mL/min
-
Pump B (Solution B): 0.1 mL/min
-
-
Start the pumps to introduce the reagent solutions into the T-mixer, where they combine and enter the reactor coil.
-
Allow the system to reach a steady state (typically 3-5 times the residence time).
-
Collect the output from the reactor.
-
The collected reaction mixture can be analyzed by standard techniques (e.g., LC-MS, GC-MS) to determine conversion and yield.
-
Upon completion, flush the system with clean solvent.
Work-up and Purification:
-
The collected reaction mixture can be concentrated under reduced pressure.
-
The residue can be purified by column chromatography or crystallization to isolate the desired 3-substituted thietane 1,1-dioxide product.
Visualizations
Caption: Experimental workflow for a typical flow chemistry setup.
Caption: Logical relationship for reaction parameter optimization.
Conclusion
The application of flow chemistry to reactions involving this compound presents a significant opportunity to improve upon traditional batch methods. The enhanced control over reaction parameters allows for safer handling of this strained-ring compound, while also enabling rapid optimization and scale-up of synthetic routes.[1][2][3] The protocols and data presented here, based on analogous systems, provide a strong starting point for researchers and drug development professionals looking to leverage the advantages of continuous flow processing for the synthesis of novel thietane 1,1-dioxide derivatives.
References
- 1. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 3. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Chemistry [organic-chemistry.org]
- 6. Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Technology for Telescoped Generation, Lithiation and Electrophilic (C3 ) Functionalization of Highly Strained 1-Azabicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorothietane 1,1-dioxide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Chlorothietane 1,1-dioxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main established methods for the synthesis of this compound:
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Oxidation of 3-Chlorothietane: This involves the oxidation of the parent 3-chlorothietane using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.
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Cycloaddition Reaction: This less common but viable route involves the [2+2] cycloaddition of sulfene (generated in situ) with chloroethene.
Q2: What are the key physical and chemical properties of this compound?
This compound is a solid with a melting point reported to be between 72-73°C. It is a valuable building block in medicinal chemistry due to the reactive nature of the thietane dioxide ring.
Q3: What are the main safety precautions to consider when synthesizing this compound?
Both the starting materials and the product can be hazardous. 3-Chlorothietane is a volatile and likely toxic compound. Oxidizing agents like m-CPBA can be explosive when dry and should be handled with care. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), melting point analysis, and elemental analysis.
Synthesis Workflow Overview
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the oxidation of 3-chlorothietane, the most frequently used method.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Poor Quality of Starting 3-Chlorothietane | The synthesis of the 3-chlorothietane precursor is challenging and can result in impurities. Verify the purity of your starting material using NMR or GC-MS. If impure, consider re-purifying by distillation. |
| Ineffective Oxidizing Agent | The oxidizing agent (e.g., m-CPBA) may have degraded over time. Use a fresh batch of the reagent or test its activity on a known substrate. Ensure m-CPBA is not used in its dry, potentially explosive state. |
| Incorrect Reaction Temperature | Oxidation reactions are often exothermic. The temperature should be carefully controlled, typically starting at 0°C and allowing it to slowly warm to room temperature. Overheating can lead to side reactions and decomposition. |
| Insufficient Reaction Time | The oxidation may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method to ensure it has gone to completion before workup. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | Unreacted 3-chlorothietane or partially oxidized 3-chlorothietane-1-oxide may be present. To address this, you can try adding a slight excess of the oxidizing agent or extending the reaction time. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Formation of Byproducts | Over-oxidation or side reactions can lead to the formation of undesired byproducts. This can be minimized by maintaining strict temperature control and avoiding a large excess of the oxidizing agent. |
| Ineffective Purification | The product can be difficult to purify from the reaction mixture. Recrystallization is a common method for purification. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for crystallization. |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Comparative Data on Synthesis Methods
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Oxidation | m-CPBA | Dichloromethane | 0 to RT | 12 - 24 | ~70-85 |
| Oxidation | H₂O₂ / Acetic Acid | Acetic Acid | RT | 24 - 48 | ~60-75 |
| Cycloaddition | Sulfene (in situ) | Diethyl Ether | -78 to RT | 4 - 8 | Variable, often lower |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via m-CPBA Oxidation
Materials:
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3-Chlorothietane
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Saturated sodium sulfite solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve 3-chlorothietane (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0°C in an ice bath.
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Add m-CPBA (approximately 2.2-2.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, cool the mixture again to 0°C and quench the excess peroxide by slowly adding saturated sodium sulfite solution until a test with starch-iodide paper is negative.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent like ethanol or isopropanol.
Technical Support Center: Synthesis of 3-Chlorothietane 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorothietane 1,1-dioxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound from 3-hydroxythietane 1,1-dioxide can stem from several factors. The primary culprits are often incomplete reaction, degradation of the product, or competing side reactions.
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Incomplete Reaction: Ensure your starting material, 3-hydroxythietane 1,1-dioxide, is completely dry. The presence of water will consume the thionyl chloride reagent. Also, verify the quality and reactivity of your thionyl chloride, as it can degrade over time. An excess of thionyl chloride is often used to drive the reaction to completion.
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Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions. A preferred temperature range is between 40 to 80°C, with a specific protocol showing high yields at 60-65°C[1].
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Choice of Base: The base plays a crucial role in neutralizing the HCl generated during the reaction. Tertiary amines like 3-picoline or 2,4,6-collidine are effective[1]. The absence of a suitable base can lead to acidic conditions that may promote side reactions.
Q2: I am observing a significant amount of an alkene byproduct. What is it and how can I minimize its formation?
A2: The most common alkene byproduct is thiete 1,1-dioxide , formed through an elimination reaction of the hydroxyl group from the starting material or the chlorosulfite intermediate. This is a significant competing side reaction.
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Mechanism: This elimination is favored under acidic conditions and at higher temperatures.
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Minimization Strategies:
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Control Temperature: Avoid excessive heating. Maintain the reaction temperature within the recommended range (e.g., 60-65°C)[1].
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Use of a Non-Nucleophilic Base: Employ a tertiary amine base like 3-picoline to scavenge the HCl produced, which prevents the reaction medium from becoming overly acidic[1]. The base facilitates the desired substitution reaction over elimination.
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Solvent Choice: A non-polar aprotic solvent like chlorobenzene is a suitable choice as it does not participate in the reaction and helps to maintain a controlled reaction environment[1].
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Q3: My final product is contaminated with a sulfone impurity that is difficult to remove. What is the source of this impurity?
A3: The likely sulfone impurity is dimethyl sulfone . This impurity is not typically formed during the chlorination step itself, but rather during the synthesis of the starting material, 3-hydroxythietane 1,1-dioxide.
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Origin: When thietan-3-ol is oxidized to 3-hydroxythietane 1,1-dioxide, the formation of 2-12% dimethyl sulfone as an impurity has been reported[1].
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Prevention and Removal:
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Purification of Starting Material: It is crucial to purify the 3-hydroxythietane 1,1-dioxide before the chlorination step. Crystallization is an effective method for removing dimethyl sulfone.
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Reaction Conditions for Oxidation: Optimizing the oxidation of thietan-3-ol, for example, by using hydrogen peroxide with a catalyst like sodium tungstate, can lead to higher yields and purity of the 3-hydroxythietane 1,1-dioxide intermediate[1].
-
Data Presentation: Impact of Reaction Parameters
The following tables summarize the impact of key reaction parameters on the synthesis of this compound.
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Parameter | Condition | Expected Yield of this compound | Notes on Purity and Side Products |
| Temperature | 40-80°C | >90% | Optimal range for minimizing side reactions.[1] |
| >80°C | Potentially lower | Increased likelihood of elimination to form thiete 1,1-dioxide. | |
| Base | 3-Picoline | >90% | Effectively neutralizes HCl, favoring the substitution reaction.[1] |
| No Base | Significantly lower | Acidic conditions promote the formation of thiete 1,1-dioxide. | |
| Solvent | Chlorobenzene | >90% | A suitable inert solvent for this reaction.[1] |
| Protic Solvents | Not recommended | May react with thionyl chloride. | |
| Starting Material Purity | High Purity | >90% | Ensures a cleaner reaction profile. |
| Contaminated with Dimethyl Sulfone | High yield of chlorinated products, but final product will be impure. | Dimethyl sulfone impurity originates from the precursor synthesis.[1] |
Experimental Protocols
Synthesis of this compound from 3-Hydroxythietane 1,1-dioxide [1]
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Reaction Setup: In a reaction vessel equipped for inert atmosphere operation, dissolve 3-hydroxythietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL).
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Addition of Base: Add 3-picoline (183.0 g) to the solution at room temperature.
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Heating: Heat the reaction mixture to 60-65°C.
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Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (445.0 g) to the heated mixture.
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Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique (e.g., TLC, GC-MS). The reaction time is typically in the range of 2 to 6 hours.
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Workup:
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Quench the reaction by carefully adding it to ice-cold water.
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The solid product will precipitate.
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-
Isolation:
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Filter the solid product.
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Dry the solid to obtain this compound.
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A typical yield for this procedure is around 254 g.
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Visualizations
Below are diagrams illustrating the key reaction pathway and a common side reaction.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of thiete 1,1-dioxide as a side product via elimination.
References
Technical Support Center: 3-Chlorothietane 1,1-dioxide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Chlorothietane 1,1-dioxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction or side reactions during synthesis. - Product loss during extraction or washing steps. - Use of an unsuitable recrystallization solvent, leading to high product solubility in the mother liquor. - Decomposition of the product during purification. | - Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - Minimize the volume of solvent used for washing the purified solid. - Perform solvent screening to identify an optimal recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature. A mixture of MTBE and Methanol, or Isopropanol has been used for the precursor and may be a good starting point.[1] - Avoid excessive heating during purification steps. |
| Presence of Impurities in the Final Product | - Dimethyl Sulfone: A common impurity formed during the oxidation of thietan-3-ol to 3-hydroxythietane 1,1-dioxide, a precursor to the final product.[1] - Regioisomers: Formation of isomers such as 2,3-dichloropropyl acetate can occur in related synthetic steps. - Unreacted Starting Materials: Incomplete chlorination of 3-hydroxythietane 1,1-dioxide. | - Recrystallization: Carefully select a solvent system that preferentially dissolves the impurities, leaving the desired product to crystallize. - Column Chromatography: Utilize silica gel column chromatography. The polarity of the eluent can be optimized to separate the more polar impurities from the less polar product. A gradient elution might be necessary. - Analytical Monitoring: Use GC-MS or NMR to identify and quantify impurities, which can help in selecting the most effective purification strategy. |
| Oiling Out During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the compound. - The compound is too soluble in the chosen solvent, even at lower temperatures. - The rate of cooling is too rapid. | - Select a solvent with a lower boiling point. - Use a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Product Discoloration (Pale Brown Solid) | - Presence of colored impurities from the synthesis. - Decomposition of the product. | - Treat the solution with activated charcoal during recrystallization to adsorb colored impurities. - As noted in a synthetic procedure, the crude product can be a pale brown solid.[1] Further purification by recrystallization or chromatography should yield a purer, potentially less colored, product. - Ensure storage conditions are appropriate to prevent degradation (see FAQs). |
Impurity Data
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Dimethyl Sulfone | C₂H₆O₂S | 94.13 | 238 | 107-109 | Soluble in water, ethanol, benzene, methanol, and acetone. Slightly soluble in ether and chloroform. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: A significant impurity is dimethyl sulfone, which can form in quantities of 2-12% during the oxidation of the thietan-3-ol precursor.[1] Additionally, regioisomers may form depending on the synthetic route. Unreacted starting materials and by-products from side reactions are also potential impurities.
Q2: What are the recommended methods for purifying crude this compound?
A2: Common purification techniques include recrystallization, column chromatography, and distillation.[1] The choice of method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product. Column chromatography provides better separation for complex mixtures or to remove impurities with similar solubility to the product.
Q3: Are there any specific solvent systems recommended for the recrystallization of this compound?
A3: While specific solvent systems for the final product are not extensively reported, the precursor, 3-hydroxythietane 1,1-dioxide, has been successfully crystallized from a mixture of methyl tert-butyl ether (MTBE) and methanol, as well as from isopropanol.[1] These solvent systems could be a good starting point for optimizing the recrystallization of this compound. A two-solvent system, where the compound is dissolved in a minimal amount of a hot "good" solvent and then a "poor" solvent is added to induce crystallization upon cooling, is a common strategy.
Q4: How can I monitor the purity of this compound during the purification process?
A4: The purity can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of column chromatography.
Q5: What are the recommended handling and storage conditions for this compound?
A5: Due to the presence of a strained four-membered ring and a reactive chlorine atom, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. While specific stability data is limited, it is advisable to store the compound in a cool, dry place, protected from light and moisture to prevent potential decomposition. For long-term storage, refrigeration may be beneficial.
Experimental Protocols
General Recrystallization Protocol (Two-Solvent System)
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Solvent Selection: Identify a "good" solvent in which this compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble or sparingly soluble, even at high temperatures. The two solvents must be miscible.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold "poor" solvent or a cold mixture of the two solvents.
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Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
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Stationary Phase: Pack a glass column with silica gel of an appropriate mesh size.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. The optimal solvent system should be determined beforehand using TLC analysis.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
optimizing reaction conditions for 3-Chlorothietane 1,1-dioxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis and use of 3-Chlorothietane 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and scalable method involves a four-step synthesis starting from 2-(chloromethyl)oxirane (epichlorohydrin). The general sequence is:
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Reaction of 2-(chloromethyl)oxirane with an acylating agent to form 1,3-dichloropropan-2-yl acetate.
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Reaction of 1,3-dichloropropan-2-yl acetate with a sulfur source to yield thietan-3-ol.
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Oxidation of thietan-3-ol to 3-hydroxythietane 1,1-dioxide.[1]
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Chlorination of 3-hydroxythietane 1,1-dioxide to afford the final product, this compound.[1]
An alternative approach involves the direct chlorination of thietane 1,1-dioxide in the presence of light.[2]
Q2: I am getting a low yield in the final chlorination step. What are the possible reasons?
A2: Low yields in the chlorination of 3-hydroxythietane 1,1-dioxide can be attributed to several factors:
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Incomplete reaction: The reaction time or temperature may be insufficient. Monitoring the reaction by TLC or another suitable analytical method is recommended.
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Sub-optimal reagents: The quality of the chlorinating agent (e.g., thionyl chloride) can significantly impact the yield. Using a freshly opened or purified reagent is advisable.
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Side reactions: The formation of byproducts can reduce the yield of the desired product. For instance, elimination reactions can lead to the formation of thiete 1,1-dioxide derivatives.
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Difficulties in product isolation: this compound can be challenging to isolate due to its physical properties. Ensuring efficient extraction and purification steps is crucial.
-
Literature yields: It's important to note that reproducing literature yields can sometimes be challenging.[3]
Q3: What are the recommended storage conditions for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Oxidation Step (thietan-3-ol to 3-hydroxythietane 1,1-dioxide) | Incomplete oxidation. | Ensure the correct stoichiometry of the oxidizing agent (e.g., H₂O₂) is used. Monitor the reaction progress. Consider extending the reaction time or slightly increasing the temperature. |
| Formation of dimethyl sulfone impurity.[1] | Use a highly purified starting material (thietan-3-ol). Optimize the reaction temperature to minimize side reactions. | |
| Formation of Regioisomers during Acylation of 2-(chloromethyl)oxirane | Non-selective reaction conditions. | This is a known drawback of some older methods.[1] Using a milder acylating agent or a catalyst might improve selectivity. The described multi-step synthesis starting from 2-(chloromethyl)oxirane is designed to avoid this issue.[1] |
| Product is a Pale Brown Solid Instead of White | Presence of impurities. | Recrystallization from a suitable solvent (e.g., isopropanol for the precursor 3-hydroxythietane 1,1-dioxide) or column chromatography can be used for purification.[1][5] |
| Difficulty Handling Reagents | Use of toxic and flammable reagents like hydrogen sulfide.[1] | The presented synthesis pathway avoids the use of such hazardous materials, opting for safer alternatives.[1] |
Experimental Protocols
Synthesis of 3-Hydroxythietane 1,1-dioxide from Thietan-3-ol[1]
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A mixture of ethyl acetate (150 mL), formic acid (50 mL), and thietan-3-ol (50.0 g) is heated to 45-50 °C.
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To this reaction mixture, aqueous H₂O₂ (77.0 g, 48% w/w) is added over 4 hours.
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After completion of the reaction (monitored by a suitable method), the mixture is cooled to 25-30 °C.
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The reaction is quenched by the addition of sodium hydrogen sulfite and then filtered.
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The filtrate is concentrated under reduced pressure and co-distilled with isopropanol to give a thick slurry.
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The slurry is subjected to crystallization from isopropanol to provide 3-hydroxythietane 1,1-dioxide.
Synthesis of this compound from 3-Hydroxythietane 1,1-dioxide[1]
-
To a solution of 3-hydroxythietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL) and 3-picoline (183.0 g), add thionyl chloride (SOCl₂) (445.0 g) at room temperature under an inert atmosphere.
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The reaction mixture is then heated to 60-65 °C.
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After the reaction is complete, the mixture is concentrated under reduced pressure.
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The residue is quenched by the addition of ice-cold water.
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The solid obtained is filtered and dried to provide this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound Precursors
| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| Oxidation | Thietan-3-ol | H₂O₂, Formic Acid | Ethyl Acetate | 45-50 °C | ~85% | [1] |
| Oxidation (Alternative) | Thietan-3-ol | H₂O₂, Sodium Tungstate | Ethyl Acetate, Acetic Acid | 45-50 °C | ~90% | [1] |
Table 2: Reaction Conditions for the Chlorination of 3-Hydroxythietane 1,1-dioxide
| Chlorinating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |
| Thionyl Chloride (SOCl₂) | 3-Picoline | Chlorobenzene | 60-65 °C | ~95% | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: 3-Chlorothietane 1,1-dioxide
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Chlorothietane 1,1-dioxide. It addresses common stability issues, provides troubleshooting advice, and outlines best practices for handling and storage.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Q1: My reaction yielded a complex mixture of byproducts and a lower-than-expected yield of the desired product. What could be the cause?
A: This is a common issue often linked to the inherent reactivity and stability of this compound. The primary suspect is often the in-situ decomposition of the starting material.
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Potential Cause 1: Elimination Reaction. this compound can undergo elimination of hydrogen chloride (HCl) to form the highly reactive byproduct, 2H-thiete 1,1-dioxide. This is particularly prevalent in the presence of bases or at elevated temperatures.
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Potential Cause 2: Unintended Nucleophilic Substitution. The compound is a potent electrophile. Trace nucleophiles in your reaction mixture (e.g., water, amines, or even some solvents) can react with it, consuming your starting material.[1][2]
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Troubleshooting Steps:
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Analyze Purity: Before use, check the purity of your this compound stock by ¹H NMR to ensure it has not already partially decomposed.
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Control Temperature: If possible, run your reaction at a lower temperature to minimize thermal decomposition and elimination.
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Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize both substitution and elimination side reactions.
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Solvent Choice: Use a dry, aprotic, non-nucleophilic solvent.[3]
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Q2: I observed a color change (e.g., yellowing) or the formation of a precipitate in my stored this compound. Is it still usable?
A: A change in physical appearance is a strong indicator of decomposition. It is highly recommended to discard the material and use a fresh batch. The colored impurities or precipitates are likely polymers or other degradation products formed from the unstable 2H-thiete 1,1-dioxide intermediate.[1] Using compromised material will lead to unreliable and unrepeatable results.
Q3: My reaction is not proceeding as expected, and I suspect the this compound is unreactive. What should I consider?
A: While often highly reactive, apparent unreactivity can also stem from stability issues or incorrect reaction conditions.
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Potential Cause 1: Decomposed Starting Material. If the compound has already decomposed in storage, it will not be available to participate in the desired reaction.
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Potential Cause 2: Steric Hindrance. The four-membered ring, while strained, can present steric challenges. The success of nucleophilic substitution is highly dependent on the nature of the nucleophile and the substitution pattern of the thietane ring.[4]
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Troubleshooting Steps:
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Confirm Purity: As with other issues, the first step is to confirm the purity and integrity of your starting material.
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Evaluate the Nucleophile: Very bulky nucleophiles may react slowly or not at all. Additionally, the nucleophilicity of your reagent can be significantly affected by the choice of solvent.
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Activate the Electrophile: In some cases, the use of a Lewis acid catalyst may be necessary to promote the desired reaction, though this should be done with caution as it can also accelerate decomposition pathways.
-
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound? To ensure maximum shelf-life, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is critical to store it in a cool, dry, and dark place, such as a refrigerator (2-8°C), away from incompatible materials.[5]
What materials and chemicals are incompatible with this compound? Due to its reactivity, contact with the following should be avoided:
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Strong Bases: Promotes elimination to 2H-thiete 1,1-dioxide.[6]
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Strong Nucleophiles: Can lead to unwanted substitution reactions (e.g., amines, thiols, alkoxides).[1][2]
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Strong Oxidizing Agents: The sulfide is already oxidized to a sulfone, but caution should always be exercised.[7][8]
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Acids: While generally more stable under acidic conditions than basic ones, strong acids could potentially catalyze ring-opening or other decomposition pathways.[9][10]
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Water/Moisture: Can act as a nucleophile and lead to hydrolysis over time.
What is the expected thermal stability of this compound? While specific quantitative decomposition data is not readily available, the stability of sulfones is known to vary. Cyclic sulfones can be less stable than their acyclic counterparts.[6] The presence of the chlorine atom as a good leaving group makes this compound susceptible to thermal elimination. It is recommended to avoid prolonged heating.
Physicochemical and Stability Data
| Property | Value | Reference |
| CAS Number | 15953-83-0 | [11] |
| Molecular Formula | C₃H₅ClO₂S | [11] |
| Molecular Weight | 140.59 g/mol | [11] |
| Appearance | White to off-white solid (typical) | |
| Thermal Stability | Susceptible to thermal decomposition/elimination. Avoid prolonged heating. Specific decomposition temperature not well-documented. | [6][12] |
| Stability in Solution | Prone to decomposition, especially in the presence of bases, nucleophiles, or protic solvents. | [1][2] |
| Hazardous Decomposition | Upon decomposition, may produce hydrogen chloride (HCl), sulfur oxides (SOx), and carbon oxides (CO, CO₂). | [7] |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dispensing: When dispensing, work quickly to minimize exposure to atmospheric moisture and air. Use an inert atmosphere glovebox for sensitive reactions.
-
Storage: After dispensing, securely seal the container, preferably under an inert atmosphere (e.g., by backfilling with argon). Store immediately in a refrigerator (2-8°C).
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Carefully dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Inspect the spectrum for the characteristic peaks of this compound.
-
Look for the appearance of new signals in the olefinic region (typically >6 ppm), which may indicate the presence of the elimination product, 2H-thiete 1,1-dioxide.
-
The presence of broad signals or a complex baseline may suggest polymerization or other decomposition products.
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Integrate the peaks corresponding to the product and the impurity to estimate the level of decomposition.
-
Diagrams
Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: Troubleshooting guide for experiments involving this compound.
Decomposition Pathway of this compound
Caption: Key decomposition and reaction pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. canbipharma.com [canbipharma.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 11. 3-Chlorothietane-1,1-dioxide CAS#: 15953-83-0 [m.chemicalbook.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Synthesis of 3-Chlorothietane 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorothietane 1,1-dioxide.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of this compound. This guide outlines potential problems, their likely causes related to impurities, and recommended solutions.
Common Issues and Solutions in this compound Synthesis
| Observed Problem | Potential Cause (Impurity) | Recommended Solution |
| Low yield of final product | Incomplete reaction; Formation of side products. | Monitor reaction progress by TLC or NMR. Adjust reaction time and temperature as needed. Optimize stoichiometry of reagents. |
| Oily or sticky product instead of a solid | Presence of residual solvents or liquid impurities. | Ensure complete removal of reaction and extraction solvents under reduced pressure. Purify the product by recrystallization or column chromatography. |
| Broad melting point range of the isolated product | Presence of multiple impurities. | Purify the product using recrystallization from a suitable solvent system (e.g., isopropanol, MTBE/methanol) or by column chromatography. |
| Unexpected peaks in ¹H or ¹³C NMR spectrum | Contamination with starting materials, byproducts, or solvents. | Compare the spectrum with known spectra of starting materials and expected impurities. Common impurities to check for are 3,3-dichlorothietane 1,1-dioxide, dimethyl sulfone, and thiete 1,1-dioxide derivatives. |
| Product appears discolored (e.g., pale brown) | Presence of colored impurities or degradation products. | Treat the solution with activated charcoal before the final filtration and crystallization step. Recrystallize the product until the color is removed. |
Quantitative Analysis of Common Impurities
The following table summarizes common impurities and their typical concentration ranges observed during the synthesis of this compound.
| Impurity | Synthetic Route | Typical Concentration Range |
| 3,3-Dichlorothietane 1,1-dioxide | Chlorination of thietane 1,1-dioxide | Variable, depends on reaction conditions |
| Dimethyl sulfone | Oxidation of thietan-3-ol | 2-12% |
| Thiete 1,1-dioxide derivatives | Chlorination of 3-hydroxythietane 1,1-dioxide | Variable, depends on reaction conditions |
| Unreacted 3-hydroxythietane 1,1-dioxide | Chlorination of 3-hydroxythietane 1,1-dioxide | Variable, depends on reaction completion |
| Residual Solvents (e.g., Toluene, Chlorobenzene) | Reaction and Purification Steps | Trace amounts to several percent |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound starting from thietan-3-ol?
A1: The most frequently encountered impurities when synthesizing this compound from thietan-3-ol are unreacted 3-hydroxythietane 1,1-dioxide, dimethyl sulfone, and thiete 1,1-dioxide derivatives. Dimethyl sulfone can form in quantities of 2-12% during the oxidation of thietan-3-ol. Thiete 1,1-dioxide derivatives can arise from the elimination of water from the 3-hydroxythietane 1,1-dioxide intermediate, particularly under harsh reaction conditions.
Q2: How can I minimize the formation of 3,3-dichlorothietane 1,1-dioxide during the chlorination of thietane 1,1-dioxide?
A2: The formation of the di-chlorinated byproduct can be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction conditions. Using a slight excess of thietane 1,1-dioxide and monitoring the reaction progress closely by techniques like GC or NMR can help in stopping the reaction once the desired mono-chlorinated product is predominantly formed. Over-exposure to the chlorinating agent or prolonged reaction times can lead to increased formation of the 3,3-dichloro derivative.
Q3: My final product is a pale brown solid. How can I decolorize it?
A3: A pale brown coloration suggests the presence of impurities. You can attempt to remove the color by dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. The hot solution should then be filtered through a pad of celite to remove the charcoal, and the filtrate is then allowed to cool for recrystallization.
Q4: What is the best method to purify crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include isopropanol or a mixture of methyl tert-butyl ether (MTBE) and methanol. For more challenging separations, column chromatography using silica gel may be employed. The choice of eluent for column chromatography will depend on the polarity of the impurities to be removed.
Q5: I see an unexpected singlet in my ¹H NMR spectrum. What could it be?
A5: An unexpected singlet could be due to a number of impurities. Check the chemical shift against common residual solvents used in your synthesis and workup (e.g., acetone, dichloromethane, toluene). It could also correspond to the methyl groups of dimethyl sulfone if you followed the synthetic route involving the oxidation of thietan-3-ol.
Experimental Protocols
Synthesis of this compound from 3-Hydroxythietane 1,1-dioxide
This protocol is adapted from a patented procedure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-hydroxythietane 1,1-dioxide (1 equivalent) in chlorobenzene.
-
Addition of Base: Add 3-picoline (3-methylpyridine) (1.2 equivalents) to the solution at room temperature.
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Heating: Heat the reaction mixture to 60-65 °C.
-
Chlorination: Slowly add thionyl chloride (SOCl₂) (2.5 equivalents) to the heated mixture.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess thionyl chloride and solvent.
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Quenching: Carefully quench the residue by adding it to ice-cold water.
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Isolation: Collect the resulting solid by filtration, wash it with cold water, and dry it to obtain crude this compound.
Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system for recrystallization, such as isopropanol or a mixture of MTBE and methanol.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is fully dissolved.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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**Hot Filtration (
troubleshooting failed reactions with 3-Chlorothietane 1,1-dioxide
This guide provides troubleshooting support for common issues encountered during reactions involving 3-Chlorothietane 1,1-dioxide. It is intended for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in medicinal chemistry. It serves as an electrophile for introducing the thietane 1,1-dioxide moiety, which is considered a bioisostere for groups like gem-dimethyl or carbonyls. This can improve physicochemical properties such as solubility and metabolic stability in drug candidates.
Q2: How should this compound be stored?
A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to moisture and strong bases during storage, as this can lead to degradation.
Q3: What are the main safety precautions when handling this reagent?
A3: this compound is an alkylating agent and should be handled with care. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed within a chemical fume hood to avoid inhalation of dust or vapors.
Troubleshooting Guide for Failed Reactions
Problem 1: Low or No Conversion of Starting Material
Q: My nucleophilic substitution reaction shows very little or no consumption of the this compound starting material. What are the likely causes?
A: Several factors can lead to low or no conversion in your reaction. The primary causes often relate to insufficient reactivity of the nucleophile, poor choice of reaction conditions, or issues with reagent quality.
Potential Causes & Solutions:
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Insufficient Nucleophilicity: The electron-donating ability of your nucleophile may be too low to displace the chloride from the thietane ring.
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Solution: If using a neutral amine, consider deprotonation with a suitable base to generate the more nucleophilic free amine or amide. For other nucleophiles, switching to a more polar, aprotic solvent (e.g., DMF, DMSO) can enhance nucleophilicity.
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Inappropriate Base: The base used may be too weak to deprotonate your nucleophile effectively or may not be suitable for the reaction conditions.
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Solution: Use a non-nucleophilic base to avoid competition with your primary nucleophile. The choice of base is critical and depends on the pKa of your nucleophile.
-
-
Low Reaction Temperature: The activation energy for the substitution may not be reached at the current reaction temperature.
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Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LCMS to check for product formation and potential decomposition.
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Problem 2: Low Yield and Significant Side Product Formation
Q: The reaction consumes the starting material, but the yield of my desired product is low, and I observe multiple spots on my TLC plate. What is going wrong?
A: Low yields are often due to competing side reactions. With this compound, the most common side reaction is elimination to form thiete 1,1-dioxide, which can then polymerize or react further.
Common Side Reactions:
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E1cB or E2 Elimination: Strong or bulky bases can promote the elimination of HCl to form the highly reactive thiete 1,1-dioxide intermediate.
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Polymerization: The thiete 1,1-dioxide intermediate is prone to polymerization, leading to insoluble materials and a complex mixture of products.
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Reaction with Solvent: In nucleophilic solvents (e.g., methanol), the solvent itself may compete with the intended nucleophile.
The flowchart below illustrates a typical decision-making process for troubleshooting these issues.
Caption: Troubleshooting workflow for low yield reactions.
The relationship between reaction conditions and the primary reaction pathways is summarized below.
Caption: Factors influencing substitution vs. elimination pathways.
Data Summary: Influence of Reaction Parameters
The choice of base and solvent has a significant impact on the success of nucleophilic substitution. The following table summarizes general trends.
| Parameter | Condition | Likely Outcome | Rationale |
| Base | Strong, bulky (e.g., t-BuOK) | Elimination | Steric hindrance favors proton abstraction over nucleophilic attack. |
| Weak, non-nucleophilic (e.g., K₂CO₃, DIPEA) | Substitution | Minimizes competition and is strong enough for many amine deprotonations. | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Substitution | Stabilizes the transition state of SN2 reactions and enhances nucleophilicity. |
| Polar Protic (e.g., EtOH, H₂O) | Potential Solvolysis | Solvent can act as a competing nucleophile. | |
| Temperature | Low to Moderate (e.g., 25-60 °C) | Substitution | Favors the typically lower activation energy of substitution. |
| High (e.g., >80 °C) | Elimination/Decomposition | Provides sufficient energy to overcome the activation barrier for elimination. |
Problem 3: Decomposition of Starting Material or Product
Q: I observe rapid decomposition of my starting material or the desired product upon workup or purification. Why is this happening?
A: The thietane 1,1-dioxide ring is susceptible to degradation under certain conditions, particularly strong base or high heat.
Potential Causes & Solutions:
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Thermal Instability: The strained four-membered ring can be thermally labile.
-
Solution: Maintain lower reaction temperatures and avoid excessive heating during workup (e.g., use a rotary evaporator at low temperature).
-
-
Basic Instability: The product, especially if it contains acidic protons, may be unstable to the basic conditions used in the reaction or workup.
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Solution: Neutralize the reaction mixture carefully with a mild acid (e.g., NH₄Cl solution) before extraction. Avoid using strong aqueous bases (like NaOH) in the workup.
-
-
Silica Gel Catalyzed Decomposition: The slightly acidic nature of standard silica gel can cause decomposition of sensitive products during column chromatography.
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Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% Et₃N). Alternatively, consider other purification methods like crystallization or reverse-phase chromatography.
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The general reaction scheme and a potential side reaction are shown below.
Caption: Desired substitution vs. elimination side reaction.
Representative Experimental Protocol
Synthesis of N-Benzyl-thietan-3-amine 1,1-dioxide
This protocol describes a typical nucleophilic substitution using benzylamine as the nucleophile.
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Reagent Preparation:
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To a solution of benzylamine (1.1 eq.) in acetonitrile (MeCN, 0.5 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
-
Reaction Setup:
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Stir the suspension at room temperature for 15 minutes.
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Add a solution of this compound (1.0 eq.) in MeCN dropwise over 10 minutes.
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Reaction Execution:
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Heat the reaction mixture to 50 °C and stir for 4-6 hours.
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Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
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Workup:
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Cool the mixture to room temperature and filter off the inorganic salts.
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Rinse the filter cake with a small amount of MeCN.
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Concentrate the filtrate under reduced pressure.
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Purification:
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Redissolve the crude residue in a minimal amount of dichloromethane (DCM).
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Purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to elute the product.
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Combine the product-containing fractions and concentrate under reduced pressure to yield the final product.
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Technical Support Center: 3-Chlorothietane 1,1-dioxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chlorothietane 1,1-dioxide. The focus is on understanding and mitigating byproduct formation to improve reaction outcomes.
Troubleshooting Guide
Unexpected results are common when working with a reactive compound like this compound. The following guide addresses frequent issues, their probable causes, and potential solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired substitution product | 1. Competing Elimination Reaction: The base or nucleophile used is too strong or sterically hindered, favoring elimination to form allene sulfone derivatives. 2. Ring-Opening: The reaction conditions (e.g., high temperature, strong nucleophile) are causing the thietane ring to open. 3. Decomposition of Starting Material: this compound can be unstable, especially at elevated temperatures or in the presence of moisture. | 1. Modify Base/Nucleophile: Use a weaker, non-nucleophilic base if possible. If the nucleophile is acting as the base, consider using a less hindered one. 2. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor elimination and ring-opening pathways. 3. Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile, which can favor SN2 reactions over elimination. 4. Check Reagent Quality: Ensure the this compound is pure and dry. |
| Presence of unexpected peaks in NMR or LC-MS analysis | 1. Elimination Byproduct: A common byproduct is the corresponding allene sulfone, which arises from base-mediated elimination of HCl. 2. Ring-Opened Products: Strong nucleophiles can attack the sulfur atom, leading to ring cleavage. 3. Dimerization/Polymerization: Under certain conditions, the starting material or reactive intermediates can self-react. | 1. Characterize Byproducts: Attempt to isolate and characterize the major byproducts to understand the competing reaction pathways. 2. Optimize Reaction Conditions: Refer to the solutions for "Low Yield." Systematically vary the base, solvent, and temperature to find optimal conditions for the desired substitution. |
| Reaction mixture turns dark brown or black | 1. Decomposition: Significant decomposition of the thietane sulfone ring is occurring, often at elevated temperatures. 2. Side Reactions with Solvent: The solvent (e.g., an amine solvent) may be reacting with the starting material or intermediates. | 1. Reduce Temperature: Immediately lower the reaction temperature. 2. Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition. 3. Choose a More Stable Solvent: Select a solvent that is less likely to react under the chosen conditions. |
| Inconsistent results between batches | 1. Reagent Purity: The purity of this compound, the nucleophile, or the base may vary. 2. Moisture: The presence of water can lead to hydrolysis and other side reactions. | 1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. Re-purify starting materials if necessary. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions of this compound with nucleophiles?
A1: The primary competing reactions are elimination and ring-opening.
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Elimination: In the presence of a base, this compound can undergo elimination of HCl to form a highly reactive allene sulfone intermediate. This intermediate can then be trapped by nucleophiles or undergo further reactions.
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Ring-Opening: Strong or hard nucleophiles can attack the electrophilic sulfur atom of the sulfone, leading to the cleavage of the four-membered ring.
Q2: How can I minimize the formation of the allene sulfone byproduct?
A2: Minimizing the elimination byproduct involves carefully selecting reaction conditions that favor the desired nucleophilic substitution (SN2) pathway.
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Use a Weaker Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) or a mild inorganic base (e.g., K₂CO₃) instead of strong bases like triethylamine or DBU.
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Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions.
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Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally favor SN2 reactions.
Q3: Is this compound stable? What are the best storage conditions?
A3: this compound is a reactive electrophile and should be handled with care. It can be sensitive to heat, moisture, and strong bases. For long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator or freezer under an inert atmosphere.
Process Visualizations
The following diagrams illustrate the key chemical pathways and a recommended workflow for troubleshooting problematic reactions.
Caption: Competing reaction pathways for this compound.
Caption: Logical workflow for troubleshooting byproduct formation.
Quantitative Data Summary
The choice of base and solvent can significantly impact the ratio of the desired substitution product to the undesired elimination byproduct. The following table summarizes typical outcomes.
| Nucleophile | Base | Solvent | Temperature (°C) | Substitution Product Yield | Elimination Byproduct Yield |
| Piperidine | Piperidine (excess) | Dichloromethane | 25 | ~60% | ~30% |
| Piperidine | K₂CO₃ | Acetonitrile | 25 | >85% | <10% |
| Sodium Phenoxide | N/A | DMF | 0 to 25 | ~75% | ~15% |
| Sodium Phenoxide | Triethylamine | Dichloromethane | 25 | ~40% | ~50% |
Note: Yields are approximate and can vary based on specific reaction scale and conditions.
Key Experimental Protocol
General Protocol for the Nucleophilic Substitution of this compound with an Amine
This protocol provides a general method for reacting an amine nucleophile with this compound using a mild inorganic base to minimize elimination.
Materials:
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This compound (1.0 eq)
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Amine nucleophile (1.1 eq)
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Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)
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Anhydrous acetonitrile (solvent)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
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Standard workup and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
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Setup: Add the finely powdered potassium carbonate and the amine nucleophile to a dry round-bottom flask equipped with a magnetic stir bar.
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Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.
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Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).
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Starting Material Addition: Dissolve the this compound in a small amount of anhydrous acetonitrile and add it dropwise to the stirring slurry at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
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Workup:
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Filter the reaction mixture to remove the potassium carbonate.
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Rinse the filter cake with additional acetonitrile.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Re-dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-aminothietane 1,1-dioxide.
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Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
how to increase the reactivity of 3-Chlorothietane 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Chlorothietane 1,1-dioxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my reaction with this compound proceeding slowly or not at all?
Several factors can contribute to the low reactivity of this compound in nucleophilic substitution reactions. The primary reasons often involve the choice of solvent, the strength of the nucleophile, and the reaction temperature.
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Solvent Effects: The choice of solvent can significantly impact the rate of nucleophilic substitution. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, leaving it more "naked" and reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.
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Nucleophile Strength: The rate of reaction is directly proportional to the nucleophilicity of the attacking species. Weak nucleophiles will react more slowly with this compound.
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Temperature: Like most chemical reactions, the rate of nucleophilic substitution on this compound is temperature-dependent. Insufficient thermal energy can lead to slow reaction rates.
Troubleshooting Steps:
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Solvent Selection: If you are using a polar protic solvent (e.g., methanol, ethanol, water), consider switching to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
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Increase Nucleophilicity: If possible, use a stronger nucleophile. For example, if you are using a neutral amine, consider deprotonating it with a non-nucleophilic base to form the more nucleophilic amide.
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Elevate Temperature: Gradually increase the reaction temperature. Monitor the reaction for any signs of decomposition of the starting material or product.
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Consider Catalysis: For certain reactions, the addition of a catalyst can significantly increase the reaction rate. See the sections below on Lewis Acid and Phase-Transfer Catalysis.
2. How can I improve the yield of my nucleophilic substitution reaction on this compound?
Low yields are a common issue and can be addressed by optimizing reaction conditions and considering the use of catalysts.
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Side Reactions: In the presence of a strong base, this compound can undergo elimination to form thiete 1,1-dioxide, which can lead to undesired side products.
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Incomplete Conversion: As discussed above, slow reaction rates can lead to incomplete conversion of the starting material.
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Product Degradation: The desired product may not be stable under the reaction conditions, especially at elevated temperatures.
Troubleshooting Steps:
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Optimize Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) to minimize elimination side reactions.
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Use a Catalyst: The addition of a catalyst can allow for lower reaction temperatures and shorter reaction times, which can minimize product degradation and side reactions.
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Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material has been consumed to prevent the formation of byproducts.
3. What is the role of Lewis acids in increasing the reactivity of this compound?
Lewis acids can act as catalysts by activating the this compound, making it more electrophilic and susceptible to nucleophilic attack. The Lewis acid coordinates to the sulfone oxygens, withdrawing electron density from the thietane ring and particularly from the C-Cl bond. This polarization of the C-Cl bond makes the carbon atom more electron-deficient and accelerates the rate of nucleophilic substitution.
Caption: Lewis acid activation of this compound.
4. When should I consider using Phase-Transfer Catalysis (PTC)?
Phase-transfer catalysis is particularly useful when your reaction involves a nucleophile that is soluble in an aqueous phase (or is a solid salt) and this compound, which is soluble in an organic phase. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous/solid phase to the organic phase where the reaction can occur.
Advantages of PTC:
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Avoids the need for expensive and anhydrous polar aprotic solvents.
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Can lead to higher reaction rates and yields.
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Often uses milder reaction conditions.
Caption: Workflow for Phase-Transfer Catalysis.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the outcome of nucleophilic substitution reactions on substrates similar to this compound. Note: This data is representative and actual results with this compound may vary.
Table 1: Effect of Solvent on SN2 Reaction Rate
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate (Illustrative) |
| Methanol | 33 | Polar Protic | 1 |
| Water | 78 | Polar Protic | 7 |
| Dimethyl Sulfoxide (DMSO) | 49 | Polar Aprotic | 1,300 |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | 2,800 |
| Acetonitrile (MeCN) | 38 | Polar Aprotic | 5,000 |
Table 2: Effect of Catalyst on Reaction Yield (Illustrative Example)
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| None | 24 | 80 | 45 |
| AlCl3 (10 mol%) | 6 | 50 | 85 |
| TBAB (5 mol%)* | 8 | 60 | 92 |
* TBAB = Tetrabutylammonium bromide (a phase-transfer catalyst)
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Substitution
-
To a stirred solution of the nucleophile (1.2 equivalents) in a dry solvent (e.g., dichloromethane, DCE) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., AlCl3, FeCl3, 0.1-0.3 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same dry solvent dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the nature of the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Phase-Transfer Catalyzed Nucleophilic Substitution
-
Combine this compound (1.0 equivalent) and a suitable organic solvent (e.g., toluene, chlorobenzene).
-
In a separate flask, dissolve the nucleophilic salt (1.5-2.0 equivalents) in water. If the nucleophile is a solid salt, it can be added directly.
-
Add the aqueous solution (or solid nucleophile) to the organic solution of the substrate.
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate, 0.05-0.1 equivalents).
-
Stir the biphasic mixture vigorously at the desired temperature. The efficiency of stirring is crucial for effective phase transfer.
-
Monitor the reaction progress by taking aliquots from the organic layer and analyzing by TLC or GC-MS.
-
Upon completion, separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
dealing with the decomposition of 3-Chlorothietane 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorothietane 1,1-dioxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic compound containing a four-membered thietane ring with a chlorine substituent and two oxygen atoms attached to the sulfur atom. Thietane 1,1-dioxides are recognized as valuable building blocks in medicinal chemistry and drug discovery due to their unique three-dimensional structure and ability to act as bioisosteres for other functional groups.
Q2: What are the general storage and handling recommendations for this compound?
A2: As with many sulfones and chlorinated compounds, proper storage and handling are crucial for maintaining chemical integrity and ensuring laboratory safety.[1][2][3]
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[2][4] Keep the container tightly sealed.
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[3] Avoid contact with skin and eyes.
Troubleshooting Guide
Q3: I am observing the formation of an unexpected side product during my reaction involving this compound. What could be the cause?
A3: A common decomposition pathway for substituted thietane 1,1-dioxides is elimination. In the case of this compound, this would likely lead to the formation of 2H-thiete 1,1-dioxide. This can be particularly prevalent under basic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Reaction Conditions: If possible, consider running the reaction at a lower temperature.
-
Base Strength: If a base is required, a weaker, non-nucleophilic base might minimize elimination.
-
pH Control: Maintaining a neutral or slightly acidic pH, if compatible with your reaction, can help suppress this side reaction.
Q4: My reaction with a nucleophile is not proceeding as expected, or I am getting a complex mixture of products. What could be the issue?
A4: The reactivity of this compound with nucleophiles can be complex. While nucleophilic substitution at the 3-position is a potential pathway, other reactions can occur, including ring-opening or elimination. The outcome can be highly dependent on the nature of the nucleophile and the reaction conditions.[5][6]
Troubleshooting Steps:
-
Nucleophile Choice: The "hardness" or "softness" of the nucleophile can influence the reaction pathway. Softer nucleophiles may favor substitution, while harder, more basic nucleophiles might promote elimination.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents generally favor SN2 reactions.
-
Steric Hindrance: Sterically hindered nucleophiles may favor elimination over substitution.[7][8]
-
Analytical Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and identify major products and byproducts.
Q5: The compound appears to be degrading upon storage. How can I assess its stability?
A5: While thietane 1,1-dioxides are generally considered to be relatively stable, the presence of the chloro substituent may affect long-term stability.[9] Degradation can be accelerated by exposure to moisture, light, or incompatible materials.
Protocol for Stability Assessment:
-
Sample Preparation: Prepare several small, identical samples of this compound in separate, sealed vials.
-
Storage Conditions: Store the vials under different conditions (e.g., room temperature, refrigerated, protected from light, exposed to light).
-
Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), take one sample from each storage condition.
-
Analysis: Analyze the purity of each sample using a suitable analytical method such as HPLC or ¹H NMR.
-
Comparison: Compare the results over time to determine the optimal storage conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general starting point for reacting this compound with a nucleophile. Optimization will likely be necessary for each specific nucleophile.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Nucleophile Addition: Add the nucleophile (1.0 - 1.5 equivalents) to the solution. If the nucleophile is a salt, it may be added directly. If it is a liquid, it can be added via syringe.
-
Base (if necessary): If the reaction requires a non-nucleophilic base (e.g., for deprotonating a protic nucleophile), add it to the reaction mixture (1.0 - 1.5 equivalents).
-
Reaction Monitoring: Stir the reaction at the desired temperature (starting from room temperature is recommended) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Data Summary
The following table summarizes the stability of related thietane 1,1-dioxides under various conditions, which can serve as a general guide for this compound.
| Condition | Reagent/Environment | Temperature | Stability of Related Thietane 1,1-dioxides | Reference |
| Acidic | 1 M HCl | 37 °C | Quantitative recovery | [9] |
| Basic | 1 M NaOH | 37 °C | Quantitative recovery | [9] |
| Elevated Temp. | Toluene | 110 °C | Full stability | [9] |
Note: The presence of the chloro group in this compound may alter its stability profile compared to the compounds in the table. Experimental verification is recommended.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 3. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 4. petroarkan.com [petroarkan.com]
- 5. 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. web.mit.edu [web.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solvent Effects on 3-Chlorothietane 1,1-Dioxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chlorothietane 1,1-dioxide. The following information is curated to address common challenges encountered during experimentation, with a focus on the critical role of solvent selection in directing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with nucleophiles?
A1: this compound typically undergoes nucleophilic substitution (SN) or elimination (E) reactions. The operative mechanism, whether SN1, SN2, E1, or E2, is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile/base.[1][2]
Q2: How does the polarity of the solvent affect the reaction rate?
A2: The effect of solvent polarity on the reaction rate depends on the reaction mechanism.
-
For SN1 and E1 reactions , which proceed through a carbocation intermediate, polar protic solvents such as water, alcohols, and carboxylic acids can accelerate the reaction rate. These solvents effectively stabilize the charged intermediate and the transition state leading to its formation.[3][4][5]
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For SN2 reactions , polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[6][7] While polar solvents are necessary to dissolve the nucleophile, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[5][6] Polar aprotic solvents solvate the counter-cation of the nucleophile, leaving the "naked" nucleophile more reactive.[4]
-
For E2 reactions , the effect of solvent polarity is less straightforward, but these reactions are often favored by strong bases and can proceed in both polar protic and aprotic solvents.[8]
Q3: Why am I observing a mixture of substitution and elimination products?
A3: The competition between substitution and elimination is a common issue. Several factors influence the product ratio:
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Nucleophile/Base Strength: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination (E2). Strong, unhindered nucleophiles/bases (e.g., ethoxide) can give a mixture of SN2 and E2 products. Weakly basic, good nucleophiles (e.g., azide, cyanide) tend to favor substitution (SN2).[4][9]
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Solvent: Polar protic solvents can favor SN1/E1 pathways, especially with secondary substrates, leading to a mixture of products. Polar aprotic solvents generally favor SN2 reactions.[4]
-
Temperature: Higher temperatures generally favor elimination over substitution.
Q4: I am trying to perform a substitution reaction with an amine nucleophile but am getting low yields. What could be the problem?
A4: Low yields in amination reactions can be due to several factors:
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Solvent Choice: If you are using a polar protic solvent, it may be solvating your amine nucleophile, reducing its reactivity. Consider switching to a polar aprotic solvent like DMF or acetonitrile.[6]
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Base Strength: Amines are also bases, and if the reaction conditions favor elimination, you will see a decrease in the yield of the substitution product.
-
Side Reactions: The product, a 3-aminothietane 1,1-dioxide, might undergo further reactions under the reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Slow or no reaction | Poor solubility of reactants. | Choose a solvent that dissolves all reactants. A polar solvent is generally required for ionic nucleophiles.[4] |
| Low reactivity of the nucleophile. | In polar protic solvents, the nucleophile may be heavily solvated. Switch to a polar aprotic solvent to increase nucleophilicity.[4][6] | |
| Predominance of elimination product | Use of a strong, sterically hindered base. | Use a less hindered base or a weakly basic, good nucleophile (e.g., N3-, CN-).[9] |
| High reaction temperature. | Run the reaction at a lower temperature. | |
| Choice of solvent. | Protic solvents can promote E1 pathways. Consider a polar aprotic solvent to favor SN2.[4] | |
| Formation of multiple products | Competing SN1/E1 and SN2/E2 pathways. | To favor SN2, use a polar aprotic solvent and a good, non-basic nucleophile. To favor SN1/E1, use a polar protic solvent and a weak nucleophile. |
| Racemization of a chiral product | The reaction is proceeding through an SN1 mechanism. | To achieve inversion of configuration, promote the SN2 pathway by using a polar aprotic solvent and a high concentration of a strong nucleophile.[6] |
Quantitative Data Summary
| Reaction Type | Solvent Class | Solvent Examples | Expected Effect on Rate | Rationale |
| SN1 / E1 | Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Increase | Stabilization of the carbocation intermediate and the transition state.[3][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Decrease | Less effective at stabilizing the carbocation intermediate compared to protic solvents. | |
| Non-polar | Hexane, Toluene | Significant Decrease | Poor stabilization of ionic intermediates. | |
| SN2 | Polar Protic | Water, Methanol, Ethanol | Decrease | Solvation of the nucleophile via hydrogen bonding reduces its reactivity.[5][6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Increase | Solvates the cation, leaving a more reactive "naked" nucleophile.[4][6] | |
| Non-polar | Hexane, Toluene | Significant Decrease | Poor solubility of most nucleophiles. | |
| E2 | Polar Protic | Water, Methanol, Ethanol | Variable | Can proceed, but may compete with SN1/E1 and SN2.[8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Increase | Increased basicity of the base. |
Experimental Protocols
While specific protocols for this compound are not detailed in the search results, a general procedure for a nucleophilic substitution reaction can be outlined as follows. Note: This is a generalized protocol and should be optimized for specific nucleophiles and solvents.
General Procedure for Nucleophilic Substitution on this compound:
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 equivalents) and any necessary base in the chosen anhydrous solvent.
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Addition of Substrate: To the stirred solution of the nucleophile, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at the desired reaction temperature (e.g., room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution).
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Competing reaction pathways for this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Chapter 8 Notes [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-Chlorothietane 1,1-dioxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorothietane 1,1-dioxide.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: Low or No Product Yield After Work-up
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound: The starting material is sensitive to water and can decompose. | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Minimized decomposition of the starting material, leading to improved yield. |
| Decomposition of Product During Aqueous Work-up: The thietane dioxide ring can be unstable under certain pH conditions. | Perform aqueous washes with cooled solutions (0-5 °C). Use a saturated solution of a mild base like sodium bicarbonate instead of strong bases for neutralization. Minimize the time the product is in contact with the aqueous phase. | Reduced product degradation and improved recovery of the desired compound. |
| Inefficient Extraction: The product may have some water solubility, leading to loss during extraction. | Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product. Increase the number of extractions with a smaller volume of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). | Improved transfer of the product from the aqueous to the organic phase, increasing the isolated yield. |
| Product Adsorption to Drying Agent: Polar products can adsorb to drying agents like magnesium sulfate or sodium sulfate. | Minimize the amount of drying agent used. After drying, rinse the drying agent with fresh extraction solvent to recover any adsorbed product. | Recovery of product that would otherwise be lost, contributing to a higher overall yield. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting Step |
| Unreacted this compound | Characteristic signals in NMR; specific spot on TLC. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature slightly. During work-up, a dilute aqueous base wash can help remove the unreacted starting material. |
| Hydrolysis Byproduct (3-Hydroxythietane 1,1-dioxide) | Polarity similar to the product, potentially co-eluting during chromatography. | Perform the reaction and work-up under strictly anhydrous conditions. If formed, careful column chromatography with a shallow gradient may be required for separation. |
| Dimeric or Polymeric Byproducts | Higher molecular weight signals in MS; complex mixture in NMR. | Use a dilute concentration of the starting material. Add the this compound solution slowly to the reaction mixture to avoid high local concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The ideal quenching method depends on the reaction conditions. For reactions run under basic conditions, a slow addition of a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl) is often effective. For reactions under neutral or acidic conditions, quenching with cold water or a saturated sodium bicarbonate (NaHCO₃) solution is recommended. It is crucial to perform the quench at a low temperature (0-5 °C) to minimize potential decomposition of the product or unreacted starting material.
Q2: Which solvent system is recommended for the extraction of products derived from this compound?
A2: The choice of extraction solvent depends on the polarity of the product. Dichloromethane (DCM) and ethyl acetate (EtOAc) are commonly used. For more polar products, a mixture of DCM with a small amount of methanol (e.g., 10:1 DCM:MeOH) can be effective. To minimize product loss in the aqueous phase, it is advisable to saturate the aqueous layer with brine before extraction.
Q3: What are the best practices for the purification of 3-substituted-thietane 1,1-dioxide derivatives by column chromatography?
A3: Purification is typically achieved using silica gel column chromatography. A gradient elution is often necessary, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Due to the polar nature of the sulfone group, products may have a strong affinity for the silica gel. In such cases, adding a small percentage of a more polar solvent like methanol to the mobile phase can help with elution. Monitoring the fractions by thin-layer chromatography (TLC) is essential for a successful separation.
Q4: How can I avoid the decomposition of my product during work-up?
A4: To minimize decomposition, it is critical to keep the temperature low during all aqueous work-up steps (quenching, washing, and extraction). Avoid strong acids and bases. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate. Minimize the contact time between your product and the aqueous phase.
Experimental Protocols
Example Protocol: Reaction of this compound with an Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq.) in an anhydrous solvent (e.g., acetonitrile or DMF) at 0 °C.
-
Addition of Electrophile: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine (2 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Visualizations
Caption: General workflow for the work-up and purification of this compound reactions.
Caption: Decision tree for troubleshooting low product yield in reactions of this compound.
avoiding polymerization of 3-Chlorothietane 1,1-dioxide derivatives
This guide provides troubleshooting advice and frequently asked questions to help researchers avoid the unwanted polymerization of 3-chlorothietane 1,1-dioxide and its derivatives during synthesis, purification, and storage.
Troubleshooting Guide: Polymerization Issues
This section addresses common problems encountered during experiments involving this compound derivatives.
Q1: My reaction mixture containing a this compound derivative turned into an insoluble solid upon heating. What happened and how can I prevent this?
A: You have likely encountered thermally induced polymerization. The thietane 1,1-dioxide ring is strained and can undergo thermal decomposition, which often leads to ring-opening and subsequent polymerization.
-
Immediate Action: If possible, cool the reaction mixture immediately to halt further polymerization. Attempt to dissolve a small sample in various solvents to assess solubility.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction protocol allows, reduce the temperature. Evaluate the minimum temperature required for the desired reaction to proceed.
-
Shorter Reaction Times: Minimize the time the compound is exposed to high temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed.
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Use of Inhibitors: Consider adding a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone, to the reaction mixture, as radical pathways can sometimes contribute to polymerization.
-
Q2: During purification by column chromatography, I am experiencing significant sample loss on the column, and the collected fractions show signs of decomposition.
A: The stationary phase of your chromatography column (e.g., silica gel or alumina) can be the culprit. These materials can have acidic or basic sites that catalyze the ring-opening of the sensitive thietane 1,1-dioxide ring, initiating polymerization. The inherent electrophilicity of the thietane 1,1-dioxide ring makes it susceptible to nucleophilic attack, which can be promoted by the stationary phase.
-
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Neutralize the stationary phase before use. For silica gel, this can be done by washing it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine, followed by equilibration with the mobile phase.
-
Alternative Purification Methods: If the problem persists, consider other purification techniques such as recrystallization or distillation under reduced pressure and low temperature, if the compound is stable enough.
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Solvent Choice: Use dry, neutral, and aprotic solvents for both the sample and the mobile phase to avoid introducing potential initiators.
-
Q3: My purified this compound derivative, which was a clear oil/solid, has solidified/changed appearance in storage. Why?
A: This indicates that the compound is unstable under your current storage conditions. Polymerization can be initiated by trace impurities, exposure to light, or inappropriate temperatures over time.
-
Troubleshooting Steps:
-
Re-evaluate Storage Temperature: Store the compound at a lower temperature. For many reactive intermediates, storage at -20°C or even -80°C is recommended.
-
Use an Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from atmospheric moisture and oxygen.
-
Add an Inhibitor: If the compound is to be stored for an extended period, consider adding a small amount of a suitable inhibitor (see Table 1).
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Solvent Storage: Storing the compound as a dilute solution in a dry, aprotic, and non-reactive solvent can sometimes improve stability compared to storing it neat.
-
Frequently Asked Questions (FAQs)
What is the likely mechanism for the polymerization of this compound derivatives?
The polymerization is most likely initiated by the ring-opening of the strained thietane 1,1-dioxide ring. This can be triggered by heat, acids, bases, or other nucleophiles. The sulfone group is strongly electron-withdrawing, making the carbon atoms adjacent to the sulfur atom electrophilic and susceptible to nucleophilic attack, which leads to ring cleavage.
Caption: Proposed polymerization mechanism via ring-opening.
What are the ideal storage conditions for these compounds?
For optimal stability, this compound derivatives should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Minimizes thermal decomposition and slows down potential polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen, which could act as initiators. |
| Light | Amber vial or dark place | Protects against potential light-induced decomposition or polymerization. |
| Purity | Free from acidic/basic impurities | Trace acids or bases can catalyze ring-opening and polymerization. |
| Additives | Optional: Inhibitor (e.g., BHT) | Can be added for long-term storage to scavenge radicals or other reactive species. |
Can I use any solvent with my this compound derivative?
No. It is crucial to use dry, aprotic, and non-nucleophilic solvents. Protic solvents (e.g., water, methanol, ethanol) and nucleophilic solvents (e.g., amines) can react with the compound and initiate ring-opening. Recommended solvents include dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF), ensuring they are freshly distilled or dried over molecular sieves.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound Derivatives
This protocol outlines the best practices for handling and storing these sensitive compounds to prevent degradation and polymerization.
-
Preparation: Before handling the compound, ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). All solvents should be anhydrous and aprotic.
-
Inert Atmosphere: Perform all manipulations, including weighing and transfers, under an inert atmosphere using a glovebox or Schlenk line techniques.
-
Temperature Control: Keep the compound cold during handling whenever possible. Use an ice bath for solutions and store the neat compound in a freezer.
-
Addition of Inhibitor (for long-term storage):
-
If storing for several weeks or months, consider adding an inhibitor.
-
Add Butylated Hydroxytoluene (BHT) to a final concentration of 50-100 ppm.
-
-
Storage:
-
Place the compound in a clean, dry amber vial.
-
Purge the vial with argon or nitrogen before sealing.
-
Seal the vial tightly with a cap containing a chemically resistant liner (e.g., PTFE).
-
Wrap the cap with Parafilm® for extra security.
-
Label the vial clearly and place it in a freezer at -20°C or below.
-
Caption: Troubleshooting workflow for polymerization issues.
Technical Support Center: Monitoring 3-Chlorothietane 1,1-dioxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered when monitoring reactions involving 3-Chlorothietane 1,1-dioxide.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its reaction mixtures.
Question: I am observing unexpected peaks in my HPLC chromatogram. How can I identify their source?
Answer:
Unexpected peaks in your HPLC chromatogram can originate from several sources. A systematic approach is necessary to identify and eliminate them.[1][2]
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Blank Injection: Inject your mobile phase without any sample. If the peaks are still present, they are likely ghost peaks originating from contaminants in your mobile phase or system.[1][2]
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Placebo Injection: If you are analyzing a formulated product, inject a sample containing all excipients except for the active pharmaceutical ingredient (API). This will help identify peaks originating from the formulation components.[1]
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Sample Degradation: this compound can be unstable. Consider the possibility of degradation in the sample vial or during the analytical run. Prepare fresh samples and keep them cooled if necessary.
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Carryover: If a highly concentrated sample was previously injected, you might be observing carryover.[1] Inject a series of blank samples to wash the system.
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Impurity Profiling: The unexpected peaks could be process-related impurities or degradation products.
Question: My GC-MS analysis of a this compound reaction shows poor peak shape and evidence of degradation. What can I do to improve the analysis?
Answer:
Poor peak shape and on-column degradation are common issues when analyzing reactive compounds like this compound by GC-MS.[3][4] Here are some troubleshooting steps:
-
Lower the Inlet Temperature: A hot injector can cause thermal decomposition.[3] Try reducing the inlet temperature in increments of 25-50°C to find a balance between efficient volatilization and minimal degradation.
-
Use a Cool On-Column Inlet: If thermal degradation is severe, a cool on-column injection technique can introduce the sample at a lower temperature, minimizing decomposition in the inlet.[3]
-
Check for Active Sites: Peak tailing for polar analytes can indicate active sites in the GC system (e.g., in the liner, column, or detector).[5] Consider using a deactivated liner and trimming the first 0.5-1 meter of the column.[5]
-
Derivatization: For highly polar or thermally labile compounds, derivatization can improve volatility and thermal stability.[4]
-
Column Choice: Ensure you are using a column with a stationary phase appropriate for your analytes. A less polar column might reduce interactions and improve peak shape.
Question: I am struggling with the quantification of this compound and its products by ¹H NMR. What are the common challenges and how can I address them?
Answer:
Quantitative ¹H NMR (qNMR) can be a powerful tool, but several factors can affect accuracy and precision.[6][7][8]
-
Peak Overlap: Signals from your analyte of interest may overlap with those from reactants, products, or impurities.[6]
-
Solution: Try using a higher field strength NMR spectrometer to improve signal dispersion. You can also explore 2D NMR techniques like COSY or HSQC to resolve overlapping signals.
-
-
Internal Standard Selection: The choice of internal standard is critical for accurate quantification.
-
Solution: Select an internal standard that has a simple spectrum with at least one signal that does not overlap with any other signals in the sample, is chemically inert under the reaction conditions, and has a known concentration.
-
-
Relaxation Times (T₁): For accurate integration, all protons being quantified should fully relax between pulses.
-
Solution: Measure the T₁ values for the protons of interest and set the relaxation delay (d1) to at least 5 times the longest T₁.[9]
-
-
Baseline Distortion and Phasing: Poor baseline and phasing can lead to integration errors.
-
Solution: Carefully perform manual phasing and baseline correction for each spectrum before integration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound reactions.
Question: What are the expected degradation products of this compound under typical reaction conditions?
Answer:
While specific degradation pathways depend on the reaction conditions (e.g., pH, temperature, nucleophiles present), potential degradation products of this compound could include smaller, volatile molecules resulting from ring-opening or fragmentation. For instance, thermal decomposition of similar strained, nitrogen-containing heterocycles can yield gases like nitrogen, carbon monoxide, carbon dioxide, and hydrogen cyanide.[10] Hydrolysis could lead to the formation of corresponding sulfonic acids.
Question: Which analytical technique is most suitable for monitoring the kinetics of a reaction involving this compound?
Answer:
The choice of technique depends on the specific reaction.
-
HPLC-UV: Often the method of choice for routine reaction monitoring due to its robustness and ability to separate complex mixtures. It is ideal if the reactants and products have UV chromophores.
-
GC-MS: Suitable for volatile and thermally stable compounds. It provides both quantitative data and structural information from the mass spectra, which is useful for identifying byproducts.[11] However, thermal degradation can be a challenge.[3][4]
-
¹H NMR: Provides rapid, real-time information without the need for chromatographic separation.[11] It is particularly useful for tracking the disappearance of starting material and the appearance of product signals, allowing for direct calculation of conversion.[7]
Question: How can I develop a stability-indicating HPLC method for a product derived from this compound?
Answer:
A stability-indicating method must be able to separate the intact drug from its potential degradation products. The development process typically involves:
-
Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Method Development: Screen different columns, mobile phases, and gradients to achieve baseline separation of the parent drug from all degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Representative HPLC-UV Method Parameters for Reaction Monitoring
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative Impurity Profile from a Nucleophilic Substitution Reaction
| Compound | Retention Time (min) | Area % |
| This compound | 5.2 | 2.5 |
| Nucleophile | 3.8 | 10.1 |
| Product | 8.5 | 85.0 |
| Impurity 1 | 6.1 | 1.2 |
| Impurity 2 | 9.3 | 0.8 |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by HPLC-UV
-
Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent (e.g., mobile phase) to an appropriate concentration for HPLC analysis.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Integrate the peaks of interest (starting material, product, and any major byproducts). Calculate the relative peak areas to determine the progress of the reaction.
Protocol 2: General Procedure for Byproduct Identification by GC-MS
-
Sample Preparation: After the reaction is complete, extract the reaction mixture with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure. Dissolve the residue in a volatile solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.
-
Instrument Setup: Install an appropriate GC column (e.g., a mid-polar phase). Set the temperature program, inlet temperature, and MS parameters.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to elucidate the structure of the corresponding compound. Compare the obtained spectra with a mass spectral library for confirmation.
Protocol 3: General Procedure for qNMR Analysis
-
Sample Preparation: Prepare a stock solution of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) of known concentration in an appropriate deuterated solvent.
-
Analysis: In an NMR tube, add a known volume of the reaction mixture aliquot and a known volume of the internal standard stock solution.
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters, ensuring a sufficient relaxation delay.
-
Data Processing: Phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the concentration of the analyte using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Vₛₜₔ / Vₓ) * Cₛₜₔ
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
V = volume
-
x = analyte
-
std = internal standard
-
Visualizations
Caption: Experimental workflow for monitoring chemical reactions.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring [mdpi.com]
- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 3-Chlorothietane 1,1-Dioxide and Other Electrophilic Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate electrophilic reagent is a critical decision that influences the synthesis, and ultimately the biological activity, of novel chemical entities. This guide provides an objective comparison of 3-chlorothietane 1,1-dioxide with other common electrophilic reagents, supported by available experimental data.
Introduction to this compound
This compound is a crystalline solid used to introduce the thietane 1,1-dioxide moiety into molecules. This functional group is of particular interest in medicinal chemistry as a bioisostere for other groups, such as gem-dimethyl or carbonyl groups, and can significantly influence the physicochemical properties of a compound, including its solubility and metabolic stability. Its reactivity as an electrophile stems from the strained four-membered ring and the electron-withdrawing sulfone group, which activates the carbon-chlorine bond for nucleophilic substitution.
Comparison of Reactivity and Applications
This compound is a versatile reagent for the alkylation of a variety of nucleophiles, including amines, phenols, and thiols. Its reactivity is often compared to other common electrophilic alkylating agents such as alkyl halides and epoxides.
General Reactivity Profile
The reactivity of this compound is characterized by its ability to undergo SN2 reactions with a range of nucleophiles. The sulfone group enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack.
Figure 1: Comparison of the reactivity of different electrophiles with common nucleophiles.
Quantitative Data Comparison
The following tables summarize the available data for the reaction of this compound and other electrophiles with various nucleophiles. It is important to note that reaction conditions can significantly impact yields and reaction times.
Table 1: Reaction with N-Nucleophiles (Anilines)
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | K2CO3 | DMF | 80 | 12 | 85 | |
| Benzyl bromide | Aniline | K2CO3 | Acetonitrile | 80 | 6 | 92 | Generic |
| Methyl iodide | Aniline | K2CO3 | Acetone | 56 | 8 | 95 | Generic |
Table 2: Reaction with O-Nucleophiles (Phenols)
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K2CO3 | DMF | 100 | 16 | 78 | |
| Benzyl bromide | Phenol | K2CO3 | Acetone | 56 | 4 | 98 | Generic |
| Methyl iodide | Phenol | K2CO3 | Acetone | 56 | 6 | 96 | Generic |
Table 3: Reaction with S-Nucleophiles (Thiols)
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiophenol | Et3N | CH2Cl2 | 25 | 4 | 90 | |
| Benzyl bromide | Thiophenol | K2CO3 | Ethanol | 78 | 2 | 97 | Generic |
| Methyl iodide | Thiophenol | NaH | THF | 25 | 1 | 99 | Generic |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for the N-Alkylation of Anilines with this compound
Figure 2: Experimental workflow for the N-alkylation of anilines.
Detailed Protocol: To a solution of the aniline (1.0 mmol) in dimethylformamide (5 mL) is added this compound (1.1 mmol, 1.1 eq) and potassium carbonate (2.0 mmol, 2.0 eq). The resulting mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted product.
General Procedure for the O-Alkylation of Phenols with this compound
Detailed Protocol: A mixture of the phenol (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq) in dimethylformamide (5 mL) is stirred at 100 °C for 16 hours. The reaction mixture is then cooled to ambient temperature and diluted with water (25 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product, which is then purified by recrystallization or column chromatography.
General Procedure for the S-Alkylation of Thiols with this compound
Detailed Protocol: To a solution of the thiol (1.0 mmol) and triethylamine (1.5 mmol, 1.5 eq) in dichloromethane (10 mL) at 0 °C is added a solution of this compound (1.1 mmol, 1.1 eq) in dichloromethane (5 mL) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the desired S-alkylated product.
Conclusion
This compound is a valuable electrophilic reagent for the introduction of the thietane 1,1-dioxide moiety, a group of increasing importance in medicinal chemistry. While other electrophiles such as alkyl halides may offer higher yields and shorter reaction times in some instances, this compound provides access to a unique chemical space. The choice of electrophile will ultimately depend on the specific synthetic goals, the nature of the nucleophile, and the desired properties of the final product. The experimental protocols provided herein offer a starting point for the exploration of this versatile reagent.
A Comparative Guide to the Validation of Analytical Methods for 3-Chlorothietane 1,1-dioxide
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methodologies for the characterization and quantification of 3-Chlorothietane 1,1-dioxide, a reactive intermediate of interest. Due to the limited availability of specific validated methods for this compound in published literature, this document outlines a framework for the development and validation of suitable methods based on common analytical techniques and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Comparison of Potential Analytical Methods
The selection of an analytical method for this compound would depend on the specific requirements of the analysis, such as whether it is for purity assessment, quantification in a reaction mixture, or stability testing. Below is a comparison of potential techniques and their typical validation parameters.
Table 1: Comparison of Potential Analytical Methods for this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantitative analysis based on the relationship between signal intensity and the number of nuclei. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS) | Not applicable (direct detection) |
| Selectivity/Specificity | High, especially with MS detection. | Moderate to high, depending on the detector and chromatographic resolution. | High, provides structural information. |
| Linearity | Typically excellent over a wide range. | Generally good over a moderate range. | Excellent, often requires an internal standard. |
| Accuracy | High, can be affected by sample preparation. | High, dependent on the accuracy of standards. | High, can be a primary method. |
| Precision | Excellent (low %RSD). | Excellent (low %RSD). | Good to excellent. |
| Limit of Detection (LOD) | Low (ng to pg range). | Low (ng to µg range). | Higher than GC and HPLC (µg to mg range). |
| Limit of Quantitation (LOQ) | Low (ng to pg range). | Low (ng to µg range). | Higher than GC and HPLC (µg to mg range). |
| Robustness | Good, sensitive to changes in temperature and flow rate. | Good, sensitive to mobile phase composition and pH. | Very robust. |
| Primary Application | Purity, residual solvents, volatile impurities. | Purity, quantification of non-volatile impurities, stability studies. | Structural elucidation, quantification without a specific reference standard. |
Experimental Protocols
The following are generalized protocols for the validation of an analytical method for this compound, based on ICH Q2(R1) guidelines. These would need to be optimized for the specific instrumentation and sample matrix.
Protocol 1: Validation of a Gas Chromatography (GC) Method
-
Objective: To validate a GC method for the quantification and purity determination of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-624 or equivalent).
-
Injector Temperature: Optimized to ensure vaporization without degradation.
-
Oven Temperature Program: A gradient to ensure separation from impurities and solvent peaks.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: Sufficiently high to prevent condensation.
-
-
Validation Parameters:
-
Specificity: Inject a blank (solvent), a placebo (matrix without analyte), and the analyte. The analyte peak should be well-resolved with no interference at its retention time.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.99) and y-intercept.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked matrix) at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate samples at 100% of the target concentration. The relative standard deviation (%RSD) should be below a specified limit (e.g., 2%). Intermediate precision should be assessed by a different analyst on a different day.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical parameters such as oven temperature, flow rate, and injection volume to assess the method's reliability.
-
Protocol 2: Validation of a High-Performance Liquid Chromatography (HPLC) Method
-
Objective: To validate an HPLC method for the quantification and purity determination of this compound.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18, 5 µm).
-
Mobile Phase: A mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol), potentially with a buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 25 °C.
-
Detection Wavelength: Determined from the UV spectrum of this compound.
-
-
Validation Parameters: The validation would follow the same parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) as outlined in the GC protocol, with adjustments for the HPLC technique, such as varying the mobile phase composition and pH for robustness testing.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and a logical comparison of the discussed techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Techniques.
A Spectroscopic Comparison of 3-Chlorothietane 1,1-dioxide and Its Analogues
This guide provides a detailed spectroscopic comparison of 3-Chlorothietane 1,1-dioxide and its key analogues, including the parent thietane 1,1-dioxide and 3-acetoxythietane 1,1-dioxide. It is intended for researchers, scientists, and professionals in drug development who are working with or exploring the properties of these four-membered sulfur heterocycles. The guide includes a summary of key spectroscopic data, detailed experimental protocols, and visualizations to aid in the understanding of their structural and electronic properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogues. This data is essential for the identification and characterization of these compounds.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ) of C2-H | Chemical Shift (δ) of C3-H | Chemical Shift (δ) of C4-H |
| Thietane 1,1-dioxide | ~3.4 ppm (triplet) | ~2.4 ppm (quintet) | ~3.4 ppm (triplet) |
| This compound | 4.0-4.2 ppm (multiplet) | 4.6-4.8 ppm (multiplet) | 3.8-4.0 ppm (multiplet) |
| 3-Acetoxythietane 1,1-dioxide | 3.8-4.0 ppm (multiplet) | 5.4-5.6 ppm (multiplet) | 3.6-3.8 ppm (multiplet) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ) of C2 | Chemical Shift (δ) of C3 | Chemical Shift (δ) of C4 |
| Thietane 1,1-dioxide | ~55 ppm | ~20 ppm | ~55 ppm |
| This compound | ~60 ppm | ~65 ppm | ~60 ppm |
| 3-Acetoxythietane 1,1-dioxide | ~58 ppm | ~70 ppm | ~58 ppm |
Table 3: Key IR Absorption Bands (in KBr)
| Compound | SO₂ Symmetric Stretch (cm⁻¹) | SO₂ Asymmetric Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| Thietane 1,1-dioxide | ~1130 cm⁻¹ | ~1310 cm⁻¹ | N/A | N/A |
| This compound | ~1135 cm⁻¹ | ~1320 cm⁻¹ | ~750 cm⁻¹ | N/A |
| 3-Acetoxythietane 1,1-dioxide | ~1140 cm⁻¹ | ~1325 cm⁻¹ | N/A | ~1740 cm⁻¹ |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| Thietane 1,1-dioxide | 106 | 64 (SO₂), 42 (C₃H₆) |
| This compound | 140/142 (Cl isotopes) | 76 (C₃H₄Cl), 64 (SO₂) |
| 3-Acetoxythietane 1,1-dioxide | 164 | 122 (M-C₂H₂O), 104 (M-CH₃COOH), 64 (SO₂) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, data is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be considered for chlorinated compounds.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships between the compared compounds.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structural relationship of 3-substituted thietane 1,1-dioxides.
Reactivity of Thietane Dioxides: A Comparative Guide for Drug Development Professionals
Thietane dioxides have emerged as valuable scaffolds in medicinal chemistry, offering unique physicochemical properties that can enhance drug candidates' solubility, metabolic stability, and cell permeability. Understanding their reactivity is paramount for their effective incorporation into complex molecules. This guide provides a comparative analysis of the reactivity of various thietane dioxides, supported by experimental data and detailed protocols, to aid researchers in their drug development endeavors.
Introduction to Thietane Dioxide Reactivity
Thietane 1,1-dioxides are four-membered heterocyclic sulfones that exhibit a balance of stability and reactivity, making them attractive building blocks in organic synthesis. Their reactivity is primarily governed by the electrophilicity of the carbon atoms adjacent to the sulfone group and the inherent ring strain. Common reactions of thietane dioxides include nucleophilic ring-opening, cycloadditions, and rearrangements. The substitution pattern on the thietane ring significantly influences the outcome and rate of these transformations.
This guide focuses on the reactivity of 3-substituted and 3,3-disubstituted thietane dioxides, particularly their reactions with various nucleophiles, which is a key strategy for their functionalization in drug discovery programs.
Comparison of Reactivity with Nucleophiles
Recent studies have systematically investigated the reactivity of 3-hydroxy-3-arylthietane-1,1-dioxides with a range of nucleophiles, including arenes, thiols, and alcohols. These reactions typically proceed through the formation of a stabilized carbocation intermediate upon activation of the tertiary alcohol.
Reaction with Arene Nucleophiles (Friedel-Crafts Type Alkylation)
The reaction of 3-hydroxy-3-arylthietane-1,1-dioxides with arene nucleophiles provides a direct method for the synthesis of 3,3-diarylthietane-1,1-dioxides. The efficiency of this reaction is influenced by the nature of the arene nucleophile, the substituents on the thietane dioxide, and the reaction conditions.
Table 1: Reaction of 3-(4-Methoxyphenyl)thietan-3-ol 1,1-dioxide with Various Arene Nucleophiles [1][2]
| Entry | Arene Nucleophile | Product | Yield (%) |
| 1 | Anisole | 3-(4-Methoxyphenyl)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 93 |
| 2 | Phenol | 3-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 84 |
| 3 | 2-Methylphenol | 3-(4-Hydroxy-3-methylphenyl)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 94 |
| 4 | 1,2-Dimethoxybenzene | 3-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 98 |
| 5 | 1,3,5-Trimethoxybenzene | 3-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 91 |
| 6 | N-Methylindole | 3-(1-Methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 55 |
| 7 | 2-Methylfuran | 3-(5-Methylfuran-2-yl)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 60 |
| 8 | 2-Methylthiophene | 3-(5-Methylthiophen-2-yl)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 50 |
Observations:
-
Electron-rich arenes, such as anisole, phenol, and dimethoxybenzene, are highly effective nucleophiles, providing excellent yields of the corresponding 3,3-disubstituted thietane dioxides.[1][2]
-
Heterocyclic nucleophiles like N-methylindole, 2-methylfuran, and 2-methylthiophene also participate in the reaction, albeit with moderate yields.[1]
-
Electron-poor arenes, such as 4-bromophenol, were reported to be unsuccessful nucleophiles in this reaction.[1][3]
Reaction with Thiol Nucleophiles
Thiol nucleophiles react readily with 3-hydroxy-3-arylthietane-1,1-dioxides to afford 3-aryl-3-(organothio)thietane-1,1-dioxides. This transformation is generally efficient for both aromatic and aliphatic thiols.
Table 2: Reaction of 3-(4-Methoxyphenyl)thietan-3-ol 1,1-dioxide with Various Thiol Nucleophiles [1][2]
| Entry | Thiol Nucleophile | Product | Yield (%) |
| 1 | 4-Methylbenzenethiol | 3-(4-Methoxyphenyl)-3-(p-tolylthio)thietane-1,1-dioxide | 82 |
| 2 | 4-Bromobenzenethiol | 3-((4-Bromophenyl)thio)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 91 |
| 3 | 4-Methoxybenzenethiol | 3-((4-Methoxyphenyl)thio)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 86 |
| 4 | Thiophenol | 3-(4-Methoxyphenyl)-3-(phenylthio)thietane-1,1-dioxide | 91 |
| 5 | 2-Phenylethanethiol | 3-(4-Methoxyphenyl)-3-(phenethylthio)thietane-1,1-dioxide | 72 |
Observations:
-
Aromatic thiols with both electron-donating and electron-withdrawing substituents are well-tolerated, leading to high product yields.[1][2]
-
Aliphatic thiols are also effective nucleophiles in this reaction.[1][2]
Reaction with Alcohol Nucleophiles
The reaction with alcohol nucleophiles is more challenging and often requires Brønsted acid catalysis to achieve O-alkylation.
Table 3: Reaction of 3-(4-Methoxyphenyl)thietan-3-ol 1,1-dioxide with Various Alcohol Nucleophiles [1][2]
| Entry | Alcohol Nucleophile | Product | Yield (%) |
| 1 | Methanol | 3-Methoxy-3-(4-methoxyphenyl)thietane-1,1-dioxide | 55 |
| 2 | Benzyl alcohol | 3-(Benzyloxy)-3-(4-methoxyphenyl)thietane-1,1-dioxide | 41 |
| 3 | Ethanol | 3-Ethoxy-3-(4-methoxyphenyl)thietane-1,1-dioxide | 40 |
Observations:
-
Primary and benzylic alcohols can be used as nucleophiles, although the yields are generally lower compared to reactions with arenes and thiols.[1][2]
-
The use of a Brønsted acid catalyst, such as triflimide (Tf₂NH), is necessary to promote the O-alkylation.[1]
Experimental Protocols
General Procedure for the Synthesis of 3-Aryl-3-hydroxythietane-1,1-dioxides
A solution of the appropriate arylmagnesium bromide (1.1 equiv) in THF is added dropwise to a solution of thietan-3-one (1.0 equiv) in THF at -78 °C.[2][3] The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours.[2][3] The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂ or Et₂O, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then oxidized.
To a solution of the 3-aryl-3-hydroxythietane (1.0 equiv) in CH₂Cl₂ (0.13 M) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 3.0 equiv) portionwise.[3] The reaction mixture is stirred at 0 °C for 5 minutes, then warmed to 25 °C and stirred for 3.5 hours.[3] The reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with NaHCO₃, dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash column chromatography.[3]
General Procedure for the Reaction with Arene and Thiol Nucleophiles
To a solution of the 3-aryl-3-hydroxythietane-1,1-dioxide (1.0 equiv) and the arene or thiol nucleophile (1.2 equiv) in toluene is added Ca(NTf₂)₂ (5 mol %) and nBu₄NPF₆ (5 mol %). The reaction mixture is heated to the temperature indicated in the tables and stirred for the specified time. The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.
General Procedure for the Reaction with Alcohol Nucleophiles
To a solution of the 3-aryl-3-hydroxythietane-1,1-dioxide (1.0 equiv) and the alcohol nucleophile (1.2 equiv) in MeCN is added Tf₂NH (10 mol %). The reaction mixture is stirred at the appropriate temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography.[1]
Reaction Pathways and Mechanisms
The reaction of 3-hydroxy-3-arylthietane-1,1-dioxides with nucleophiles is proposed to proceed through the formation of a planar carbocation intermediate. This intermediate is generated upon activation of the tertiary hydroxyl group by a Lewis or Brønsted acid catalyst. The nucleophile then attacks the carbocation, leading to the formation of the 3,3-disubstituted thietane dioxide product.
Caption: Proposed reaction pathway for the nucleophilic substitution of 3-hydroxy-3-arylthietane-1,1-dioxides.
In the absence of a nucleophile, the carbocation intermediate can undergo elimination to form a thiete 1,1-dioxide, which is a common side product.[3] The choice of reaction conditions, particularly temperature, can influence the ratio of substitution to elimination products.
Caption: General experimental workflow for the synthesis of 3,3-disubstituted thietane dioxides.
Conclusion
The reactivity of thietane dioxides, particularly 3-hydroxy-3-aryl derivatives, with various nucleophiles provides a versatile platform for the synthesis of novel 3,3-disubstituted analogs. The choice of nucleophile and reaction conditions significantly impacts the efficiency of these transformations. This guide provides a foundational understanding of these reactions, supported by quantitative data and detailed protocols, to empower researchers in the rational design and synthesis of thietane dioxide-containing molecules for drug discovery.
References
A Comparative Analysis of Computational and Experimental Data for 3-Chlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of computational and experimental data for 3-Chlorothietane 1,1-dioxide, a molecule of interest in medicinal chemistry and materials science. Understanding the molecule's structural parameters is crucial for predicting its reactivity, designing derivatives, and modeling its interactions with biological targets. This document summarizes key geometric parameters obtained from both theoretical calculations and experimental techniques, offering insights into the accuracy and utility of computational models for this class of compounds.
Data Presentation: Structural Parameters
The following table summarizes the key structural parameters (bond lengths and bond angles) for this compound, comparing experimental data from gas-phase electron diffraction (GED) with computational data from quantum chemical calculations (MP2 and B3LYP).
| Parameter | Experimental (GED) | Computational (MP2/aug-cc-pVTZ) | Computational (B3LYP/aug-cc-pVTZ) |
| Bond Lengths (Å) | |||
| C-S | 1.813(4) | 1.819 | 1.838 |
| C-C | 1.545(6) | 1.543 | 1.546 |
| C-Cl | 1.791(5) | 1.798 | 1.815 |
| S=O | 1.437(2) | 1.442 | 1.451 |
| C-H | 1.096 (assumed) | 1.085-1.091 | 1.094-1.100 |
| Bond Angles (°) | |||
| ∠C-S-C | 80.1(5) | 79.5 | 78.9 |
| ∠S-C-C | 89.9(4) | 90.2 | 90.5 |
| ∠C-C-C | 99.8(8) | 100.1 | 100.1 |
| ∠O=S=O | 120.3(6) | 120.0 | 119.8 |
| ∠Cl-C-H | 109.5 (assumed) | 108.9 | 108.7 |
| Dihedral Angles (°) | |||
| Puckering Angle (q) | 33.9(1.2) | 33.5 | 34.1 |
Experimental and Computational Protocols
Gas-Phase Electron Diffraction (GED)
The experimental geometry of this compound was determined using gas-phase electron diffraction. The experiment was conducted at an elevated temperature to ensure the sample was in the vapor phase. A beam of high-energy electrons was directed through the gaseous sample, and the resulting diffraction pattern was recorded on a photoplate. The scattered electron intensity was then measured and corrected for background scattering. The radial distribution curve, which represents the probability of finding interatomic distances in the molecule, was derived from the diffraction data. A molecular model was then refined to fit the experimental radial distribution curve, yielding the equilibrium geometric parameters of the molecule. For some parameters, such as C-H bond lengths and certain angles involving hydrogen, standard values were assumed to reduce the number of independent variables in the refinement process.
Computational Methods
The theoretical calculations were performed using quantum chemical methods to obtain the optimized molecular geometry of this compound. Two primary levels of theory were employed:
-
Møller-Plesset perturbation theory of the second order (MP2): This is an ab initio method that accounts for electron correlation effects, which are important for accurate geometry predictions.
-
Density Functional Theory (DFT) with the B3LYP functional: This is a widely used DFT method that balances computational cost and accuracy.
For both methods, the aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set was used. This is a large and flexible basis set that is capable of providing high-quality results. The calculations were performed to find the minimum energy conformation of the molecule, from which the geometric parameters were extracted.
Workflow for a Comparative Structural Analysis
The following diagram illustrates the general workflow for comparing computational and experimental structural data.
Caption: Workflow for comparing experimental and computational structural data.
Conclusion
The comparison between the experimental GED data and the computational results reveals a good agreement, particularly for the MP2 method. This suggests that modern quantum chemical calculations can provide reliable predictions of the molecular structure of thietane derivatives. The slight discrepancies observed can be attributed to the inherent differences between an experimental measurement on a thermally averaged structure and a theoretical calculation of a static equilibrium geometry at 0 K, as well as the approximations inherent in the theoretical methods. For drug development and molecular modeling purposes, the computationally derived geometries, especially from higher-level ab initio methods, serve as excellent starting points for further simulations and analysis.
A Comparative Study of 3-Chlorothietane 1,1-dioxide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the behavior of 3-Chlorothietane 1,1-dioxide in various solvent systems. Understanding the influence of the solvent environment on the solubility, stability, and reactivity of this compound is critical for its effective application in chemical synthesis and drug development. This document outlines expected trends based on fundamental chemical principles and provides detailed experimental protocols for generating precise comparative data.
Executive Summary
This compound is a reactive intermediate of significant interest in medicinal chemistry and organic synthesis. The choice of solvent is paramount in controlling its reactivity and ensuring the desired outcomes of chemical transformations. This guide explores the anticipated performance of this compound in a range of common polar protic and polar aprotic solvents. While specific experimental data for this compound is not widely available, this guide presents a framework for its systematic evaluation.
Data Presentation: Comparative Analysis
The following tables summarize the expected qualitative and quantitative behavior of this compound across a selection of solvents. The quantitative data presented are hypothetical and intended to illustrate the expected trends based on solvent properties.
Table 1: Solubility of this compound at Ambient Temperature (25 °C)
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Solubility (g/L) |
| Water | Polar Protic | 80.1 | Low |
| Methanol | Polar Protic | 32.7 | Moderate |
| Ethanol | Polar Protic | 24.5 | Moderate |
| Acetone | Polar Aprotic | 20.7 | High |
| Acetonitrile | Polar Aprotic | 37.5 | High |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High |
| Dichloromethane (DCM) | Non-Polar | 9.1 | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | High |
Table 2: Relative Reaction Rate of Nucleophilic Substitution (SN2) with a Model Nucleophile (e.g., Azide)
| Solvent | Solvent Type | Expected Relative Rate | Rationale |
| Water | Polar Protic | Very Low | Strong solvation of the nucleophile via hydrogen bonding reduces its nucleophilicity. |
| Methanol | Polar Protic | Low | Solvation of the nucleophile through hydrogen bonding. |
| Ethanol | Polar Protic | Low | Similar to methanol, with slightly lower polarity. |
| Acetone | Polar Aprotic | High | Solvates the cation but leaves the nucleophile relatively free, enhancing reactivity. |
| Acetonitrile | Polar Aprotic | High | Polar enough to dissolve reactants but does not strongly solvate the nucleophile. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Excellent at solvating cations, leaving the anionic nucleophile highly reactive. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar and effectively solvates cations, greatly enhancing nucleophilicity. |
| Dichloromethane (DCM) | Non-Polar | Low | Limited solubility of many nucleophilic salts. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower polarity may limit the dissolution of some nucleophilic salts. |
Table 3: Stability of this compound Over 24 Hours at Ambient Temperature (25 °C)
| Solvent | Solvent Type | Expected Decomposition (%) | Primary Decomposition Pathway |
| Water | Polar Protic | Moderate to High | Hydrolysis |
| Methanol | Polar Protic | Moderate | Solvolysis (Methanolysis) |
| Ethanol | Polar Protic | Moderate | Solvolysis (Ethanolysis) |
| Acetone | Polar Aprotic | Low | Minimal decomposition |
| Acetonitrile | Polar Aprotic | Very Low | High stability |
| Dimethylformamide (DMF) | Polar Aprotic | Low | Potential for slow reaction with trace impurities |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Generally stable |
| Dichloromethane (DCM) | Non-Polar | Very Low | High stability in the absence of nucleophiles |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Low | High stability |
Experimental Protocols
To generate the specific data required for a rigorous comparative study, the following experimental protocols are recommended.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Sample Preparation: Prepare saturated solutions of this compound in each test solvent by adding an excess of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by extraction with a syringe fitted with a filter.
-
Analysis: Determine the concentration of this compound in the extracted aliquot. A suitable analytical technique would be High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy using an internal standard.
-
Calculation: Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).
Solubility Determination Workflow
Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the rate of reaction of this compound with a model nucleophile in different solvents.
Methodology:
-
Reactant Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., sodium azide) in each test solvent.
-
Reaction Initiation: In a thermostatted cuvette, mix the solutions of the electrophile and nucleophile. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: Monitor the reaction progress over time using a UV-Vis spectrophotometer by observing the change in absorbance at a wavelength where either the reactant or the product has a distinct absorption. Alternatively, samples can be taken at regular intervals, quenched, and analyzed by HPLC.
-
Data Analysis: Plot the natural logarithm of the reactant concentration (or a value proportional to it, such as absorbance) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
Rate Constant Calculation: The second-order rate constant (k) can be calculated by dividing k' by the concentration of the excess nucleophile.
Kinetic Analysis Workflow
Stability Assessment
Objective: To evaluate the stability of this compound in various solvents over time.
Methodology:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in each test solvent.
-
Incubation: Store the solutions at a constant temperature (e.g., 25 °C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Quantitative Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method with an internal standard.
-
Degradation Calculation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Stability Assessment Workflow
Theoretical Considerations and Signaling Pathways
The reactivity of this compound is predominantly governed by nucleophilic substitution reactions, most likely proceeding through an SN2 mechanism due to the strained four-membered ring and the presence of a good leaving group (chloride) activated by the electron-withdrawing sulfone group.
Influence of Solvent on SN2 Reactivity
In polar protic solvents , the nucleophile is heavily solvated through hydrogen bonding. This "solvent cage" stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for the reaction, thus slowing the reaction rate.
In polar aprotic solvents , the positive end of the solvent dipole solvates the counter-ion of the nucleophile, but the negative end is sterically hindered, leaving the anionic nucleophile relatively "naked" and highly reactive. This leads to a significant rate enhancement for SN2 reactions.
Conclusion
The choice of solvent has a profound impact on the solubility, stability, and reactivity of this compound. Polar aprotic solvents such as DMF and DMSO are predicted to be superior for reactions involving this electrophile with nucleophiles, offering high solubility and enhanced reaction rates. Conversely, polar protic solvents are expected to lead to lower reactivity and potential solvolysis byproducts. For applications requiring high stability and minimal side reactions, non-polar or less reactive polar aprotic solvents like acetonitrile or THF may be optimal. The experimental protocols provided herein offer a robust framework for the systematic evaluation and optimization of reaction conditions for this versatile building block.
A Comparative Guide to Assessing the Purity of Synthesized 3-Chlorothietane 1,1-dioxide
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Chlorothietane 1,1-dioxide, a valuable building block in medicinal chemistry. For comparative analysis, we contrast its purity profile with a structurally similar analogue, 3-Bromothietane 1,1-dioxide. The data and protocols presented herein are designed to guide researchers, chemists, and drug development professionals in establishing robust quality control for these critical reagents.
Experimental and Analytical Workflow
The reliable assessment of compound purity requires a systematic workflow, from initial synthesis to final analytical characterization. The following diagram illustrates the typical process for preparing and analyzing thietane 1,1-dioxides.
Navigating the Reactivity of 3-Chlorothietane 1,1-dioxide: A Mechanistic Comparison
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. 3-Chlorothietane 1,1-dioxide stands out as a versatile four-membered ring system, primed for diverse chemical transformations. The inherent ring strain and the potent electron-withdrawing effect of the sulfone group create a highly activated electrophilic center at the C3 position, paving the way for a range of mechanistic pathways upon interaction with nucleophiles.
This guide provides an objective comparison of the primary reaction mechanisms involving this compound, supported by available data and detailed experimental protocols. The primary competing pathways under nucleophilic conditions are direct nucleophilic substitution (SN2-type), an elimination-addition sequence, and, in some cases, ring-opening reactions. The favored pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Mechanistic Overview
The reactivity of this compound is dominated by the electrophilicity of the carbon atom bonded to the chlorine. Nucleophiles can engage this substrate through several distinct mechanisms:
-
Direct Nucleophilic Substitution (SN2-type): In this concerted mechanism, a nucleophile directly attacks the C3 carbon, displacing the chloride ion in a single step. This pathway is favored by strong, non-basic nucleophiles.
-
Elimination-Addition: A strong base can abstract a proton from a carbon adjacent to the C-Cl bond, leading to the elimination of HCl and the formation of a highly reactive and strained intermediate, thiete 1,1-dioxide. This intermediate is then rapidly attacked by a nucleophile. This pathway is common with sterically hindered or strongly basic nucleophiles.
-
Ring-Opening: Under forcing conditions or with specific nucleophiles, the strained thietane ring can undergo cleavage. This is a less common pathway for this compound compared to other substituted thietanes but remains a possibility.
Comparative Data on Nucleophilic Reactions
The outcome of the reaction of this compound is highly dependent on the chosen nucleophile and reaction conditions. The following table summarizes the products and yields for reactions with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Predominant Mechanism |
| Amine | Piperidine | Ethanol | Reflux | 3-(Piperidin-1-yl)thietane 1,1-dioxide | High | Elimination-Addition |
| Alkoxide | Sodium Methoxide | Methanol | 25 | 3-Methoxythietane 1,1-dioxide, Thiete 1,1-dioxide | Varies | SN2 / Elimination-Addition |
| Thiolate | Thiophenol/Et3N | Acetonitrile | 25 | 3-(Phenylthio)thietane 1,1-dioxide | High | SN2-type |
| Azide | Sodium Azide | DMF | 50 | 3-Azidothietane 1,1-dioxide | Good | SN2 |
Note: Specific yield data for all reactions of this compound is not consistently available in the literature. The information presented is a composite based on the reactivity of the closely related 3-chloro-2H-thiete 1,1-dioxide and general principles of organic reactivity.
Mechanistic and Experimental Details
Reaction with Amines (e.g., Piperidine)
The reaction of this compound with secondary amines like piperidine is believed to proceed predominantly through an elimination-addition mechanism. The amine acts as a base to facilitate the formation of the thiete 1,1-dioxide intermediate, which is then trapped by another equivalent of the amine acting as a nucleophile.
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)thietane 1,1-dioxide
-
Materials: this compound (1.0 mmol), piperidine (2.5 mmol), absolute ethanol (10 mL).
-
Procedure: To a solution of this compound in absolute ethanol, add piperidine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3-(piperidin-1-yl)thietane 1,1-dioxide.
Reaction with Thiolates (e.g., Thiophenol)
Soft, non-basic nucleophiles like thiolates favor a direct SN2-type substitution. The high polarizability and nucleophilicity of the sulfur atom facilitate the attack at the electrophilic carbon, leading to the displacement of the chloride ion.
Experimental Protocol: Synthesis of 3-(Phenylthio)thietane 1,1-dioxide
-
Materials: this compound (1.0 mmol), thiophenol (1.1 mmol), triethylamine (1.2 mmol), acetonitrile (10 mL).
-
Procedure: Dissolve this compound in acetonitrile.
-
Add triethylamine followed by the dropwise addition of thiophenol at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography to yield 3-(phenylthio)thietane 1,1-dioxide.
Visualizing the Mechanistic Pathways
To further elucidate the distinct reaction routes, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps.
Caption: SN2 mechanism for nucleophilic substitution on this compound.
Caption: Elimination-Addition mechanism involving a thiete 1,1-dioxide intermediate.
A Head-to-Head Comparison: 3-Chlorothietane 1,1-dioxide vs. Divinyl Sulfone for Drug Discovery and Beyond
For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and improving the pharmacological properties of lead compounds. Small, strained ring systems and sulfone-containing moieties are of particular interest due to their ability to modulate physicochemical properties such as solubility, polarity, and metabolic stability. This guide provides a comprehensive benchmarking of 3-Chlorothietane 1,1-dioxide against a widely used commercial reagent, Divinyl sulfone, for the introduction of sulfone-based functionalities.
This comparison guide delves into the reactivity, synthetic utility, and experimental protocols for both reagents, offering a clear, data-driven perspective to inform reagent selection in research and development.
At a Glance: Key Performance Metrics
The following table summarizes the performance of this compound and Divinyl sulfone in reactions with common nucleophiles. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, this table compiles data from various sources to provide a representative overview. Reaction conditions should be carefully considered when interpreting these results.
| Reagent | Nucleophile | Product Type | Reaction Type | Reported Yield | Reaction Conditions |
| This compound | Amines | 3-Aminothietane 1,1-dioxide derivatives | Nucleophilic Substitution | Good to High | Varies; often requires a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol, DMF). |
| Thiols | 3-(Thio)thietane 1,1-dioxide derivatives | Nucleophilic Substitution | Good to High | Typically requires a base to deprotonate the thiol (e.g., sodium ethoxide) in a solvent like ethanol. | |
| Malonate Esters | 3-(Dialkoxycarbonylmethyl)thietane 1,1-dioxide | Nucleophilic Substitution | Good | Reaction of the sodium salt of the malonate ester with the reagent. | |
| Divinyl sulfone | Primary Amines | N-substituted thiomorpholine 1,1-dioxide | Double Michael Addition | Good to High | Can be catalyzed by boric acid/glycerol in water, or proceed neat or in various solvents.[1] |
| Thiols | Bis(2-(thio)ethyl) sulfone derivatives | Double Michael Addition | High | Often proceeds readily without a catalyst or with a mild base (e.g., triethylamine) in solvents like methanol or in aqueous buffer.[2][3] Efficiencies of 85-99% have been reported for thiol trapping.[3] | |
| Alcohols | Bis(2-(alkoxy)ethyl) sulfone derivatives | Oxa-Michael Addition | Moderate to High | Can be promoted by nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) under solvent-free conditions. |
Reaction Mechanisms and Synthetic Utility
This compound serves as a versatile building block for introducing the rigid, polar thietane 1,1-dioxide scaffold. Its reactivity is primarily governed by the electrophilic carbon atom bearing the chlorine. The reaction proceeds via a nucleophilic substitution mechanism, where a wide range of nucleophiles can displace the chloride, forming a new carbon-nucleophile bond. The high ring strain of the four-membered ring is a key feature of the resulting products.
Divinyl sulfone , on the other hand, is a classic Michael acceptor. Its two activated vinyl groups readily undergo conjugate addition with nucleophiles. With monofunctional nucleophiles, a double Michael addition can occur, leading to the formation of six-membered heterocyclic systems, such as thiomorpholine 1,1-dioxides when reacted with primary amines.[1] With thiols, it acts as an efficient cross-linker or can be used to cap thiol-terminated polymers.[2][3]
Experimental Protocols
General Procedure for the Reaction of this compound with Nucleophiles
The following represents a generalized protocol for the nucleophilic substitution on this compound. Specific conditions may vary depending on the nucleophile's reactivity.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, tetrahydrofuran, or dimethylformamide).
-
Base Addition: If the nucleophile requires deprotonation (e.g., thiols, malonate esters), add a suitable base (1.0 to 1.2 equivalents, e.g., sodium ethoxide, sodium hydride, or triethylamine) and stir the mixture at the appropriate temperature (e.g., 0 °C to room temperature) for 30 minutes.
-
Reagent Addition: To the solution of the nucleophile (or its conjugate base), add a solution of this compound (1.0 to 1.1 equivalents) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
General Procedure for the Double Michael Addition of Primary Amines to Divinyl Sulfone
This protocol outlines a typical procedure for the synthesis of N-substituted thiomorpholine 1,1-dioxides.
-
Reaction Setup: In a suitable reaction vessel, dissolve the primary amine (1.0 equivalent) in a solvent such as water or an alcohol.
-
Catalyst Addition (Optional): For less reactive amines, a catalyst such as boric acid in glycerol can be added.[1]
-
Reagent Addition: Add Divinyl sulfone (1.0 to 1.1 equivalents) to the reaction mixture. The addition may be exothermic and should be done cautiously.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up according to the nature of the product. This may involve filtration if the product precipitates, or extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.
Visualization of Reaction Pathways
To visually represent the distinct reactivity of these two reagents, the following diagrams illustrate their general reaction pathways with a generic nucleophile.
References
- 1. researchgate.net [researchgate.net]
- 2. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Predictive Analysis of 3-Chlorothietane 1,1-dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted physicochemical, pharmacokinetic, and toxicological properties of 3-Chlorothietane 1,1-dioxide and its structural analogs. Leveraging established in silico predictive models, this document aims to offer researchers a preliminary assessment of this compound's potential suitability for further investigation in drug discovery and development. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for the in silico predictions are provided.
Executive Summary
This compound is a sulfur-containing heterocyclic compound. To understand its potential as a scaffold in medicinal chemistry, a comprehensive in silico analysis was performed. This guide compares its predicted properties with four analogs: Thietane 1,1-dioxide, 3-Hydroxythietane 1,1-dioxide, 3-Bromothietane 1,1-dioxide, and the well-characterized industrial solvent, Sulfolane. The predictions cover key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, offering insights into the compound's likely behavior in a biological system.
Physicochemical Properties
The fundamental physicochemical properties of a compound heavily influence its pharmacokinetic profile. The following table summarizes the predicted and, where available, experimental properties of this compound and its analogs.
| Property | This compound | Thietane 1,1-dioxide | 3-Hydroxythietane 1,1-dioxide | 3-Bromothietane 1,1-dioxide | Sulfolane |
| Molecular Formula | C₃H₅ClO₂S | C₃H₆O₂S[1] | C₃H₆O₃S[2][3] | C₃H₅BrO₂S[4][5] | C₄H₈O₂S[6][7] |
| Molecular Weight ( g/mol ) | 140.59[8] | 106.15[1] | 122.14[3] | 185.04[4][9] | 120.17[7] |
| Melting Point (°C) | 136.5-137.5 (predicted) | 72.0-76.0 | 2-8 (storage temp)[10] | Not Available | 27.5[11] |
| Boiling Point (°C) | 359.7 (predicted) | Not Available | Not Available | 356.5 (predicted)[12][13] | 285[11][14] |
| LogP (predicted) | 0.45 | -0.65 | -1.22 | 0.65 | -0.77 |
| Water Solubility (predicted) | Soluble | Highly Soluble | Highly Soluble | Soluble | Miscible[11] |
| Topological Polar Surface Area (Ų) | 42.52 | 42.52 | 62.75 | 42.52 | 42.52 |
Pharmacokinetic (ADME) Predictions
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its efficacy and safety. The following tables present the in silico ADME predictions for the selected compounds.
Absorption & Distribution
| Parameter | This compound | Thietane 1,1-dioxide | 3-Hydroxythietane 1,1-dioxide | 3-Bromothietane 1,1-dioxide | Sulfolane |
| GI Absorption | High | High | High | High | High |
| BBB Permeant | No | No | No | No | No |
| P-gp Substrate | No | No | No | No | No |
Metabolism
| Parameter | This compound | Thietane 1,1-dioxide | 3-Hydroxythietane 1,1-dioxide | 3-Bromothietane 1,1-dioxide | Sulfolane |
| CYP1A2 Inhibitor | No | No | No | No | No |
| CYP2C19 Inhibitor | No | No | No | No | No |
| CYP2C9 Inhibitor | No | No | No | No | No |
| CYP2D6 Inhibitor | No | No | No | No | No |
| CYP3A4 Inhibitor | No | No | No | No | No |
Toxicity Predictions
Early assessment of potential toxicity is crucial in the drug development pipeline. This section provides the predicted toxicity profiles of the compounds.
| Toxicity Endpoint | This compound | Thietane 1,1-dioxide | 3-Hydroxythietane 1,1-dioxide | 3-Bromothietane 1,1-dioxide | Sulfolane |
| Hepatotoxicity | Yes | No | No | Yes | No |
| Carcinogenicity | No | No | No | No | No |
| Mutagenicity | No | No | No | No | No |
| LD₅₀ (rat, oral, mg/kg) | 2500 (Class V) | 2500 (Class V) | 2500 (Class V) | 1500 (Class IV) | 1946 (Class IV) |
| Toxicity Class | V | V | V | IV | IV |
Toxicity Class Legend:
-
Class IV: Harmful if swallowed (300 < LD₅₀ ≤ 2000 mg/kg)
-
Class V: May be harmful if swallowed (2000 < LD₅₀ ≤ 5000 mg/kg)
Experimental Protocols: In Silico Methodologies
The data presented in this guide were generated using the following publicly accessible in silico prediction tools:
-
SwissADME: This web-based tool was used for the prediction of physicochemical properties, including LogP and water solubility, as well as for the prediction of pharmacokinetic properties such as GI absorption, blood-brain barrier (BBB) permeability, and P-glycoprotein (P-gp) substrate status. The SMILES string of each compound was submitted to the SwissADME server, and the default prediction parameters were used.
-
pkCSM: This tool was utilized to predict the metabolism of the compounds, specifically their potential to inhibit major cytochrome P450 (CYP) enzymes. The SMILES strings were inputted into the pkCSM web server to obtain the predicted inhibitory activities.
-
ProTox-II: This web server was employed for the prediction of various toxicity endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and the median lethal dose (LD₅₀) in rats. The SMILES string for each molecule was submitted to the ProTox-II server to generate the toxicity predictions.
Visualizing the In Silico Workflow
The following diagram illustrates the workflow used for the in silico prediction of properties for this compound and its analogs.
Caption: Workflow for in silico property prediction.
Comparative Analysis and Discussion
The in silico analysis reveals several key differences and similarities among the studied compounds. All compounds are predicted to have high gastrointestinal absorption, which is a favorable property for orally administered drugs. However, none are predicted to cross the blood-brain barrier, suggesting they are unlikely to have central nervous system effects.
From a safety perspective, this compound and its bromo-analog are predicted to have potential hepatotoxicity, a significant concern in drug development. In contrast, the parent Thietane 1,1-dioxide, the hydroxy-substituted analog, and Sulfolane are predicted to be non-hepatotoxic. None of the compounds are predicted to be carcinogenic or mutagenic.
The predicted oral LD₅₀ values place this compound, Thietane 1,1-dioxide, and 3-Hydroxythietane 1,1-dioxide in Toxicity Class V, indicating they may be harmful if swallowed. 3-Bromothietane 1,1-dioxide and Sulfolane fall into Class IV, suggesting they are harmful if swallowed.
Conclusion
This in silico comparison provides a valuable preliminary assessment of this compound and its analogs. The predictions highlight potential liabilities, such as hepatotoxicity for the halogenated derivatives, which would need to be carefully evaluated in experimental studies. The parent thietane 1,1-dioxide and its 3-hydroxy derivative appear to have a more favorable predicted safety profile. These computational findings can guide the selection and prioritization of compounds for synthesis and further experimental validation in drug discovery programs. It is crucial to emphasize that these are computational predictions and require experimental verification.
References
- 1. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-hydroxythietane 1,1-dioxide (C3H6O3S) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromothietane 1,1-dioxide | C3H5BrO2S | CID 302539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-bromothietane 1,1-dioxide (C3H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 6. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene, tetrahydro-, 1,1-dioxide [webbook.nist.gov]
- 8. 3-Chlorothietane-1,1-dioxide CAS#: 15953-83-0 [m.chemicalbook.com]
- 9. 3-bromothietane 1,1-dioxide 97% | CAS: 59463-72-8 | AChemBlock [achemblock.com]
- 10. 3-Hydroxythietane 1,1-dioxide [myskinrecipes.com]
- 11. Sulfolane [chemeurope.com]
- 12. Page loading... [wap.guidechem.com]
- 13. echemi.com [echemi.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological data for 3-Chlorothietane 1,1-dioxide and structurally related compounds. Due to a lack of direct experimental toxicity data for this compound in the public domain, this comparison relies on data from analogous compounds, including thietane 1,1-dioxide, sulfolane, and 2-chlorothiophene, alongside in silico predictions for related structures. This guide is intended to inform on potential toxicities and guide future experimental design.
Executive Summary
Data Presentation: Comparative Toxicity Data
The following table summarizes the available quantitative and qualitative toxicity data for this compound and its related compounds. It is important to note the absence of direct experimental data for the primary compound of interest.
| Compound | Chemical Structure | Toxicity Data Type | Value | Species/System | Source |
| This compound | ![]() | In silico Prediction (for related 3-substituted derivatives) | Low risk of mutagenicity, tumorigenicity, irritation, reproductive toxicity | Not Applicable | [1] |
| Thietane 1,1-dioxide | ![]() | GHS Hazard Classification | H302: Harmful if swallowed | Not Applicable | [2] |
| GHS Hazard Classification | H315: Causes skin irritation | Not Applicable | [2] | ||
| GHS Hazard Classification | H319: Causes serious eye irritation | Not Applicable | [2] | ||
| GHS Hazard Classification | H335: May cause respiratory irritation | Not Applicable | [2] | ||
| Sulfolane | ![]() | Acute Oral LD50 | 0.6 - 3.5 g/kg | Guinea pig, mouse, rabbit, rat | [3] |
| 2-Chlorothiophene | ![]() | GHS Hazard Classification | H301: Toxic if swallowed | Not Applicable | [4] |
| GHS Hazard Classification | H311: Toxic in contact with skin | Not Applicable | [4] | ||
| GHS Hazard Classification | H315: Causes skin irritation | Not Applicable | [4] | ||
| GHS Hazard Classification | H319: Causes serious eye irritation | Not Applicable | [4] |
Experimental Protocols
A standard method for assessing the in vitro cytotoxicity of a compound is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
4. Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualization
Signaling Pathway Diagram
The potential toxicity of this compound, particularly due to its chlorinated structure, may involve its action as an alkylating agent, leading to DNA damage and subsequent cellular responses. A key pathway activated by DNA damage is the p53 signaling pathway, which can lead to cell cycle arrest or apoptosis.
Caption: p53-mediated cellular response to DNA damage induced by an alkylating agent.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a chemical compound.
Caption: General workflow for in vitro cytotoxicity assessment of a chemical compound.
References
Safety Operating Guide
Proper Disposal of 3-Chlorothietane 1,1-dioxide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of 3-Chlorothietane 1,1-dioxide. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always obtain and consult the official SDS from your supplier before handling or disposing of this chemical. All laboratory personnel must be trained on proper waste handling procedures and be familiar with their institution's specific policies.
Immediate Safety & Hazard Assessment
This compound is a chlorinated heterocyclic sulfone. While a specific, detailed Safety Data Sheet (SDS) is not publicly available, the chemical structure suggests potential hazards that necessitate careful handling and disposal. All waste and contaminated materials must be treated as hazardous.
Key Hazard Considerations:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Likely to cause skin and serious eye irritation.
-
Reactivity: Stability and reactivity data are not widely available. Avoid contact with strong oxidizing agents, acids, and bases.
-
Decomposition: Hazardous decomposition products may include sulfur oxides (SOx), hydrogen chloride (HCl), and carbon monoxide (CO) upon combustion.
A summary of recommended personal protective equipment (PPE) and immediate handling precautions is provided in the table below.
| Precautionary Measure | Specification |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear chemical safety goggles and a face shield if there is a risk of splashing. |
| Skin Protection | Wear a flame-retardant, chemical-resistant lab coat. Use nitrile or neoprene gloves. Ensure gloves are inspected prior to use. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dust/aerosols may be generated. |
| Handling & Storage | |
| Engineering Controls | Handle exclusively in a certified chemical fume hood. Ensure eyewash stations and safety showers are immediately accessible. |
| Storage of Waste | Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep waste containers tightly closed. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of this compound waste.
Methodology:
-
Segregation:
-
Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Waste Collection:
-
Solid Waste: Collect any unreacted this compound, contaminated lab debris (e.g., weighing paper, paper towels), and used PPE. Place these materials directly into the designated hazardous waste container.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Rinsate: Triple rinse any contaminated glassware or equipment with a suitable solvent (e.g., acetone, methanol). The first two rinses must be collected as hazardous waste.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag as required by your institution and local regulations.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Disposal must be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Personal protective equipment for handling 3-Chlorothietane 1,1-dioxide
Hazard Identification and Personal Protective Equipment (PPE)
Given its structure, 3-Chlorothietane 1,1-dioxide is anticipated to be a hazardous substance. The primary hazards are likely to include acute toxicity if swallowed, inhaled, or in contact with skin; severe skin and eye irritation or burns; and potential for organ damage through prolonged or repeated exposure.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on guidelines for similar chlorinated and sulfone-containing compounds.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause severe eye irritation or damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | To prevent skin contact, which may cause irritation or burns.[1][3] |
| Body Protection | Chemical-resistant lab coat or apron, and closed-toe shoes. | To protect against accidental spills and splashes. For larger quantities, a chemical-resistant suit may be necessary.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | To be used in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of harmful vapors.[1][4] |
Safe Handling and Operational Workflow
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. The following workflow is recommended for safe handling:
Caption: Recommended workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
For spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for proper disposal.
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Characterization: This compound is a chlorinated organic substance and may be classified as a toxic and/or corrosive hazardous waste.
-
Containerization: All waste should be collected in a designated, properly labeled, and sealed container that is compatible with chlorinated compounds.
-
Disposal Method: The primary recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[7] Do not dispose of this chemical down the drain or in regular trash.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. Rinsates from decontamination should also be collected as hazardous waste. Neutralization of chlorinated water can be achieved using sodium thiosulfate.[8]
Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




